1,2-Difluoro-4-(methoxymethoxy)benzene
Description
Properties
IUPAC Name |
1,2-difluoro-4-(methoxymethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COONSELKYZNNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthesis and Application of 1,2-Difluoro-4-(methoxymethoxy)benzene: A Technical Guide for Advanced Research
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: Unveiling a Novel Building Block in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Fluorination can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved drug candidates. This guide delves into the technical considerations surrounding 1,2-Difluoro-4-(methoxymethoxy)benzene , a promising but currently uncatalogued chemical entity. An extensive search of chemical databases, including the Chemical Abstracts Service (CAS) registry, reveals that a specific CAS number for this compound has not been assigned, suggesting its novelty and the need for a comprehensive synthetic and characterization roadmap.
This document serves as a detailed technical guide for researchers and drug development professionals interested in the synthesis, properties, and potential applications of this and structurally related compounds. We will explore a plausible synthetic pathway, discuss the critical role of the methoxymethyl (MOM) protecting group, and contextualize the utility of the 1,2-difluoro-4-oxygenated benzene motif in medicinal chemistry.
Physicochemical Properties: An Estimation Based on Structural Analogs
While experimental data for the target molecule is unavailable, we can predict its key physicochemical properties by examining closely related, characterized compounds.
| Property | Predicted Value/Range | Rationale and Comparative Data |
| Molecular Formula | C8H8F2O2 | Based on the proposed structure. |
| Molecular Weight | 174.15 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~180-200 °C | The boiling point of 1,2-difluorobenzene is 92 °C, and the introduction of a methoxymethoxy group is expected to significantly increase this value due to increased molecular weight and polarity. For comparison, the boiling point of 1,2-difluoro-4-nitrobenzene is 76-80 °C at 8 mmHg. |
| Melting Point | Not readily predictable | The melting point will be influenced by crystal packing, which is difficult to predict. However, many substituted difluorobenzenes are liquids or low-melting solids at room temperature. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water. | The difluoro and methoxymethoxy groups will impart some polarity, but the overall aromatic character suggests good solubility in organic solvents. |
| Appearance | Colorless to pale yellow liquid or solid. | Based on the appearance of similar substituted difluorobenzenes. |
Proposed Synthetic Trajectory: A Multi-Step Approach
The synthesis of this compound can be logically approached in two key stages: the formation of the core 1,2-difluoro-4-hydroxybenzene intermediate, followed by the protection of the phenolic hydroxyl group with a methoxymethyl (MOM) ether.
Stage 1: Synthesis of 1,2-Difluoro-4-hydroxybenzene
The synthesis of the key intermediate, 1,2-difluoro-4-hydroxybenzene, can be achieved through several established methods for the introduction of fluorine and hydroxyl groups onto an aromatic ring. One plausible route begins with a commercially available difluoroaniline derivative.
Caption: Proposed synthesis of the key intermediate.
Experimental Protocol: Diazotization and Hydrolysis of 3,4-Difluoroaniline
-
Diazotization: 3,4-Difluoroaniline is dissolved in an aqueous solution of a strong mineral acid, such as sulfuric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
-
Causality: The low temperature is crucial to prevent the premature decomposition of the diazonium salt intermediate. The strong acid protonates the amino group, making it a better leaving group.
-
-
Hydrolysis: The resulting diazonium salt solution is then carefully heated. The diazonium group is an excellent leaving group and is displaced by water, which acts as a nucleophile, to form the corresponding phenol. The reaction is typically accompanied by the evolution of nitrogen gas.
-
Causality: The C-N bond in the diazonium salt is weak, and the release of highly stable N2 gas provides a strong thermodynamic driving force for the reaction.
-
-
Workup and Purification: After the reaction is complete, the mixture is cooled and extracted with an organic solvent such as ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.
Stage 2: Protection of the Phenolic Hydroxyl Group
The protection of phenols as methoxymethyl (MOM) ethers is a common and robust transformation in organic synthesis. The MOM group is stable to a wide range of nucleophilic and basic conditions, yet can be readily cleaved under acidic conditions.
Caption: Protection of the phenolic hydroxyl group.
Experimental Protocol: Methoxymethylation of 1,2-Difluoro-4-hydroxybenzene
-
Reaction Setup: 1,2-Difluoro-4-hydroxybenzene is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to the solution.
-
Causality: Anhydrous conditions are necessary to prevent the hydrolysis of the highly reactive methoxymethyl chloride (MOM-Cl). The inert atmosphere prevents side reactions with atmospheric moisture and oxygen. DIPEA acts as a proton scavenger to neutralize the HCl generated during the reaction without competing as a nucleophile.
-
-
Addition of Reagent: The solution is cooled in an ice bath, and methoxymethyl chloride (MOM-Cl) is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Causality: The dropwise addition at low temperature helps to control the exothermic nature of the reaction.
-
-
Workup and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel.
Characterization of this compound
The successful synthesis of the target compound would be confirmed through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two protons of the -O-CH2-O- group (typically a singlet around δ 5.2 ppm), and the three protons of the methoxy group (a singlet around δ 3.5 ppm). The aromatic signals will exhibit coupling to both protons and fluorine atoms.
-
19F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to the adjacent aromatic protons.
-
13C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons, as well as the carbons of the methoxymethyl group. The carbon signals in the aromatic region will exhibit C-F coupling.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-F bonds (typically in the 1100-1300 cm-1 region), the C-O-C ether linkages, and the aromatic ring.
The Role in Drug Discovery and Development
The 1,2-difluoro-4-oxygenated benzene moiety is a valuable scaffold in medicinal chemistry. The two fluorine atoms can significantly impact the properties of a drug candidate in several ways:
-
Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[1]
-
pKa Modulation: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the parent phenol, which can influence its binding to target proteins and its pharmacokinetic profile.
-
Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, which can be critical for optimal binding to a biological target.
-
Lipophilicity: The introduction of fluorine can increase lipophilicity, which can enhance membrane permeability and cell uptake.[2]
The methoxymethyl ether serves as a protecting group for the phenolic hydroxyl group, allowing for further chemical transformations on other parts of the molecule without interference from the acidic phenol. The MOM group can be selectively removed under mild acidic conditions to unmask the phenol at a later stage in the synthesis.[3] This strategy is particularly useful in the multi-step synthesis of complex drug molecules.
Safety and Handling Considerations
-
Fluorinated Aromatic Compounds: These compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Methoxymethyl Chloride (MOM-Cl): This reagent is a known carcinogen and should be handled with extreme caution. All manipulations should be performed in a fume hood, and appropriate engineering controls should be in place.
-
Solvents and Reagents: Standard laboratory safety procedures for handling flammable solvents and corrosive acids and bases should be strictly followed.
Conclusion
While this compound is not a commercially available compound with an assigned CAS number, this guide provides a comprehensive framework for its synthesis and characterization. The proposed synthetic route is based on well-established and reliable chemical transformations. The unique combination of a difluorinated aromatic ring and a protected hydroxyl group makes this molecule a potentially valuable building block for the synthesis of novel drug candidates. The insights provided in this guide are intended to empower researchers in medicinal chemistry and drug development to explore the potential of this and related fluorinated scaffolds in their pursuit of new and effective therapeutics.
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physical properties of 1,2-Difluoro-4-(methoxymethoxy)benzene
An In-Depth Technical Guide to the Physical Properties of 1,2-Difluoro-4-(methoxymethoxy)benzene
Introduction
This compound is a fluorinated aromatic ether of significant interest to researchers in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating key drug properties such as metabolic stability, lipophilicity, and binding affinity. The methoxymethyl (MOM) ether group serves as a robust protecting group for the phenolic hydroxyl, enabling complex multi-step syntheses. This guide provides a comprehensive analysis of the physical properties of this compound, leveraging data from structurally similar molecules to establish well-reasoned estimations where direct experimental values are not available. This document is intended to serve as a foundational resource for scientists working with or considering this molecule for novel applications.
Molecular Structure
The structural framework of this compound is foundational to understanding its physical properties. The molecule consists of a benzene ring substituted with two adjacent fluorine atoms, and a methoxymethoxy ether group at the para-position relative to the C1 fluorine.
Caption: Molecular structure of this compound.
Physicochemical Properties
Direct experimental data for this compound is not extensively reported in the literature. However, we can predict its properties with a high degree of confidence by analyzing trends from closely related analogs. The table below presents a comparison between the parent o-difluorobenzene, a dimethoxy analog, and the estimated values for the target compound.
| Property | This compound | 1,2-Difluorobenzene[1][2] | 1,2-Difluoro-4,5-dimethoxybenzene[3] |
| Molecular Formula | C₈H₈F₂O₂ | C₆H₄F₂ | C₈H₈F₂O₂ |
| Molecular Weight | 174.14 g/mol | 114.09 g/mol | 174.15 g/mol |
| Appearance | Predicted: Colorless liquid or low-melting solid | Colorless liquid[1] | White to light yellow powder/lump[3] |
| Melting Point | Predicted: < 30 °C | -34 °C[1] | 41 - 45 °C[3] |
| Boiling Point | Predicted: ~200-220 °C | 92 °C[1] | Not Available |
| Density | Predicted: ~1.25 g/mL | 1.16 g/mL at 25 °C[1] | Not Available |
| Solubility | Predicted: Insoluble in water; Soluble in common organic solvents (e.g., ethers, acetone, benzene)[4][5] | 1.14 g/L in water (insoluble)[1] | Not Available |
Expert Analysis & Justification of Predictions:
-
Melting Point: The parent compound, 1,2-difluorobenzene, is a liquid with a very low melting point (-34 °C). The addition of two methoxy groups in 1,2-difluoro-4,5-dimethoxybenzene results in a solid with a melting point of 41-45 °C.[1][3] The methoxymethoxy group is larger and more flexible than a methoxy group, which can disrupt crystal lattice packing compared to the more symmetrical dimethoxy analog. Therefore, it is predicted that this compound will likely be a liquid or a very low-melting solid at room temperature.
-
Boiling Point: The boiling point of 1,2-difluorobenzene is 92 °C.[1] The addition of the significantly larger and more polar methoxymethoxy group will substantially increase intermolecular forces (dipole-dipole interactions), leading to a much higher boiling point. This increase is expected to be greater than that observed by adding just two methyl groups, suggesting a boiling point in the range of 200-220 °C.
-
Density: The density is predicted to be slightly higher than that of 1,2-difluorobenzene due to the increased molecular weight and the presence of two additional oxygen atoms, without a proportional increase in volume.
-
Solubility: Like most aromatic ethers, the molecule is expected to be sparingly soluble in water due to its significant nonpolar aromatic character.[4] It should be freely soluble in a range of organic solvents such as ethers, chlorinated solvents, and aromatic hydrocarbons.[4][5]
Anticipated Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum will be a key tool for confirming the presence of the key functional groups.
-
C-O Stretching: Strong, characteristic C-O stretching bands are expected in the 1250-1000 cm⁻¹ region, indicative of the ether linkages.
-
Aromatic C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ range will confirm the presence of the benzene ring.
-
Aromatic C-H Stretching: Peaks will appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Peaks from the methoxy and methylene groups of the MOM ether will be observed just below 3000 cm⁻¹.
-
C-F Stretching: Strong absorptions for the C-F bonds are expected in the 1300-1100 cm⁻¹ region.
-
Absence of O-H: Critically, the absence of a broad O-H stretching band around 3500-3200 cm⁻¹ would confirm the successful protection of the phenol group.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (~6.8-7.5 ppm). They will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.
-
MOM Methylene Protons (-O-CH₂-O-): A sharp singlet is expected around 5.2 ppm.
-
MOM Methyl Protons (-O-CH₃): A sharp singlet is expected around 3.5 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals are expected. The carbons directly bonded to fluorine (C1, C2) will appear as doublets with large one-bond C-F coupling constants (¹JCF > 240 Hz). The carbons ortho and meta to the fluorines will show smaller couplings.
-
MOM Carbons: The methylene carbon (-O-CH₂-O-) is expected around 95 ppm, and the methyl carbon (-O-CH₃) around 56 ppm.
-
-
¹⁹F NMR:
-
Two distinct signals are expected for the two non-equivalent fluorine atoms. These signals will appear as complex multiplets due to coupling to each other (ortho ³JFF) and to the neighboring aromatic protons.
-
Experimental Protocols for Physical Characterization
The following protocols describe standard, reliable methods for the experimental determination of the key physical properties of a novel compound like this compound.
Workflow for Physical Property Determination
Caption: Standard workflow for the characterization of a new chemical entity.
Melting Point Determination (for solids)
This procedure uses a standard capillary melting point apparatus.[9][10][11][12]
-
Sample Preparation: Ensure the compound is crystalline and dry. Place a small amount on a watch glass and crush it into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.
-
Measurement:
-
Place the loaded capillary into the heating block of the melting point apparatus.
-
Heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[10]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂. A pure compound will have a sharp melting range of 1-2 °C.[11]
Boiling Point Determination (for liquids)
This microscale method is suitable for small sample volumes.[13][14][15][16]
-
Apparatus Setup: Add approximately 0.5 mL of the liquid to a small test tube (e.g., a Durham tube). Place a melting point capillary tube, sealed end up, into the test tube.
-
Heating: Attach the test tube to a thermometer with the bulb aligned with the bottom of the tube. Suspend the assembly in a heating bath (e.g., mineral oil or a heating block).
-
Observation:
-
Heat the bath gently. As the liquid heats, air trapped in the capillary will bubble out.
-
Continue heating until a steady and rapid stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor has displaced all the air and its vapor pressure exceeds the atmospheric pressure.
-
Remove the heat source and allow the bath to cool slowly.
-
-
Measurement: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. At this point, the external atmospheric pressure is equal to the vapor pressure of the liquid.
-
Reporting: Record the temperature and the ambient atmospheric pressure.
Solubility Assessment
This qualitative protocol assesses solubility in key solvent classes.
-
Preparation: In separate small, labeled vials, add approximately 10 mg of the compound.
-
Solvent Addition: To each vial, add 0.5 mL of a test solvent (e.g., Water, Ethanol, Diethyl Ether, Acetone, Toluene, Dichloromethane).
-
Observation: Agitate each vial for 30-60 seconds. Observe and record whether the compound completely dissolves, partially dissolves, or remains insoluble.
-
Classification:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears unchanged.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, GHS data for its isomers and related fluorinated aromatic compounds suggest the following precautions:[17][18][19]
-
Hazard Statements: Likely to cause skin and serious eye irritation (H315, H319). May be harmful if swallowed (H302).
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid breathing vapors or dust.
-
Wash hands thoroughly after handling.
-
Conclusion
This technical guide provides a detailed profile of the . By synthesizing data from analogous compounds, we have established robust predictions for its key physicochemical characteristics and outlined the standard experimental procedures for their validation. The anticipated spectroscopic signatures provide a clear roadmap for structural confirmation. This document serves as a critical resource for researchers, enabling informed decisions in the design of experiments and the safe handling of this valuable synthetic building block.
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A Technical Guide to the Structural Elucidation of 1,2-Difluoro-4-(methoxymethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth analysis of the methodologies and interpretation of data required for the unequivocal structure elucidation of 1,2-Difluoro-4-(methoxymethoxy)benzene. This compound, featuring a difluorinated benzene ring and a methoxymethyl (MOM) ether protecting group, is of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making precise structural confirmation a critical aspect of its use in research and development. This guide moves beyond a simple recitation of techniques, offering a Senior Application Scientist's perspective on the causality behind experimental choices and the logic of spectral interpretation. We will explore a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a self-validating system for structural confirmation.
Introduction: The Importance of Structural Integrity
The adage "structure dictates function" is a cornerstone of chemical and pharmaceutical sciences. For a molecule like this compound, seemingly minor variations in its isomeric form, such as the positional arrangement of the fluorine atoms or the methoxymethoxy group, can lead to drastically different physicochemical and biological properties. Therefore, the rigorous confirmation of its specific constitution, this compound, is not merely an academic exercise but a prerequisite for its reliable application in any synthetic or biological context.
This guide will walk through a systematic approach to confirming the structure of this molecule, assuming its synthesis from a plausible precursor, 3,4-difluorophenol. This contextualizes the potential for isomeric impurities and underscores the need for a robust analytical workflow.
Proposed Synthesis: A Framework for Analysis
A common and logical synthetic route to this compound involves the protection of the hydroxyl group of 3,4-difluorophenol as a methoxymethyl ether. This is typically achieved by deprotonating the phenol with a suitable base followed by reaction with methoxymethyl chloride (MOM-Cl).
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 3,4-difluorophenol (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) or diisopropylethylamine (DIPEA, 1.5 eq) at 0 °C.
-
Deprotonation: Stir the mixture at 0 °C for 20-30 minutes to allow for the formation of the corresponding phenoxide.
-
Alkylation: Add methoxymethyl chloride (MOM-Cl, 1.2 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.
This synthetic pathway provides a logical starting point for our structural elucidation, as it defines the expected connectivity of the atoms. The following analytical techniques will serve to confirm this proposed structure.
Caption: Proposed synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework and the chemical environment of the fluorine atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (the number of protons of each type), and their coupling interactions.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse program is typically sufficient.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Predicted ¹H NMR Data and Interpretation
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Interpretation |
| 1 | ~7.15 | ddd | 1H | H-6 | This proton is ortho to a fluorine atom and the MOM ether, and meta to the other fluorine, leading to a complex splitting pattern. Its chemical shift is downfield due to the deshielding effect of the adjacent fluorine and oxygen. |
| 2 | ~6.95 | ddd | 1H | H-5 | This proton is ortho to a fluorine and meta to the MOM ether and the other fluorine. It will show a complex splitting pattern and be slightly upfield compared to H-6. |
| 3 | ~6.85 | ddd | 1H | H-3 | This proton is ortho to the MOM ether and meta to a fluorine atom. It will also exhibit complex coupling and be in the aromatic region. |
| 4 | 5.18 | s | 2H | -O-CH₂-O- | The two protons of the methylene bridge of the MOM group are equivalent and appear as a characteristic singlet.[1] |
| 5 | 3.48 | s | 3H | -O-CH₃ | The three protons of the methyl group of the MOM ether are equivalent and appear as a singlet.[1] |
The presence of three distinct aromatic proton signals, each integrating to one proton, is consistent with a trisubstituted benzene ring. The characteristic signals for the MOM group at approximately 5.18 and 3.48 ppm confirm the presence of this protecting group.[1] The complex splitting patterns of the aromatic protons are due to coupling with each other and with the neighboring fluorine atoms.
¹⁹F NMR Spectroscopy: Probing the Fluorine Environment
¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atoms.[2]
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum, which may require a specific probe or tuning of a broadband probe. Both proton-coupled and decoupled spectra are valuable.
-
Data Processing: Process the FID and reference the spectrum to an external standard like CFCl₃ (δ = 0 ppm).
Predicted ¹⁹F NMR Data and Interpretation
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Rationale for Interpretation |
| 1 | ~ -140 to -150 | ddd | F-1 |
| 2 | ~ -150 to -160 | ddd | F-2 |
The presence of two distinct signals in the ¹⁹F NMR spectrum confirms the presence of two non-equivalent fluorine atoms on the benzene ring. Their chemical shifts are in the expected region for aryl fluorides. The coupling patterns in the proton-coupled spectrum would further confirm their positions relative to the aromatic protons.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and connectivity. The coupling of carbon atoms to fluorine (C-F coupling) is particularly diagnostic.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is often preferred for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, and reference it to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹³C NMR Data and Interpretation
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale for Interpretation |
| 1 | ~150-155 | dd | C-1 | This carbon is directly attached to a fluorine atom, resulting in a large one-bond C-F coupling constant. It is also coupled to the adjacent fluorine at C-2 (two-bond coupling). |
| 2 | ~145-150 | dd | C-2 | Similar to C-1, this carbon is directly attached to a fluorine atom and adjacent to another, showing large one-bond and smaller two-bond C-F couplings. |
| 3 | ~140-145 | d | C-4 | This carbon is attached to the MOM ether. It will show a smaller C-F coupling to the fluorine at C-2. |
| 4 | ~115-120 | d | C-5 | This carbon is coupled to the fluorine at C-1. |
| 5 | ~110-115 | d | C-6 | This carbon is coupled to the fluorine at C-2. |
| 6 | ~105-110 | dd | C-3 | This carbon is coupled to both fluorine atoms. |
| 7 | ~95 | s | -O-CH₂-O- | The methylene carbon of the MOM group. |
| 8 | ~56 | s | -O-CH₃ | The methyl carbon of the MOM group. |
The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbons directly attached to fluorine (C-1 and C-2) will appear as doublets of doublets with large coupling constants, providing definitive evidence for the 1,2-difluoro substitution pattern. The remaining aromatic carbons will also show smaller C-F couplings, which can be used to assign their positions. The signals for the MOM group carbons will be singlets in the expected regions.
Caption: Integrated NMR approach for structure confirmation.
Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural information.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled to a gas or liquid chromatograph.
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Analyze the resulting ions in a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrometry Data and Interpretation
| m/z | Predicted Identity | Rationale for Fragmentation |
| 174 | [M]⁺ | Molecular ion of C₈H₈F₂O₂. |
| 129 | [M - OCH₃ - H₂]⁺ | Loss of the methoxy group and two hydrogen atoms from the molecular ion. |
| 114 | [C₆H₄F₂]⁺ | Fragmentation leading to the difluorobenzene cation. |
| 45 | [CH₂OCH₃]⁺ | Cleavage of the MOM group, resulting in the methoxymethyl cation. |
The molecular ion peak at m/z 174 would confirm the molecular formula C₈H₈F₂O₂. The fragmentation pattern, particularly the presence of a fragment corresponding to the methoxymethyl cation (m/z 45), provides strong evidence for the MOM ether.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.
-
Data Acquisition: Acquire the IR spectrum using an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic C-H |
| ~2850-2960 | C-H stretch | Aliphatic C-H (in MOM group) |
| ~1500-1600 | C=C stretch | Aromatic ring |
| ~1200-1300 | C-F stretch | Aryl-F |
| ~1000-1150 | C-O stretch | Ether (C-O-C) |
The IR spectrum will show characteristic absorptions for the aromatic ring, the C-F bonds, and the C-O bonds of the ether linkage in the MOM group, providing complementary evidence for the proposed structure.
Conclusion: A Self-Validating Structural Assignment
The structural elucidation of this compound requires a multi-faceted analytical approach. By integrating the data from ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectroscopy, a self-validating and unequivocal structural assignment can be achieved. Each technique provides a unique piece of the structural puzzle, and their collective interpretation leads to a high degree of confidence in the final structure. This rigorous approach is fundamental to ensuring the quality and reliability of this important chemical building block in research and development.
References
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
- K. Wuts. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
A Technical Guide to the Predicted Spectral Characteristics of 1,2-Difluoro-4-(methoxymethoxy)benzene
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted spectral data for the novel compound 1,2-Difluoro-4-(methoxymethoxy)benzene. In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to forecast the ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers engaged in the synthesis, identification, and characterization of new fluorinated aromatic ethers, which are of increasing importance in the fields of medicinal chemistry and materials science. Each section includes a discussion of the underlying theoretical principles, detailed predictions of spectral features, and standardized protocols for data acquisition, ensuring both scientific integrity and practical utility.
Introduction: The Imperative for Spectral Characterization
The synthesis of novel chemical entities is the cornerstone of innovation in drug discovery and materials science. This compound represents a structure of significant interest, combining the modulating effects of fluorine substitution on lipophilicity and metabolic stability with the versatile methoxymethyl (MOM) protecting group. The precise and unambiguous confirmation of its molecular structure is paramount for any subsequent application. Spectroscopic analysis provides the definitive evidence of molecular identity. This guide is structured to provide a predictive blueprint for the spectral characterization of this molecule, empowering researchers to anticipate, interpret, and validate their findings.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Theoretical Principles: Probing the Proton Environment
¹H NMR spectroscopy is a powerful technique that provides information about the electronic environment of protons within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings; electron-withdrawing groups tend to deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift. The integration of a signal is proportional to the number of protons it represents. Spin-spin coupling, which results in the splitting of signals, provides information about the number of neighboring protons. For aromatic systems, the substitution pattern dictates the complexity of the splitting patterns observed in the aromatic region (typically 6.5-8.5 ppm).
Predicted ¹H NMR Spectrum
The structure of this compound suggests a complex and informative ¹H NMR spectrum.
-
Aromatic Region (Predicted: 6.8 - 7.5 ppm): The three aromatic protons are chemically distinct and will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.
-
H-3: This proton is ortho to a fluorine atom and meta to the other fluorine and the MOM group. It is expected to be a doublet of doublets, influenced by H-5 and the adjacent F-2.
-
H-5: This proton is ortho to the MOM group and meta to one fluorine atom. It will likely appear as a doublet of doublets, coupled to H-3 and H-6.
-
H-6: This proton is ortho to a fluorine atom and the MOM group. It is expected to be a doublet of doublets, coupled to H-5 and the adjacent F-1. The electron-donating methoxymethoxy group will tend to shield the ortho (H-3, H-5) and para (H-6, relative to the oxygen) positions, shifting them upfield from the standard benzene value of 7.3 ppm. Conversely, the electronegative fluorine atoms will deshield adjacent protons. The interplay of these effects will determine the final chemical shifts.
-
-
Methoxymethyl (MOM) Group:
-
-O-CH₂-O- Protons (Predicted: ~5.2 ppm): These two protons are equivalent and will appear as a singlet.
-
-O-CH₃ Protons (Predicted: ~3.5 ppm): These three protons are equivalent and will also appear as a singlet.
-
The expected integration ratio for the aromatic protons to the -O-CH₂-O- protons to the -O-CH₃ protons will be 3:2:3.
Standard Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex splitting in the aromatic region.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Visualization: Predicted ¹H NMR Splitting Logic
Caption: Predicted coupling interactions for ¹H NMR of this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Theoretical Principles: The Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In proton-decoupled spectra, each unique carbon atom typically gives a single sharp peak. The chemical shift is sensitive to the electronic environment, with carbons bonded to electronegative atoms appearing at higher chemical shifts (downfield). A key feature in the ¹³C NMR of fluorinated compounds is the presence of carbon-fluorine coupling (JCF), which can split carbon signals into doublets, triplets, or more complex multiplets, even in proton-decoupled spectra.
Predicted ¹³C NMR Spectrum
The molecule has 8 unique carbon atoms, and thus 8 signals are expected in the proton-decoupled ¹³C NMR spectrum.
-
Aromatic Carbons (Predicted: 110-160 ppm):
-
C-1 and C-2 (bearing Fluorine): These carbons will be significantly downfield due to the electronegativity of fluorine and will exhibit large one-bond C-F coupling constants (¹JCF).
-
C-4 (bearing the MOM group): This carbon, attached to an oxygen atom, will also be downfield.
-
C-3, C-5, and C-6: These carbons will show smaller two- or three-bond C-F couplings. Their chemical shifts will be influenced by the combined electronic effects of the substituents.
-
-
Methoxymethyl (MOM) Group Carbons:
-
-O-CH₂-O- (Predicted: ~95 ppm): This carbon is deshielded by two adjacent oxygen atoms.
-
-O-CH₃ (Predicted: ~56 ppm): This is a typical chemical shift for a methoxy group carbon.
-
Standard Experimental Protocol for ¹³C NMR
-
Sample Preparation: A more concentrated sample is often required for ¹³C NMR compared to ¹H NMR (e.g., 20-50 mg in ~0.6 mL of deuterated solvent).
-
Instrument Setup: A high-field spectrometer is advantageous.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Data Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Visualization: Predicted ¹³C NMR Assignments
Caption: Structural assignment for the predicted ¹³C NMR signals.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Rationale: A Direct Window into Fluorine Environments
Given the presence of fluorine, ¹⁹F NMR is an indispensable tool for characterization. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR.[1] The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing a clear indication of the fluorine substitution pattern.
Predicted ¹⁹F NMR Spectrum
Since the two fluorine atoms in this compound are in different chemical environments, two distinct signals are expected.
-
F-1 and F-2: These two fluorine atoms will likely appear as two separate multiplets. They will be coupled to each other (³JFF) and to the neighboring aromatic protons (³JHF and ⁴JHF). The result will likely be two distinct doublet of doublets (or more complex multiplets).
Standard Experimental Protocol for ¹⁹F NMR
-
Sample Preparation: Similar to ¹H NMR.
-
Instrument Setup: The spectrometer must be equipped with a broadband probe capable of observing the ¹⁹F nucleus.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the spectra if desired.
-
Spectral Width: A wide spectral width is often necessary due to the large chemical shift range of ¹⁹F.
-
Referencing: An external standard, such as CFCl₃, is typically used, with its signal set to 0.0 ppm.
-
-
Data Processing: Standard Fourier transformation and processing.
Infrared (IR) Spectroscopy
Theoretical Principles: Molecular Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.
Predicted Key IR Absorption Bands
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.[2]
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxymethyl group.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.[3]
-
~1250-1000 cm⁻¹: Strong C-O stretching vibrations from the ether linkages of the MOM group and the aryl ether.[4]
-
~1200-1100 cm⁻¹: C-F stretching vibrations.
-
~900-675 cm⁻¹: C-H out-of-plane bending, which can be indicative of the 1,2,4-trisubstitution pattern on the benzene ring.[2]
Standard Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop is sufficient.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is standard.
-
Acquisition: A background spectrum of the empty ATR crystal is first collected. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Visualization: Predicted IR Absorption Regions
Caption: Key predicted vibrational modes and their IR frequencies.
Mass Spectrometry (MS)
Theoretical Principles: Molecular Mass and Fragmentation
In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting molecular ion and its fragment ions are detected. The fragmentation pattern is a reproducible fingerprint of the molecule and can be used to deduce its structure. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring.
Predicted Fragmentation Pattern
-
Molecular Ion (M⁺): The molecular weight of C₈H₈F₂O₂ is 174.14 g/mol . A strong molecular ion peak is expected at m/z = 174 .
-
Key Fragment Ions:
-
m/z = 129: Loss of the methoxymethyl radical (•CH₂OCH₃, 45 amu), a common fragmentation for MOM-protected phenols.
-
m/z = 144: Loss of formaldehyde (CH₂O, 30 amu) from the molecular ion via rearrangement.
-
m/z = 45: The methoxymethyl cation ([CH₂OCH₃]⁺) itself may be observed.
-
Fragments characteristic of a difluorobenzene ring will also be present.
-
Standard Experimental Protocol for EI-MS
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, as the effluent from a Gas Chromatography (GC) column (GC-MS).
-
Ionization: Standard electron ionization at 70 eV.
-
Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their m/z ratio.
-
Detection: An electron multiplier detects the ions.
Visualization: Predicted Mass Spectrometry Fragmentation
Caption: Primary predicted fragmentation pathways for this compound in EI-MS.
Summary of Predicted Spectral Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic H's: 3H, multiplets, 6.8-7.5 ppm. -OCH₂O-: 2H, singlet, ~5.2 ppm. -OCH₃: 3H, singlet, ~3.5 ppm. |
| ¹³C NMR | 8 unique signals. Aromatic C's: 110-160 ppm (with C-F coupling). -OCH₂O-: ~95 ppm. -OCH₃: ~56 ppm. |
| ¹⁹F NMR | 2 distinct multiplets (likely doublet of doublets). |
| IR (cm⁻¹) | ~3050 (Ar C-H), ~2900 (Aliph. C-H), ~1500 (C=C), ~1150 (C-O, C-F), ~850 (C-H bend). |
| MS (m/z) | M⁺: 174. Fragments: 144, 129, 45. |
Conclusion
This guide provides a detailed, theory-backed prediction of the complete spectral characteristics of this compound. By understanding the expected outcomes of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS analyses, researchers can more efficiently and confidently approach the structural elucidation of this and other related novel compounds. The provided protocols offer a standardized methodology for data acquisition, ensuring reproducibility and comparability of results across different laboratories. As the landscape of pharmaceutical and materials research continues to evolve, the principles of spectral analysis remain the bedrock of molecular characterization and scientific integrity.
References
-
Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]
-
St-Gelais, A. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Academia.edu. Retrieved from [Link]
-
Manbeck, G. F., & Martin, M. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]
-
Indira Gandhi National Open University. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]
-
JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Chemical Biology, 3(5), 565-573. [Link]
-
long, J. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Stack Exchange. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(19), 13437-13446. [Link]
-
Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 13(1), 1-10. [Link]
-
Whitman College. (n.d.). GCMS Section 6.13. Whitman College. [Link]
-
LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
-
Doc Brown. (n.d.). Image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Doc Brown's Chemistry. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Quimica Organica. (n.d.). IR spectrum: Ethers. Quimica Organica. [Link]
-
LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]
-
Wescott, C. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 83(16), 9033–9040. [Link]
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Navigating the Spectral Landscape of 1,2-Difluoro-4-(methoxymethoxy)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block
Molecular Structure and Predicted NMR Assignments
The structure of 1,2-Difluoro-4-(methoxymethoxy)benzene, with the IUPAC name this compound, is presented below. The numbering of the atoms is crucial for the assignment of NMR signals.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals for the aromatic protons and the protons of the methoxymethyl (MOM) group. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methoxymethoxy group.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |
| ~7.1 - 7.3 | m | 1H | H-3 | J(H-F), J(H-H) |
| ~6.9 - 7.1 | m | 1H | H-5 | J(H-F), J(H-H) |
| ~6.8 - 7.0 | m | 1H | H-6 | J(H-F), J(H-H) |
| ~5.2 | s | 2H | -O-CH₂-O- | - |
| ~3.5 | s | 3H | -O-CH₃ | - |
Rationale behind the Predictions:
-
Aromatic Protons (H-3, H-5, H-6): The aromatic region will display complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The electron-donating methoxymethoxy group will shield the aromatic protons, shifting them upfield compared to 1,2-difluorobenzene. The exact chemical shifts are difficult to predict precisely without experimental data but are expected in the range of δ 6.8-7.3 ppm.
-
Methoxymethyl (MOM) Protons: The methylene protons (-O-CH₂-O-) of the MOM group typically appear as a sharp singlet around δ 5.2 ppm. The methyl protons (-O-CH₃) of the MOM group are expected as a singlet around δ 3.5 ppm. These are characteristic chemical shifts for the MOM protecting group.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show signals for the six aromatic carbons and the two carbons of the MOM group. The chemical shifts of the aromatic carbons are significantly affected by the fluorine and methoxymethoxy substituents, and the signals for the carbons directly bonded to fluorine will appear as doublets due to one-bond carbon-fluorine (¹J(C-F)) coupling.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Predicted Coupling Constants (J, Hz) |
| ~240 - 250 | d | C-1 | ¹J(C-F) ≈ 240-250 |
| ~240 - 250 | d | C-2 | ¹J(C-F) ≈ 240-250 |
| ~115 - 125 | d | C-3 | ²J(C-F) ≈ 20-25 |
| ~145 - 155 | s | C-4 | - |
| ~110 - 120 | d | C-5 | ³J(C-F) ≈ 5-10 |
| ~110 - 120 | d | C-6 | ²J(C-F) ≈ 20-25 |
| ~95 | s | -O-CH₂-O- | - |
| ~56 | s | -O-CH₃ | - |
Rationale behind the Predictions:
-
Fluorinated Carbons (C-1 and C-2): Carbons directly attached to fluorine atoms experience a very large one-bond coupling (¹J(C-F)), resulting in doublets with a coupling constant typically in the range of 240-250 Hz. These carbons are also significantly deshielded.
-
Other Aromatic Carbons: The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms (²J(C-F), ³J(C-F), ⁴J(C-F)). The carbon bearing the methoxymethoxy group (C-4) is expected to be a singlet and will be deshielded due to the oxygen attachment.
-
MOM Group Carbons: The methylene carbon (-O-CH₂-O-) is expected around δ 95 ppm, and the methyl carbon (-O-CH₃) around δ 56 ppm, which are typical values for a MOM group.
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms.
Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃, 376 MHz, referenced to CFCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Coupling Constants (J, Hz) |
| ~ -135 to -145 | m | F-1 | J(F-F), J(F-H) |
| ~ -135 to -145 | m | F-2 | J(F-F), J(F-H) |
Rationale behind the Predictions:
-
Chemical Shifts: The chemical shifts of fluorine atoms on an aromatic ring are sensitive to the electronic nature of the other substituents. The electron-donating methoxymethoxy group at the para position to F-1 and meta to F-2 will influence their chemical shifts. The predicted range is based on data for similar difluoro- and methoxy-substituted benzene derivatives.
-
Coupling: The two fluorine atoms will couple to each other (F-F coupling) and to the neighboring aromatic protons (F-H coupling), resulting in complex multiplets for each fluorine signal.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for this compound, the following experimental protocol is recommended.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid compound or measure 10-20 µL of the liquid compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for organic compounds and its residual proton signal (δ ~7.26 ppm) and carbon signal (δ ~77.16 ppm) can be used for chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Caption: Workflow for NMR sample preparation.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans.
-
Referencing: An external reference standard (e.g., CFCl₃) or an internal standard can be used.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak for ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Conclusion and Future Outlook
This technical guide provides a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The provided data, based on established NMR principles and comparisons with analogous structures, serves as a valuable resource for researchers working with this compound. The outlined experimental protocol offers a standardized approach to acquiring high-quality NMR data.
Obtaining experimental NMR data for this compound remains a crucial step for the definitive characterization of this molecule. Such data would not only validate the predictions made in this guide but also contribute to the broader understanding of the spectral properties of complex fluorinated aromatic compounds. This would be of immense benefit to the fields of drug discovery and materials science, where precise structural information is essential for progress.
References
- Note: As no direct experimental data was found for the target compound, this reference list includes sources for analogous compounds and general NMR principles th
-
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
University of Sheffield. NMR Spectroscopy.[Link]
An In-depth Technical Guide to the Infrared Spectrum of 1,2-Difluoro-4-(methoxymethoxy)benzene
Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1,2-Difluoro-4-(methoxymethoxy)benzene, a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1] As a molecule featuring a polysubstituted aromatic ring with both fluorine and ether functionalities, its IR spectrum presents a unique fingerprint rich with structural information. This document serves as an essential reference for researchers, scientists, and drug development professionals, offering a detailed breakdown of predicted vibrational modes, a robust protocol for spectral acquisition, and a logical workflow for data interpretation. The insights herein are designed to facilitate efficient and accurate structural verification and quality control in a laboratory setting.
Introduction: The Structural Significance of this compound
This compound is a valuable building block in modern organic synthesis. The strategic placement of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability—attributes that are highly sought after in medicinal chemistry.[1] The methoxymethyl (MOM) ether serves as a common protecting group for phenols, allowing for selective reactions at other sites of a molecule.
Given its utility, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides detailed information about the functional groups and bonding within a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations, an IR spectrum serves as a unique molecular fingerprint. This guide explains the causality behind the expected spectral features of this compound, grounding the interpretation in the fundamental principles of vibrational spectroscopy.
Molecular Structure and Predicted Vibrational Frequencies
The infrared spectrum of this compound is best understood by dissecting the molecule into its constituent functional groups and predicting their characteristic vibrational modes.
Chemical Structure:
-
Formula: C₈H₈F₂O₂
-
Key Functional Groups:
-
1,2,4-Trisubstituted Aromatic Ring
-
Aryl-Fluoride Bonds (C-F)
-
Aryl-Alkyl Ether (Ar-O-CH₂)
-
Acetal-like MOM Group (-CH₂-O-CH₃)
-
The interaction of these groups results in a complex but interpretable spectrum. The electron-withdrawing nature of the fluorine atoms and the ether oxygen can subtly shift the frequencies of adjacent bonds from their standard textbook values.
The following table summarizes the primary vibrational modes and their predicted absorption ranges.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale & Comments |
| C-H Stretching (Aromatic) | =C-H on Benzene Ring | 3100 - 3000 | Weak to Medium | Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on sp²-hybridized carbons.[2] These peaks confirm the presence of the aromatic ring. |
| C-H Stretching (Aliphatic) | -CH₂- and -CH₃ (MOM group) | 2980 - 2850 | Medium | These absorptions are due to the sp³-hybridized carbons of the methoxymethyl group.[3] A distinct, sharp peak around 2830 cm⁻¹ can sometimes be indicative of a methoxy group.[4] |
| C=C Stretching (Aromatic) | Benzene Ring | 1600 - 1585 & 1500 - 1400 | Medium to Strong | These bands arise from the in-ring carbon-carbon double bond stretching vibrations and are highly characteristic of aromatic compounds.[2][5] The presence of multiple sharp peaks in this region is a strong indicator of an aromatic core. |
| C-F Stretching | Aryl-Fluoride | 1360 - 1100 | Strong | The C-F bond is highly polar, resulting in a very strong IR absorption. For polyfluorinated aromatics, this region can be complex, often showing multiple strong bands.[6] This is one of the most diagnostic regions for this molecule. |
| C-O Stretching (Asymmetric Aryl) | Ar-O-CH₂ | ~1250 | Strong | Aryl alkyl ethers typically exhibit a strong, characteristic asymmetric C-O-C stretching band.[7][8] Its high intensity is due to the significant dipole moment change during this vibration. |
| C-O Stretching (Acetal/Ether) | -CH₂-O-CH₃ | 1150 - 1040 | Strong | This region corresponds to the C-O stretching of the MOM ether. It will likely overlap significantly with the C-F and the symmetric Ar-O-C stretching bands, creating a complex and broad absorption pattern.[7][8] |
| C-H Bending (Out-of-Plane) | 1,2,4-Trisubstituted Ring | 900 - 800 | Strong | The pattern of C-H out-of-plane ("oop") bending in the fingerprint region is highly diagnostic of the substitution pattern on the benzene ring.[2][9] A 1,2,4-trisubstituted ring is expected to show strong absorptions in this range. |
Experimental Protocol: High-Fidelity FTIR Spectrum Acquisition
To ensure the acquisition of a reliable and reproducible IR spectrum, a standardized protocol is essential. The following methodology is based on the widely used Potassium Bromide (KBr) pellet technique, which is ideal for solid, non-reactive samples.
Rationale for Method Selection
The KBr pellet method is chosen for its ability to produce high-quality spectra for solid samples. KBr is transparent to IR radiation over the typical mid-IR range (4000-400 cm⁻¹) and, when properly prepared, minimizes scattering effects. The key to this technique is the complete elimination of water, as hydroxyl (-OH) groups from moisture will introduce broad, interfering peaks around 3400 cm⁻¹ and a weaker bending mode near 1630 cm⁻¹.[10]
Step-by-Step Protocol
-
Sample and KBr Preparation:
-
Gently grind approximately 1-2 mg of this compound into a fine powder using a clean agate mortar and pestle.
-
Add approximately 100-200 mg of spectroscopy-grade KBr powder. Crucially, the KBr must be desiccated (e.g., by heating in an oven at 110°C for several hours and cooling in a desiccator) to remove absorbed water.
-
Thoroughly mix the sample and KBr by grinding for 1-2 minutes until a homogenous, fine powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into a pellet press die.
-
Assemble the die and apply pressure (typically 7-10 tons) for several minutes using a hydraulic press. This sinters the KBr and sample into a translucent or transparent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum: Run a scan without the sample in the beam path. This is a critical self-validating step that measures the absorbance of atmospheric CO₂ and water vapor, which will be digitally subtracted from the sample spectrum.
-
Collect the sample spectrum: Run the scan with the sample pellet in place.
-
Set acquisition parameters: For high-quality data, use a resolution of 4 cm⁻¹ and co-add a minimum of 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.
-
Apply a baseline correction if necessary to ensure the baseline is flat at 0 absorbance (or 100% transmittance).
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the KBr pellet preparation and data acquisition process.
Caption: Workflow for acquiring an FTIR spectrum using the KBr pellet method.
Spectral Interpretation: A Decision-Making Framework
Interpreting the spectrum requires a systematic approach. The following framework provides a logical path to confirm the structure of this compound from its IR spectrum.
-
Initial Check (3500-2800 cm⁻¹):
-
Confirm absence of -OH: Look for the absence of a strong, broad peak around 3400 cm⁻¹, ruling out significant water contamination or phenolic starting material.
-
Identify C-H stretches: Observe the weak aromatic C-H stretches just above 3000 cm⁻¹ and the stronger aliphatic C-H stretches from the MOM group below 3000 cm⁻¹.[2][11]
-
-
Aromatic Core Confirmation (1600-1450 cm⁻¹):
-
Locate the characteristic pair of C=C stretching bands around 1600 cm⁻¹ and 1500 cm⁻¹. Their presence is a strong confirmation of the benzene ring.[5]
-
-
Key Functional Group Identification (1400-1000 cm⁻¹):
-
This is the most diagnostic region. Look for a series of very strong absorptions.
-
The strongest peaks in this region will be a composite of C-F and C-O stretching vibrations.[6][7] The presence of multiple, intense bands between 1300 cm⁻¹ and 1000 cm⁻¹ is the key signature for the combined difluoro- and ether-substituted aromatic system.
-
-
Substitution Pattern Verification (900-800 cm⁻¹):
-
Examine the C-H out-of-plane bending region. A strong band between 900-800 cm⁻¹ is consistent with a 1,2,4-trisubstituted benzene ring, helping to confirm the isomer.[9]
-
Interpretation Logic Diagram
This diagram visualizes the decision-making process for spectral analysis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 8. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
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- 10. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IR Absorption Table [webspectra.chem.ucla.edu]
mass spectrometry of 1,2-Difluoro-4-(methoxymethoxy)benzene
An In-Depth Technical Guide to the Mass Spectrometry of 1,2-Difluoro-4-(methoxymethoxy)benzene
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a compound of interest in synthetic chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this document moves beyond procedural outlines to explain the causal factors influencing mass spectral outcomes. We will explore optimal analytical methodologies, delve into the predictable fragmentation patterns under Electron Ionization (EI), and contrast these with results from soft ionization techniques. The guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this molecule, ensuring analytical integrity in their work. Key discussions are supported by mechanistic diagrams, data tables, and references to authoritative literature.
Introduction: The Analytical Imperative
This compound is a substituted aromatic compound featuring a difluorinated benzene ring and a methoxymethyl (MOM) ether protecting group. Such structures are common intermediates in medicinal chemistry, where the MOM group serves to mask a reactive phenol during synthetic transformations.[1] The precise structural confirmation and purity assessment of these intermediates are critical checkpoints in the synthesis workflow.
Mass spectrometry (MS) stands as a primary tool for this purpose due to its exceptional sensitivity and structural elucidating capabilities. Understanding the specific mass spectrometric behavior of this molecule is not merely an academic exercise; it is essential for verifying molecular weight, confirming structural integrity, and identifying potential byproducts. This guide provides a foundational framework for the mass spectrometric analysis of this compound, focusing on the principles that govern its ionization and fragmentation.
Physicochemical Properties and Structural Data
A precise understanding of the analyte's properties is the bedrock of any analytical method development. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈F₂O₂ | [2] |
| Average Molecular Weight | 174.15 g/mol | [2] |
| Monoisotopic Mass | 174.0492 Da | Calculated |
| Structure | ||
| Key Structural Features | Difluorinated Phenyl Ring, Methoxymethyl (MOM) Ether | N/A |
Experimental Methodologies: A Self-Validating Approach
The choice of experimental parameters is dictated by the chemical nature of the analyte. The goal is to create a self-validating system where the chosen methods provide clear, interpretable, and reproducible data.
Sample Preparation and Introduction
This compound is a non-polar small molecule, making it highly suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Protocol 1: GC-MS Sample Preparation
-
Solvent Selection: Dissolve the analyte in a volatile, high-purity solvent such as Dichloromethane (DCM) or Ethyl Acetate.
-
Concentration: Prepare a dilute solution in the range of 10-100 µg/mL. High concentrations can lead to source contamination and detector saturation.
-
Injection: Utilize a standard split/splitless injector. A typical injection volume would be 1 µL.
-
Chromatography: Employ a non-polar capillary column (e.g., DB-5ms) to separate the analyte from any impurities. A temperature gradient from approximately 50°C to 250°C is generally effective.
-
Ionization: From Hard to Soft Techniques
The ionization method is the most critical variable influencing the resulting mass spectrum. The choice between a "hard" technique like Electron Ionization (EI) and a "soft" technique like Chemical Ionization (CI) depends on the analytical goal.
-
Electron Ionization (EI): This is the workhorse for GC-MS analysis of small molecules. High-energy electrons (typically 70 eV) bombard the analyte, causing both ionization and extensive, reproducible fragmentation.[3] This fragmentation is invaluable for structural elucidation, as the resulting pattern serves as a molecular fingerprint. The use of 70 eV is a long-standing convention that ensures spectra are consistent across different instruments and can be compared to library databases.[3]
-
Chemical Ionization (CI): If EI results in the complete absence of a molecular ion peak, a softer ionization method is required. CI uses a reagent gas (e.g., methane, isobutane) which is first ionized.[4] These reagent gas ions then transfer a proton to the analyte in a much lower-energy process. This preserves the molecular structure, typically yielding an abundant protonated molecule, [M+H]⁺, with minimal fragmentation.[4]
The logical workflow for analysis is to first acquire data using EI to gain structural information and then, if necessary, use CI to unequivocally determine the molecular weight.
Deconstructing the Spectrum: Predicted EI Fragmentation
Under 70 eV Electron Ionization, the this compound molecule will form a molecular ion (M•⁺) that carries excess internal energy, leading to predictable bond cleavages. The fragmentation pathways are governed by the formation of the most stable possible cations and neutral radical species.[3] The aromatic ring provides stability, suggesting that a molecular ion peak should be observable.[5]
The Molecular Ion (M•⁺)
The first event is the removal of an electron to form the radical cation, M•⁺.
-
Predicted m/z: 174
-
Significance: Its presence confirms the molecular weight of the compound. Given the stability of the aromatic ring, this peak is expected to be present and potentially of moderate to high abundance.
Primary Fragmentation Pathways
The fragmentation of this compound is primarily dictated by the lability of the MOM ether group, which represents the weakest points in the structure outside of the stable aromatic ring.
Pathway A: Cleavage of the Methoxymethyl Group
This pathway involves the fragmentation of the C-O bonds of the ether. This is a highly characteristic fragmentation for MOM-protected compounds.
-
Formation of the Methoxymethyl Cation (m/z 45): The most characteristic fragmentation of a MOM ether is the heterolytic cleavage of the ArO–CH₂OCH₃ bond to form the highly stable, resonance-stabilized methoxymethyl cation, [CH₂=O⁺CH₃]. This fragment is often the base peak in the spectrum of MOM ethers.
-
m/z 45: [C₂H₅O]⁺
-
-
Loss of a Methoxy Radical (•OCH₃): Alpha-cleavage relative to the ether oxygen can lead to the loss of a methoxy radical (31 Da), resulting in a stable oxonium ion.
-
m/z 143: [M - OCH₃]⁺
-
-
Loss of Formaldehyde (CH₂O): Following ionization, a rearrangement can facilitate the elimination of a neutral formaldehyde molecule (30 Da). This is a common fragmentation pathway for compounds containing a methoxy group.[6]
-
m/z 144: [M - CH₂O]•⁺
-
Pathway B: Fragmentation Involving the Aromatic Core
These fragments arise from cleavages involving the benzene ring itself, often after an initial fragmentation of the MOM group.
-
Formation of the Difluorophenoxy Cation (m/z 129): Loss of the entire methoxymethyl group as a radical (•CH₂OCH₃, 45 Da) results in the difluorophenoxy cation.
-
m/z 129: [C₆H₃F₂O]⁺
-
-
Loss of Carbon Monoxide (CO): Phenoxy-type cations are known to lose neutral carbon monoxide (28 Da) after rearrangement.[7] The ion at m/z 129 could undergo this fragmentation.
-
m/z 101: [C₅H₃F₂]⁺ (from m/z 129)
-
The following diagram illustrates these dominant, mechanistically sound fragmentation pathways.
Summary of Key Predicted Ions
The following table provides a quick reference for the expected major fragments in the EI mass spectrum.
| m/z | Proposed Ion Structure | Neutral Loss | Pathway | Significance |
| 174 | [C₈H₈F₂O₂]•⁺ | - | - | Molecular Ion |
| 144 | [C₇H₆F₂O]•⁺ | CH₂O | A | Loss of formaldehyde |
| 143 | [C₇H₅F₂O₂]⁺ | •OCH₃ | A | Alpha-cleavage |
| 129 | [C₆H₃F₂O]⁺ | •CH₂OCH₃ | B | Loss of MOM radical |
| 101 | [C₅H₃F₂]⁺ | •CH₂OCH₃, CO | B | Loss of CO from phenoxy |
| 45 | [C₂H₅O]⁺ | •C₆H₃F₂O | A | Characteristic MOM ion |
Conclusion: A Strategy for Confident Identification
The mass spectrometric analysis of this compound is straightforward when approached with a clear understanding of its structural features. The recommended strategy is to utilize GC-MS with Electron Ionization as the primary technique. The resulting spectrum should be interpreted by first identifying the molecular ion at m/z 174 and then looking for the hallmark fragments of the methoxymethyl (MOM) group, particularly the base peak at m/z 45. The presence of ions at m/z 143, 129, and 101 provides further corroborating evidence for the assigned structure. Should the molecular ion be weak or absent, a confirmatory analysis using Chemical Ionization will provide a definitive molecular weight from the [M+H]⁺ adduct at m/z 175. This dual-pronged approach, leveraging both hard and soft ionization, provides a robust and self-validating method for the unequivocal characterization of this important synthetic intermediate.
References
-
Lee, T. A. (1998). A Beginner's Guide to Mass Spectral Interpretation. John Wiley & Sons. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Harrison, A. G., & Lin, P.-H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314–1319. [Link]
-
Fahmy, H. M., et al. (1997). Mass spectrometric study on the fragmentation of anisole. Egyptian Journal of Chemistry, 40(1-3), 223-230. [Link]
-
Roesky, P. W., & Schwarz, H. (2001). Substituent Effects in the Unimolecular Fragmentation of Anisole Dication Derivatives. The Journal of Physical Chemistry A, 105(18), 4495–4503. [Link]
-
Park, K. K., & Lee, J. W. (2012). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Bulletin of the Korean Chemical Society, 33(1), 323-325. [Link]
Sources
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- 2. 749230-16-8|1,4-Difluoro-2-(methoxymethoxy)benzene|BLD Pharm [bldpharm.com]
- 3. uni-saarland.de [uni-saarland.de]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
synthesis of 1,2-Difluoro-4-(methoxymethoxy)benzene
An In-Depth Technical Guide to the Synthesis of 1,2-Difluoro-4-(methoxymethoxy)benzene
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the , a key building block in the development of advanced pharmaceutical compounds. We will delve into the strategic considerations for its synthesis, provide a detailed experimental protocol, and discuss the critical parameters that ensure a high-yield and high-purity product. This document is intended for researchers, chemists, and professionals in the field of drug development who require a reliable and reproducible method for the preparation of this important intermediate.
Strategic Importance in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the realm of kinase inhibitors. The difluorophenoxy moiety is a common feature in many targeted therapies, where the fluorine atoms can modulate the electronic properties and metabolic stability of the final compound, often leading to improved pharmacokinetic profiles. The methoxymethyl (MOM) ether acts as a robust protecting group for the phenol, which is stable to a wide range of reaction conditions and can be deprotected under mild acidic conditions.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach to this compound starts with the target molecule and disconnects the MOM protecting group, leading back to 3,4-difluorophenol. This commercially available starting material is the most common and cost-effective precursor. The forward synthesis, therefore, involves the protection of the hydroxyl group of 3,4-difluorophenol as a MOM ether.
Figure 1: Retrosynthetic analysis of this compound.
The protection of a phenol with chlorodimethyl ether (MOM-Cl) is a classic Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where the phenoxide, generated by a suitable base, acts as a nucleophile and displaces the chloride from MOM-Cl. The choice of base and solvent is critical to ensure high conversion and minimize side reactions.
Detailed Experimental Protocol
This protocol is a compilation of best practices and has been optimized for both yield and purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,4-Difluorophenol | ≥98% | Commercially Available | Starting material. |
| Chlorodimethyl ether (MOM-Cl) | Technical Grade | Commercially Available | Caution: Carcinogen. Handle in a fume hood. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive with water. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Solvent. |
| Saturated aq. NH4Cl | N/A | Prepared in-house | For quenching the reaction. |
| Ethyl Acetate | Reagent Grade | Commercially Available | For extraction. |
| Brine | N/A | Prepared in-house | For washing the organic layer. |
| Anhydrous MgSO4 or Na2SO4 | Reagent Grade | Commercially Available | For drying the organic layer. |
Step-by-Step Synthesis
Figure 2: Step-by-step workflow for the .
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-difluorophenol (1.0 eq). Dissolve the phenol in anhydrous tetrahydrofuran (THF) (approximately 5-10 mL per gram of phenol).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution at 0 °C. The addition of NaH will result in the evolution of hydrogen gas, so adequate ventilation is crucial.
-
Deprotonation: Stir the resulting mixture at 0 °C for 30 minutes. The formation of the sodium phenoxide salt should result in a homogenous solution or a fine slurry.
-
Electrophile Addition: Add chlorodimethyl ether (MOM-Cl, 1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-16 hours (overnight).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil.
Mechanistic Insights and Rationale
-
Choice of Base: Sodium hydride is an effective and strong base for deprotonating phenols. Its pKa of the conjugate acid (H2) is approximately 36, ensuring irreversible deprotonation of the phenol (pKa ~10). The use of a 60% dispersion in mineral oil requires careful handling, but the mineral oil can be removed during the work-up and purification steps.
-
Solvent Selection: Anhydrous THF is an excellent solvent for this reaction as it is aprotic and can solvate the sodium phenoxide intermediate. The use of an anhydrous solvent is critical to prevent the quenching of the sodium hydride.
-
Temperature Control: The initial cooling to 0 °C is important to control the exothermic reaction between the phenol and sodium hydride. The subsequent addition of the electrophile at low temperature helps to prevent potential side reactions. Allowing the reaction to warm to room temperature provides sufficient energy for the SN2 reaction to proceed to completion.
-
Work-up Procedure: Quenching with a mild acid source like saturated aqueous NH4Cl neutralizes any unreacted NaH and the phenoxide. The extractive work-up with ethyl acetate efficiently isolates the desired product from the aqueous layer.
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy will confirm the structure of the molecule. The characteristic signals for the MOM group (a singlet around 5.2 ppm for the -O-CH2-O- protons and a singlet around 3.5 ppm for the -O-CH3 protons in 1H NMR) and the aromatic protons should be observed.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
-
Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Safety Considerations
-
Chlorodimethyl ether (MOM-Cl): MOM-Cl is a known carcinogen and should be handled with extreme caution in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory.
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere, and all glassware should be thoroughly dried before use.
-
Solvents: THF and ethyl acetate are flammable solvents and should be handled away from ignition sources.
Conclusion
The via the Williamson ether synthesis of 3,4-difluorophenol is a reliable and scalable method. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can consistently obtain high yields of the pure product. This guide provides a solid foundation for the synthesis of this important building block, enabling the advancement of research and development in medicinal chemistry.
References
An In-depth Technical Guide to Sourcing and Quality Control of 1,2-Difluoro-4-(methoxymethoxy)benzene for Pharmaceutical R&D
Introduction: The Strategic Importance of a Niche Building Block
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for enhancing critical pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] 1,2-Difluoro-4-(methoxymethoxy)benzene (CAS No. 200889-72-5) has emerged as a valuable and specialized building block for this purpose. Its structure, featuring a difluorinated phenyl ring protected by a methoxymethyl (MOM) ether, makes it an ideal precursor for the synthesis of complex, fluorinated aromatic compounds.[3]
The MOM group serves as a reliable protecting group for the phenolic hydroxyl, stable under a variety of reaction conditions but readily removable under acidic catalysis.[4] This allows for selective manipulation of other parts of the molecule before revealing the phenol for subsequent reactions. The quality and purity of this starting material are paramount; impurities can lead to unforeseen side reactions, compromised yields, and difficulties in purification, ultimately delaying research timelines and impacting the integrity of the final active pharmaceutical ingredient (API).[5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to source high-quality this compound and implement rigorous, self-validating quality control protocols.
Part 1: Supplier Landscape and Diligent Evaluation
The reliability of a research campaign often begins with the quality of its starting materials.[6] Sourcing a specialized reagent like this compound requires a diligent evaluation of the supplier landscape. While numerous chemical vendors exist, they can be broadly categorized into primary manufacturers, large-scale distributors, and smaller, specialized synthesis labs.
Causality in Supplier Selection: Why is a multi-faceted evaluation critical? A supplier's reputation is built on consistency. A Certificate of Analysis (CoA) from a reputable source is more than a document; it's a testament to established, validated analytical methods and production controls. Variability in supplier quality can introduce unknown variables into highly sensitive synthetic routes, confounding results and jeopardizing reproducibility. The following table summarizes a selection of commercial suppliers.
Table 1: Commercial Supplier Overview for this compound
| Supplier | Typical Purity | Standard Quantities Offered | Notes |
| Sigma-Aldrich | ≥97% | 1g, 5g | Often provides comprehensive analytical data and documentation. |
| BLD Pharm | ≥98% | 1g, 5g, 25g | Known for a wide range of building blocks and may offer bulk quantities upon request.[7] |
| ChemScene | ≥98% | 1g, 5g, 10g | Focuses on bioactive small molecules and building blocks for drug discovery.[8][9] |
| Angene Chemical | ≥98% | 1g, 5g, 25g, 100g | Provides a broad catalog and often lists detailed safety and handling information.[10] |
Note: Availability and specifications are subject to change. Always verify with the supplier before ordering.
The process of selecting a supplier should be systematic. The following workflow diagram illustrates a robust decision-making process for qualifying a new chemical vendor.
Caption: Logical workflow for the qualification of a chemical supplier.
Part 2: In-House Quality Control - A Self-Validating System
Trust, but verify. Even with a CoA from a trusted supplier, performing in-house analytical verification on incoming starting materials is a cornerstone of good laboratory practice (GLP) and scientific integrity. This step ensures that the material meets the specific, stringent requirements of your project and has not degraded during transit or storage.
Critical Quality Attributes (CQAs)
-
Identity: Is the compound what it purports to be?
-
Purity: What is the percentage of the desired compound?
-
Impurities: What are the identities and quantities of other components (e.g., residual solvents, starting materials, side-products)?
Spectroscopic and chromatographic methods are the primary tools for answering these questions.
Experimental Protocol 1: Identity Confirmation by NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation. It provides unambiguous confirmation of the molecular structure by probing the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F). For this compound, ¹H and ¹⁹F NMR are particularly informative.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the substance and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H) if quantitative analysis (qNMR) is desired.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
Expected Signals:
-
Aromatic protons (3H): Complex multiplets between δ 6.8-7.2 ppm.
-
MOM -OCH₂O- protons (2H): A singlet around δ 5.1-5.2 ppm.
-
MOM -OCH₃ protons (3H): A singlet around δ 3.5-3.6 ppm.
-
-
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum.
-
Expected Signals: Two distinct multiplets in the typical aromatic fluorine region, confirming the 1,2-difluoro substitution pattern.
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum. The ratio of the integrations should correspond to the number of protons in each environment (e.g., 3:2:3). Compare the observed chemical shifts and coupling patterns to literature values or a previously validated internal standard.
Experimental Protocol 2: Purity Assessment by HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the main component from non-volatile impurities and quantifying their relative abundance. It is essential for determining the purity profile, which is often reported as "% area."
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Further dilute to a working concentration of ~0.1 mg/mL.
-
HPLC System & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Gradient Example: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100. Any peak other than the main product is an impurity.
The following diagram outlines the logical flow for the analytical verification of an incoming chemical batch.
Caption: Workflow for incoming quality control (QC) of a chemical reagent.
Part 3: Safe Handling, Storage, and Application Insights
Safety and Handling
Based on safety data sheets (SDS) for structurally similar aromatic compounds, this compound should be handled with care.[10][11][12]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.[10]
-
Exposure: May cause skin, eye, and respiratory irritation.[12] In case of contact, flush the affected area with plenty of water.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]
Storage
To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry place, away from sources of ignition and strong acids.[7] Storage at 2-8°C, as recommended for similar compounds, is a prudent measure.
Application Insight: The MOM Deprotection Step
The primary utility of this building block involves the eventual cleavage of the MOM ether to reveal the free phenol. This is typically achieved under acidic conditions.[15] The reaction proceeds via protonation of one of the ether oxygens, followed by elimination to form a resonance-stabilized oxonium ion and the desired phenol.[15][16]
Common deprotection reagents include:
-
Hydrochloric acid (HCl) in a solvent like methanol or THF.[16]
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM).[15]
-
Lewis acids in the presence of a nucleophilic scavenger.[4][17]
Expert Consideration: The choice of deprotection conditions is critical and must be compatible with other functional groups in the molecule.[4] For substrates sensitive to strong acids, milder conditions using reagents like pyridinium p-toluenesulfonate (PPTS) may be employed.[15] Careful planning of the deprotection step is essential for the success of the overall synthetic strategy.
Conclusion
This compound is a valuable reagent for introducing the 3,4-difluorophenol moiety in pharmaceutical synthesis. However, its effective use is fundamentally dependent on the quality of the commercial supply. By implementing a rigorous supplier qualification process and a self-validating system of in-house analytical checks, researchers can mitigate risks associated with material variability. This diligent approach ensures the integrity of experimental results, enhances reproducibility, and ultimately accelerates the path of drug discovery and development.
References
-
Kunio, D. Aromatic Pharmaceuticals: Quality Control Best Practices and Associated Challenges. Journal of Pharmaceutical Quality Assurance. Available from: [Link]
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Organic Chemistry Portal. MOM Ethers. Available from: [Link]
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Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available from: [Link]
-
Gill, A., et al. (2014). Designing Novel Building Blocks Is an Overlooked Strategy to Improve Compound Quality. ResearchGate. Available from: [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available from: [Link]
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Tomoo, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Available from: [Link]
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Gill, A., et al. (2014). Designing Novel Building Blocks Is an Overlooked Strategy to Improve Compound Quality. PubMed. Available from: [Link]
-
Reddit. MOM Deprotection. r/OrganicChemistry. Available from: [Link]
-
Angene Chemical. 2-Fluoro-4-methoxy-1-methylbenzene Safety Data Sheet. Available from: [Link]
-
JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available from: [Link]
-
Han, J. H., et al. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Synfacts. Available from: [Link]
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Journal of the American Chemical Society. A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Available from: [Link]
-
Carl ROTH. Benzene - Safety Data Sheet. Available from: [Link]
- Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.
-
PubChem. (Difluoromethoxy)benzene. Available from: [Link]
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Stability and Storage of 1,2-Difluoro-4-(methoxymethoxy)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Difluoro-4-(methoxymethoxy)benzene is a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. The unique electronic properties conferred by the fluorine atoms, combined with the utility of the methoxymethyl (MOM) ether as a protecting group for the phenolic hydroxyl function, make this molecule a valuable building block in the synthesis of complex molecular architectures. The presence of fluorine can enhance metabolic stability and binding affinity of drug candidates, while the MOM group allows for selective chemical transformations.[1]
However, the successful application of this compound in multi-step syntheses is critically dependent on its stability and proper storage. Degradation of this intermediate can lead to impurities that complicate purification, reduce yields, and potentially introduce undesirable byproducts into the final product. This guide provides a comprehensive overview of the stability profile of this compound, potential degradation pathways, and detailed protocols for its optimal storage and handling.
Chemical Stability Profile
The stability of this compound is primarily dictated by two key structural features: the methoxymethyl (MOM) ether protecting group and the 1,2-difluorinated aromatic ring.
The Lability of the Methoxymethyl (MOM) Ether
The MOM ether is an acetal, and as such, its stability is highly dependent on the pH of the environment.
-
Acidic Conditions: MOM ethers are notoriously sensitive to acidic conditions and undergo hydrolysis to reveal the parent phenol.[2][3] This cleavage is acid-catalyzed and proceeds via protonation of one of the ether oxygens, followed by nucleophilic attack by water or another nucleophile. The reaction is generally slow and may require heating.[2] The presence of two electron-withdrawing fluorine atoms on the benzene ring may influence the rate of this hydrolysis. While fluorine atoms are inductively withdrawing, they can also donate electron density through resonance, potentially affecting the protonation equilibrium of the ether oxygen. Kinetic studies on related halogen-substituted compounds suggest that the electronic effects of substituents on the aromatic ring can influence the rate of hydrolysis.[4][5]
-
Basic and Neutral Conditions: In contrast to their acid lability, MOM ethers are generally stable under neutral and basic conditions. This orthogonality makes the MOM group a valuable tool in synthetic chemistry, as it can withstand a variety of reaction conditions that are not acidic.[6]
Influence of the 1,2-Difluorinated Aromatic Ring
The presence of two adjacent fluorine atoms on the benzene ring imparts specific properties to the molecule that can influence its stability.
-
Chemical Stability: Fluorine is the most electronegative element, and the carbon-fluorine bond is the strongest single bond in organic chemistry. This generally leads to high chemical and thermal stability in fluorinated compounds.[7] Fluorinated ethers often exhibit enhanced stability in challenging chemical environments.[7]
-
Thermal Stability: While fluorination often increases overall chemical stability, it can sometimes lead to a decrease in thermal stability in specific contexts.[8] Studies on the thermal degradation of fluoropolymers have shown that the presence of fluorine can influence decomposition pathways and the nature of the degradation products.[9] Therefore, exposure of this compound to high temperatures should be avoided.
Potential Degradation Pathways
Based on the chemical nature of this compound, the primary degradation pathway of concern is the acid-catalyzed hydrolysis of the MOM ether.
Caption: Workflow for a forced degradation study.
Analytical Methods for Purity Assessment
A combination of chromatographic and spectroscopic techniques should be employed to accurately assess the purity of this compound and to detect any potential degradation products.
1. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a powerful technique for separating and quantifying the components of a mixture. A stability-indicating HPLC method should be developed and validated.
-
Protocol:
-
Column: A reverse-phase C18 column is typically suitable for this type of compound.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb (e.g., 254 nm).
-
Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. [12] 2. Gas Chromatography (GC)
-
-
Principle: GC is suitable for the analysis of volatile and thermally stable compounds. It can be used as an orthogonal technique to HPLC.
-
Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Injector and Detector: Split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS) for identification of unknowns.
-
Temperature Program: An optimized temperature gradient to ensure good separation of all components.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed structural information and is an excellent tool for identifying impurities and degradation products.
-
Key Nuclei:
-
¹H NMR: Provides information on the proton environment in the molecule. The disappearance of the characteristic MOM ether signals (a singlet around 5.2 ppm for the -OCH₂O- protons and a singlet around 3.5 ppm for the -OCH₃ protons) and the appearance of a phenolic -OH signal would indicate hydrolysis.
-
¹³C NMR: Complements the ¹H NMR data and provides information on the carbon skeleton.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. [13]The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment. Any changes to the molecule, such as the hydrolysis of the MOM ether, will result in a change in the ¹⁹F NMR spectrum, making it an excellent tool for monitoring stability.
-
Conclusion
The stability and proper storage of this compound are paramount to its successful use in research and development. The primary stability concern is the acid-catalyzed hydrolysis of the methoxymethyl ether protecting group. By adhering to the recommended storage and handling protocols, which emphasize protection from moisture, light, and acidic environments, the integrity of this valuable synthetic intermediate can be maintained. The implementation of a robust stability testing program, utilizing a combination of chromatographic and spectroscopic techniques, will ensure the quality and purity of the material, ultimately contributing to the reliability and reproducibility of synthetic outcomes.
References
-
Cleavage of Ethers. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Comparative kinetic studies on the alkaline hydrolysis of halogen substituted isocoumarins. (2010). TÜBİTAK Academic Journals, 34(1), 55-59. Retrieved from [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
- Kinetic Investigation on the Hydrolysis of Aryl(fluoro)(phenyl)-λ6-sulfanenitriles. (2000). Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6.
- Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. (1998). Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6.
-
How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025, December 26). Hebei Disha Import and Export Trading Co., Ltd. Retrieved from [Link]
- New trends in the chemistry of α-fluorinated ethers, thioethers, amines and phosphines. (2013). Chemical Society Reviews, 42(23), 9183-9201.
-
ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Reactions of Ethers- Acidic Cleavage. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
- Synthesis of alpha-Fluoro Ethers by Cleavage of O,S-Acetals with Xenon Difluoride. (2015). Organic Letters, 17(15), 3794-3797.
-
Is there a way to contain fluorine gas for long term so that it can be visually observed? (2014, November 14). Chemistry Stack Exchange. Retrieved from [Link]
-
Stability testing of existing active substances and related finished products. (2007). European Medicines Agency. Retrieved from [Link]
- Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. (2007). Applied and Environmental Microbiology, 73(15), 4877-4884.
- Fluorinated photoremovable protecting groups: the influence of fluoro substituents on the photo-Favorskii rearrangement. (2008). Journal of Organic Chemistry, 73(15), 5895-5903.
-
Reactions of Ethers-Ether Cleavage. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]
- Pharmaceutical Photostability: A Technical Guide and Practical Interpretation of the ICH Guideline and Its Application to Pharmaceutical Stability - Part II. (2014). Journal of Pharmaceutical Sciences, 103(9), 2627-2640.
- Forced Degradation Studies for Biopharmaceuticals. (2014).
- NMR methods for the analysis of mixtures. (2015). Progress in Nuclear Magnetic Resonance Spectroscopy, 86-87, 1-26.
- Fluorocarbons (PFAS)—The Forever Chemicals. (2022). Townsend Letter, (468), 34-36.
-
PFAS: What are 'forever chemicals' and how can we clean them up? (2023, May 17). CSIRO. Retrieved from [Link]
-
Protecting Groups. (n.d.). University of Illinois Urbana-Champaign. Retrieved January 22, 2026, from [Link]
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Methodological & Application
The Strategic Utility of 1,2-Difluoro-4-(methoxymethoxy)benzene in the Synthesis of Fluorinated Aromatic Building Blocks
Introduction: In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the incorporation of fluorine atoms into aromatic scaffolds is a widely employed strategy to modulate the physicochemical and biological properties of molecules. The 1,2-difluoro substitution pattern on a benzene ring is of particular interest, offering unique electronic characteristics and metabolic stability. This application note details the utility of 1,2-Difluoro-4-(methoxymethoxy)benzene as a versatile starting material for the synthesis of highly functionalized fluorinated aromatic building blocks. The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl, enabling regioselective functionalization of the aromatic ring through techniques such as directed ortho-metalation.
Core Application: Directed Ortho-Metalation and Formylation
A primary application of this compound lies in its ability to undergo directed ortho-metalation (DoM). The methoxymethoxy group, in concert with the fluorine atoms, directs deprotonation to the C3 position with high regioselectivity. The resulting aryllithium species can be trapped with various electrophiles to introduce a wide range of functional groups. This application note will focus on the formylation of this compound to produce 2,3-Difluoro-6-(methoxymethoxy)benzaldehyde, a key intermediate for further synthetic transformations.
The following diagram illustrates the workflow for the synthesis of 2,3-Difluoro-6-hydroxybenzaldehyde, a valuable building block in its own right, from this compound.
Caption: Synthetic pathway from this compound to 2,3-Difluoro-6-hydroxybenzaldehyde.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Difluoro-6-(methoxymethoxy)benzaldehyde
This protocol is adapted from a reliable procedure for the ortho-lithiation and formylation of the structurally similar 3,4-difluoroanisole.[1][2] The methoxymethoxy group in this compound is a strong directing group, ensuring high regioselectivity for the formylation at the C3 position.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |
| This compound | 866539-77-9 | 174.14 g/mol | 10.0 g | 57.4 mmol |
| Diisopropylamine | 108-18-9 | 101.19 g/mol | 8.8 mL | 63.1 mmol |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 g/mol | 25.2 mL | 63.1 mmol |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 6.7 mL | 86.1 mmol |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 200 mL | - |
| Saturated aq. NH4Cl solution | - | - | 100 mL | - |
| Diethyl ether | 60-29-7 | 74.12 g/mol | 300 mL | - |
| Anhydrous MgSO4 | 7487-88-9 | 120.37 g/mol | As needed | - |
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (150 mL) and diisopropylamine (8.8 mL, 63.1 mmol).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (25.2 mL of a 2.5 M solution in hexanes, 63.1 mmol) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve this compound (10.0 g, 57.4 mmol) in anhydrous THF (50 mL).
-
Add the solution of this compound dropwise to the LDA solution at -78 °C over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add N,N-dimethylformamide (6.7 mL, 86.1 mmol) dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then allow it to warm to room temperature over 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield 2,3-Difluoro-6-(methoxymethoxy)benzaldehyde as a solid.
Protocol 2: Deprotection to 2,3-Difluoro-6-hydroxybenzaldehyde
The MOM ether can be readily cleaved under acidic conditions to reveal the free phenol.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |
| 2,3-Difluoro-6-(methoxymethoxy)benzaldehyde | 1075701-01-7 | 202.15 g/mol | 5.0 g | 24.7 mmol |
| Methanol | 67-56-1 | 32.04 g/mol | 50 mL | - |
| Concentrated Hydrochloric Acid (37%) | 7647-01-0 | 36.46 g/mol | 10 mL | ~120 mmol |
| Dichloromethane | 75-09-2 | 84.93 g/mol | 150 mL | - |
| Saturated aq. NaHCO3 solution | - | - | 50 mL | - |
| Anhydrous Na2SO4 | 7757-82-6 | 142.04 g/mol | As needed | - |
Procedure:
-
Dissolve 2,3-Difluoro-6-(methoxymethoxy)benzaldehyde (5.0 g, 24.7 mmol) in methanol (50 mL) in a round-bottom flask.
-
Add concentrated hydrochloric acid (10 mL) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, remove the methanol under reduced pressure.
-
Add water (50 mL) to the residue and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-Difluoro-6-hydroxybenzaldehyde as a solid.
Applications in Medicinal Chemistry
Substituted 2,3-difluorobenzaldehyde and 2,3-difluorobenzoic acid derivatives are important precursors in the synthesis of various biologically active molecules. For instance, the structural motif of a substituted difluorophenyl ring is present in potent and selective inhibitors of Wip1 (Wild-type p53-induced phosphatase 1), such as GSK2830371.[3][4][5] Wip1 is a validated therapeutic target in oncology, and its inhibition can restore the p53 tumor suppressor pathway.[3]
The ability to synthesize key intermediates like 2,3-Difluoro-6-hydroxybenzaldehyde from readily available this compound provides a valuable synthetic route for the exploration of novel Wip1 inhibitors and other potential therapeutic agents.
The following diagram illustrates the logical connection between the synthesized building block and its potential application in the development of kinase inhibitors.
Caption: From a simple starting material to complex bioactive molecules.
Conclusion
This compound is a strategically important starting material in organic synthesis. Its utility is highlighted by its facile and regioselective ortho-lithiation, allowing for the introduction of various functional groups. The synthesis of 2,3-Difluoro-6-(methoxymethoxy)benzaldehyde and its subsequent deprotection to 2,3-Difluoro-6-hydroxybenzaldehyde provides access to a versatile building block for the development of novel pharmaceuticals and other advanced materials. The protocols provided herein offer a reliable and scalable method for the preparation of these valuable intermediates.
References
-
LookChem. (n.d.). 2,3-Difluoro-6-methoxybenzaldehyde. Retrieved from [Link]
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
Gilmartin, A. G., et al. (2016). Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. Molecular Cancer Therapeutics, 15(4), 629-639. Retrieved from [Link]
-
ResearchGate. (2010). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. Retrieved from [Link]
- Google Patents. (2016). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
-
Shanghai Sunway Co. Ltd. (n.d.). 2,3-Difluoro-6-hydroxybenzaldehyde CAS NO.187543-89-1. Retrieved from [Link]
-
Mortier, J. (n.d.). Directed (ortho) Metallation. Unblog.fr. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Retrieved from [Link]
-
ACS Publications. (2021). Discovery of Novel Small-Molecule Scaffolds for the Inhibition and Activation of WIP1 Phosphatase from a RapidFire Mass Spectrometry High-Throughput Screen. ACS Pharmacology & Translational Science. Retrieved from [Link]
- Google Patents. (2016). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
- Google Patents. (1979). US4151201A - Process for preparing 2-hydroxybenzoic aldehydes.
-
National Center for Biotechnology Information. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]
- Google Patents. (1995). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
-
PubChem. (n.d.). 2,3-difluoro-6-methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2010). Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. Retrieved from [Link]
Sources
- 1. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE | 187543-87-9 [chemicalbook.com]
- 3. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 1,2-Difluoro-4-(methoxymethoxy)benzene in Directed Ortho-Metalation and Complex Molecule Synthesis
Introduction: A Multifaceted Protecting Group for Advanced Synthesis
In the landscape of modern synthetic chemistry, the strategic use of protecting groups extends beyond the mere masking of reactive functionalities. Sophisticated protecting groups are now indispensable tools that can modulate the electronic properties of a molecule and direct the course of subsequent chemical transformations. The 1,2-difluoro-4-(methoxymethoxy)benzene moiety, derived from the protection of 3,4-difluorophenol as its methoxymethyl (MOM) ether, exemplifies this dual functionality. This application note provides a comprehensive guide to the synthesis, application, and strategic utility of this compound, with a particular focus on its role as a potent directing group in ortho-lithiation reactions, a cornerstone of regioselective aromatic functionalization. The presence of fluorine atoms not only influences the acidity of adjacent protons but also imparts unique properties to the parent molecule, a feature of significant interest in medicinal chemistry and materials science.
Core Principles: The Synergy of Protection and Direction
The utility of this compound is rooted in two key chemical principles: the robust nature of the MOM ether as a protecting group for phenols and the powerful influence of the methoxymethoxy and fluorine substituents in directing regioselective deprotonation of the aromatic ring.
The MOM group is a popular choice for the protection of hydroxyl functionalities due to its stability across a wide range of reaction conditions, including strongly basic and weakly acidic environments.[1] Its installation and removal are typically high-yielding and straightforward processes.
Concurrently, the substituents on the aromatic ring play a crucial role in activating the molecule for directed ortho-metalation (DoM). DoM is a powerful technique for the functionalization of aromatic C-H bonds, wherein a directing metalation group (DMG) coordinates to an organolithium base, leading to deprotonation at the adjacent ortho position.[2][3][4] In the case of this compound, both the MOM ether and the fluorine atoms can act as DMGs. Understanding the interplay of their directing abilities is paramount for predicting and controlling the regioselectivity of subsequent reactions.
Synthesis of this compound: A Standard Protocol
The preparation of this compound is readily achieved from commercially available 3,4-difluorophenol. The reaction involves the protection of the phenolic hydroxyl group as a MOM ether using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3,4-Difluorophenol | 130.09 | 5.00 g | 38.4 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 9.94 mL | 57.6 |
| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 4.38 mL | 57.6 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Saturated aq. NH₄Cl | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a stirred solution of 3,4-difluorophenol (5.00 g, 38.4 mmol) in anhydrous dichloromethane (100 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add N,N-diisopropylethylamine (9.94 mL, 57.6 mmol) dropwise.
-
After stirring for 15 minutes, add chloromethyl methyl ether (4.38 mL, 57.6 mmol) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless oil.
Directed Ortho-Metalation: Regioselective Functionalization
The true synthetic power of this compound lies in its ability to undergo highly regioselective ortho-lithiation. The methoxymethoxy group is a well-established directing group, as is the fluorine atom. When multiple DMGs are present on an aromatic ring, the site of lithiation is determined by the relative directing ability of the groups. In the case of this compound, the methoxymethoxy group is a stronger directing group than fluorine. Therefore, lithiation is expected to occur predominantly at the position ortho to the MOM ether.
this compound
>];
} } } Caption: Directed ortho-metalation of this compound.
Representative Protocol: Directed Ortho-Metalation and Electrophilic Quench
This protocol provides a general procedure for the lithiation of this compound and subsequent reaction with an electrophile. The choice of electrophile will determine the nature of the introduced functional group.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 174.15 | 1.00 g | 5.74 |
| n-Butyllithium (n-BuLi, 2.5 M in hexanes) | 64.06 | 2.53 mL | 6.31 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
| Electrophile (e.g., N,N-dimethylformamide, DMF) | 73.09 | 0.53 mL | 6.89 |
| Saturated aq. NH₄Cl | - | 20 mL | - |
| Diethyl ether | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a solution of this compound (1.00 g, 5.74 mmol) in anhydrous THF (20 mL) at -78 °C under an inert atmosphere, add n-butyllithium (2.53 mL of a 2.5 M solution in hexanes, 6.31 mmol) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., N,N-dimethylformamide, 0.53 mL, 6.89 mmol) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired functionalized product.
Deprotection of the MOM Ether: Unveiling the Phenol
The final step in many synthetic sequences involving this protecting group is the removal of the MOM ether to reveal the free phenol. This is typically achieved under acidic conditions. The presence of the electron-withdrawing fluorine atoms can influence the lability of the MOM group, and thus, reaction conditions may need to be optimized.
MOM-Protected Phenol
>];
} } } Caption: Acid-catalyzed deprotection of the MOM ether.
Protocol: Acidic Deprotection of the MOM Ether
Materials:
| Reagent/Solvent | Concentration | Quantity |
| MOM-protected difluorobenzene derivative | - | 1.0 equiv |
| Methanol (MeOH) | - | 10 mL per mmol of substrate |
| Concentrated Hydrochloric Acid (HCl) | 12 M | 0.5 mL per mmol of substrate |
| Saturated aq. NaHCO₃ | - | As needed |
| Ethyl acetate | - | As needed |
| Anhydrous MgSO₄ | - | - |
Procedure:
-
Dissolve the MOM-protected difluorobenzene derivative in methanol.
-
Add concentrated hydrochloric acid and stir the mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the deprotection if necessary. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting phenol by flash column chromatography or recrystallization.
Advantages and Strategic Considerations
The use of this compound as a protecting group and a precursor for directed metalation offers several advantages:
-
High Regioselectivity: The powerful directing ability of the MOM group ensures predictable and high regioselectivity in ortho-lithiation reactions.
-
Modulation of Electronic Properties: The presence of two fluorine atoms significantly alters the electronic nature of the aromatic ring, which can be beneficial for tuning the properties of the final molecule in drug discovery and materials science applications.
-
Robustness and Orthogonal Deprotection: The MOM ether is stable under a variety of conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule before its removal. Its deprotection under acidic conditions provides orthogonality with many other common protecting groups.
Conclusion
This compound is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its utility as both a robust protecting group and a potent directing group for regioselective C-H functionalization makes it a valuable building block for the synthesis of complex, highly substituted aromatic compounds. The protocols and principles outlined in this application note are intended to provide a solid foundation for researchers to harness the full potential of this multifaceted reagent in their synthetic endeavors.
References
-
Baran, P. S. Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]
-
Myers, A. G. Directed Ortho Metalation. Harvard University Chemistry 115. [Link]
- Li, X. Directed (ortho)
-
Tanaka, K., et al. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega2019 , 4 (5), 8463–8473. [Link]
-
Organic Chemistry Portal. MOM Ethers. [Link]
-
Jung, M. E., & Lyster, M. A. Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether. Organic Syntheses1979 , 59, 35. [Link]
- Turcaud, S., et al. Relative ortho-directing power of fluorine, chlorine and methoxy group for the metalation reaction in the diazine series. Diazines XXXV. Tetrahedron1991, 47 (25), 4455-4462.
-
Menger, R. F. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. James Madison University Scholarly Commons. [Link]
- Berliner, M. A., & Belecki, K. A Safe and Scalable Procedure for the Preparation and Use of α-Halo Ethers. Organic Syntheses2007, 84, 102.
- Kocienski, P. J. Protecting Groups. Georg Thieme Verlag, 2005.
- Ramesh, C., et al. A simple and efficient method has been developed for chemoselective deprotection of phenolic methoxymethyl (MOM) ethers at room temperature using silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. The Journal of Organic Chemistry2003, 68 (18), 7101–7103.
-
Wikipedia. Methoxymethyl ether. [Link]
- Han, J. H., et al. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters2007, 48 (26), 4655-4658.
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
Mortier, J. Directed Ortho Metalation. [Link]
- Hanessian, S., & Guindon, Y. Cleavage of methyl and benzyl ethers with thiotrimethylsilanes. Tetrahedron Letters1980, 21 (24), 2305-2308.
- Snieckus, V. Directed ortho metalation. Toluamide metalation and ortho-substituent effects. Chemical Reviews1990, 90 (6), 879-933.
Sources
Application Notes and Protocols for 1,2-Difluoro-4-(methoxymethoxy)benzene
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: 1,2-Difluoro-4-(methoxymethoxy)benzene is a key building block in modern synthetic organic chemistry, particularly in the development of pharmaceuticals and advanced materials. Its unique electronic properties, stemming from the difluoro substitution pattern and the presence of a protected phenol, make it a valuable synthon for introducing the 1,2-difluorobenzene moiety into more complex molecules. This guide provides detailed protocols for the preparation and subsequent functionalization of this versatile reagent, grounded in established chemical principles and supported by peer-reviewed literature.
Part 1: Synthesis of this compound
The most common and efficient synthesis of this compound involves the protection of the hydroxyl group of 3,4-difluorophenol. The methoxymethyl (MOM) ether is a preferred protecting group due to its stability under a wide range of reaction conditions and its facile cleavage under acidic conditions.
Protocol 1: MOM Protection of 3,4-Difluorophenol
This protocol outlines the synthesis of this compound from commercially available 3,4-difluorophenol.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles |
| 3,4-Difluorophenol | C₆H₄F₂O | 130.10 | 10.0 g | 76.9 mmol |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 16.1 mL | 92.3 mmol |
| Chlorodimethyl ether (MOM-Cl) | CH₃OCH₂Cl | 80.51 | 7.0 mL | 92.3 mmol |
Step-by-Step Procedure:
-
To a stirred solution of 3,4-difluorophenol (10.0 g, 76.9 mmol) in dichloromethane (200 mL) at 0 °C under a nitrogen atmosphere, add N,N-diisopropylethylamine (16.1 mL, 92.3 mmol) dropwise.
-
After stirring for 10 minutes, add chlorodimethyl ether (7.0 mL, 92.3 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with the addition of saturated aqueous ammonium chloride solution (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.
Expected Yield: 85-95%
Rationale for Experimental Choices:
-
Base: DIPEA is a non-nucleophilic hindered base, which is ideal for this reaction as it efficiently deprotonates the phenol without competing with the nucleophilic attack on MOM-Cl.
-
Solvent: Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and reagents.
-
Temperature: The reaction is initiated at 0 °C to control the initial exotherm upon addition of the reagents. Allowing the reaction to proceed at room temperature ensures complete conversion.
Part 2: Reactions and Applications
This compound is a versatile intermediate for the synthesis of more complex molecules. One of its primary applications is in directed ortho-metalation reactions, where the methoxymethoxy group directs lithiation to the adjacent C-5 position.
Protocol 2: Directed ortho-Lithiation and Electrophilic Quench
This protocol describes the regioselective functionalization of this compound at the C-5 position.
Reaction Scheme:
Figure 2: Directed ortho-lithiation of this compound.
Materials:
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles |
| This compound | C₈H₈F₂O₂ | 174.15 | 5.0 g | 28.7 mmol |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 100 mL | - |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | C₄H₉Li | 64.06 | 12.6 mL | 31.6 mmol |
| Electrophile (e.g., Iodine) | I₂ | 253.81 | 8.0 g | 31.6 mmol |
Step-by-Step Procedure:
-
To a stirred solution of this compound (5.0 g, 28.7 mmol) in anhydrous tetrahydrofuran (100 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (12.6 mL of a 2.5 M solution in hexanes, 31.6 mmol) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of the chosen electrophile (e.g., iodine, 8.0 g, 31.6 mmol, in 20 mL of THF) dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 5-substituted product.
Causality and Mechanistic Insights:
The methoxymethoxy group is a powerful directed metalating group. The lone pairs on the oxygen atoms chelate to the lithium cation of n-BuLi, directing the deprotonation to the adjacent ortho position (C-5). This regioselectivity is a cornerstone of modern aromatic chemistry, enabling the synthesis of highly substituted benzene derivatives.
Part 3: Deprotection of the MOM Group
The final step in many synthetic sequences involving this compound is the removal of the MOM protecting group to reveal the free phenol. This is typically achieved under acidic conditions.
Protocol 3: Acid-Catalyzed Deprotection
Reaction Scheme:
The Strategic Application of 1,2-Difluoro-4-(methoxymethoxy)benzene in Modern Medicinal Chemistry: A Technical Guide
In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced pharmacological profiles is a paramount objective. Medicinal chemists continually seek building blocks that can confer improved potency, selectivity, metabolic stability, and pharmacokinetic properties upon lead compounds. Among the vast arsenal of synthetic intermediates, fluorinated aromatic scaffolds have emerged as particularly valuable assets. This guide provides an in-depth exploration of 1,2-Difluoro-4-(methoxymethoxy)benzene , a versatile building block whose strategic deployment can unlock significant advantages in the rational design of novel therapeutics, particularly in the realms of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
The Rationale for Fluorination and Phenolic Protection in Drug Design
The incorporation of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical and biological properties. The small size and high electronegativity of the fluorine atom can lead to profound effects on:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.
-
Binding Affinity: Fluorine can engage in favorable electrostatic and polar interactions with protein targets, enhancing binding affinity and potency.
-
Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.
The 1,2-difluoro substitution pattern on the benzene ring of the title compound creates a unique electronic environment, influencing the acidity of the parent phenol and the regioselectivity of subsequent chemical transformations.
The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl functionality.[1] This is crucial during synthetic sequences that employ harsh reagents, such as organolithiums or strong bases, which would otherwise be incompatible with a free phenol. The MOM group is stable to a wide range of reaction conditions yet can be readily removed under acidic conditions to unveil the phenol in the final stages of a synthesis.[1]
Synthesis of this compound: A Representative Protocol
The synthesis of this compound typically commences with a commercially available difluorophenol. The following is a general, yet detailed, protocol for the protection of the hydroxyl group.
Protocol 1: Methoxymethyl (MOM) Protection of 3,4-Difluorophenol
Materials:
-
3,4-Difluorophenol
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of 3,4-difluorophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Characterization Data (Predicted):
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the -OCH₂O- protons (around 5.2 ppm), and the -OCH₃ protons (around 3.5 ppm). |
| ¹³C NMR | Signals for the aromatic carbons (with C-F couplings), the -OCH₂O- carbon (around 95 ppm), and the -OCH₃ carbon (around 56 ppm). |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. |
| Mass Spec. | Molecular ion peak corresponding to the exact mass of C₈H₈F₂O₂. |
Synthetic Applications in Medicinal Chemistry: Accessing Key Intermediates
This compound is a versatile platform for the synthesis of more complex building blocks, primarily through functionalization of the aromatic ring. Directed ortho-metalation is a powerful strategy to achieve regioselective substitution.
Directed Ortho-Lithiation and Borylation
The methoxymethoxy group and the fluorine atoms can act as directing groups in lithiation reactions, enabling the introduction of various electrophiles at specific positions on the aromatic ring. A particularly valuable transformation is the conversion to a boronic acid, a key intermediate for Suzuki-Miyaura cross-coupling reactions.
Protocol 2: Synthesis of (3,4-Difluoro-6-(methoxymethoxy)phenyl)boronic acid
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
1N Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) to the solution and stir at -78 °C for 1-2 hours.
-
Add triisopropyl borate (1.2 eq) to the reaction mixture and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1N hydrochloric acid until the pH is acidic.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude boronic acid, which can often be used in the next step without further purification or can be purified by recrystallization.
Application in the Synthesis of Kinase Inhibitors
The (3,4-Difluoro-6-(methoxymethoxy)phenyl)boronic acid is a valuable building block for the synthesis of kinase inhibitors. Many kinase inhibitors feature a biaryl scaffold, which can be efficiently constructed using the Suzuki-Miyaura cross-coupling reaction. The difluorophenyl motif is often found in potent and selective kinase inhibitors, where it can contribute to favorable binding interactions within the ATP-binding pocket of the kinase.
Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Scaffold
Materials:
-
(3,4-Difluoro-6-(methoxymethoxy)phenyl)boronic acid
-
Aryl or heteroaryl halide (e.g., a brominated pyridine or pyrimidine core)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine the (3,4-Difluoro-6-(methoxymethoxy)phenyl)boronic acid (1.2 eq), the aryl/heteroaryl halide (1.0 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Degas the solvent system by bubbling with nitrogen or argon for 15-30 minutes, then add it to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired biaryl compound.
Deprotection of the MOM Group to Yield the Final Product
The final step in many synthetic sequences involving this compound is the deprotection of the MOM ether to reveal the free phenol. This is typically achieved under acidic conditions.
Protocol 4: MOM Group Deprotection
Materials:
-
MOM-protected biaryl compound
-
Hydrochloric acid (e.g., 4N in 1,4-dioxane or concentrated HCl)
-
Solvent (e.g., methanol, ethanol, or 1,4-dioxane)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the MOM-protected compound in a suitable solvent.
-
Add the acidic solution and stir at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the product as needed (e.g., by chromatography or recrystallization) to yield the final phenolic compound.
Conclusion
This compound is a strategically valuable building block in medicinal chemistry. Its unique combination of a difluorinated aromatic ring and a protected phenol allows for the synthesis of complex molecular architectures with desirable pharmacological properties. The protocols outlined in this guide provide a framework for the synthesis, functionalization, and deprotection of this versatile intermediate, empowering researchers to explore its potential in the discovery and development of novel therapeutics. The logical application of such building blocks, grounded in a solid understanding of their chemical reactivity and the principles of medicinal chemistry, is essential for advancing the frontiers of drug design.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
Sources
The Versatile Precursor: 1,2-Difluoro-4-(methoxymethoxy)benzene in Advanced Materials Synthesis
This technical guide delves into the applications of 1,2-Difluoro-4-(methoxymethoxy)benzene as a pivotal precursor in materials science. While not typically a component of final material structures, its true value lies in its role as a protected synthetic intermediate, providing access to the highly desirable 3,4-difluorophenol moiety. The strategic placement of fluorine atoms on the benzene ring imparts unique electronic and steric properties that are sought after in the design of high-performance polymers and advanced liquid crystalline materials. The methoxymethyl (MOM) ether serves as a robust protecting group for the reactive phenol, allowing for diverse chemical transformations on other parts of a molecule before its selective removal to unmask the hydroxyl functionality for subsequent material synthesis.
This document will explore the journey of this compound from a stable precursor to a functional building block, detailing its applications in the creation of fluorinated poly(arylene ether)s and liquid crystals. We will provide field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development and materials science.
The Gateway to 3,4-Difluorophenoxy Building Blocks: The Deprotection Step
The foundational step for utilizing this compound is the cleavage of the MOM ether to liberate the free phenol, 3,4-difluorophenol. This transformation is critical and can be achieved under various acidic conditions. The choice of deprotection agent is crucial to ensure high yields and compatibility with other functional groups that may be present in more complex substrates.
Commonly employed methods for MOM deprotection include treatment with strong acids like hydrochloric acid or trifluoroacetic acid.[1] For substrates sensitive to harsh acidic conditions, milder Lewis acids such as bismuth triflate or zinc triflate can be employed, often in aqueous or alcoholic media, offering a more environmentally benign and selective approach.[2][3]
Below is a generalized protocol for the deprotection of this compound.
Protocol 1: Acid-Catalyzed Deprotection of this compound
Objective: To synthesize 3,4-difluorophenol from its MOM-protected precursor.
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
To this solution, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 to 0.5 equivalents).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 3,4-difluorophenol can be purified by column chromatography or distillation.
Causality behind Experimental Choices:
-
The use of an acidic catalyst is essential to protonate the ether oxygen of the MOM group, facilitating its cleavage to form a hemiacetal which then decomposes to formaldehyde and the desired phenol.[1]
-
Methanol acts as a solvent and can also help to trap the formaldehyde byproduct.
-
The basic workup with sodium bicarbonate is necessary to neutralize the acid catalyst and prevent any potential acid-mediated side reactions during product isolation.
Application in High-Performance Fluorinated Poly(arylene ether)s
Poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties.[4] The incorporation of fluorine atoms into the polymer backbone can further enhance these properties, leading to materials with low dielectric constants, reduced moisture absorption, and improved solubility.[4][5][6] The 3,4-difluorophenoxy unit, derived from our precursor, is an excellent monomer for creating such advanced polymers through nucleophilic aromatic substitution polymerization.[4][7][8]
The electron-withdrawing nature of the two fluorine atoms activates the para-position to the hydroxyl group for nucleophilic attack, while also rendering the resulting polymer more resistant to oxidative degradation. These fluorinated polymers find applications in aerospace, electronics, and membrane technologies.[4][9]
Workflow for the Synthesis of a Fluorinated Poly(arylene ether)
Caption: Synthetic workflow for a difluorophenyl-based liquid crystal.
Protocol 3: Synthesis of a 3,4-Difluorophenyl-based Liquid Crystal Ester
Objective: To synthesize a potential liquid crystal molecule through esterification.
Materials:
-
3,4-Difluorophenol (from Protocol 1)
-
4-Hexyloxybenzoyl chloride (example of a mesogenic acid chloride)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3,4-difluorophenol (1 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 4-hexyloxybenzoyl chloride (1 equivalent) in anhydrous DCM and add it dropwise to the cooled solution of the phenol and pyridine.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography to obtain the final liquid crystalline compound.
Causality behind Experimental Choices:
-
The ester linkage is a common and stable linking group in calamitic (rod-like) liquid crystals. [10]* Pyridine acts as a base to neutralize the HCl generated during the reaction and also as a nucleophilic catalyst.
-
The use of an acid chloride provides a highly reactive electrophile for the esterification reaction.
-
The aqueous workup is necessary to remove the pyridine hydrochloride salt and any unreacted starting materials.
Table 2: Influence of the 3,4-Difluorophenyl Moiety on Liquid Crystal Properties
| Property | Effect of 3,4-Difluoro Substitution | Rationale |
| Mesophase Stability | Can stabilize nematic or smectic phases | The difluoro substitution alters the molecular shape, polarity, and polarizability, which directly impacts the intermolecular forces governing the liquid crystalline phase. [11][12] |
| Dielectric Anisotropy (Δε) | Typically induces a negative Δε | The dipole moments of the C-F bonds are perpendicular to the long axis of the molecule, leading to a negative dielectric anisotropy, which is useful for vertically aligned (VA) LCDs. [13] |
| Viscosity | Generally low | The lateral fluorine atoms can reduce intermolecular interactions that lead to high viscosity. [14] |
| Clearing Point | Modified | The clearing point (the temperature at which the material becomes an isotropic liquid) is sensitive to the molecular structure and is altered by the fluorine substitution. |
Conclusion
This compound is a strategically designed precursor that provides efficient access to the 3,4-difluorophenol building block. The incorporation of this moiety into polymers and liquid crystals offers a powerful method for tuning material properties. In poly(arylene ether)s, the 3,4-difluorophenoxy unit enhances thermal stability, chemical resistance, and dielectric properties, making them suitable for demanding applications in electronics and aerospace. In liquid crystals, the 3,4-difluorophenyl group is instrumental in controlling the mesophase behavior and achieving the desired dielectric anisotropy for advanced display technologies. The protocols and insights provided in this guide are intended to empower researchers to harness the potential of this versatile precursor in the development of next-generation materials.
References
- Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC - NIH. (2025, December 3).
- Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)
- Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals - Biointerface Research in Applied Chemistry. (2021, January 30).
- Application of 2,3-Difluorophenol in Polymer Synthesis: Applic
- Synthesis of organic liquid crystals containing selectively fluorin
- US6174459B1 - Difluorophenyl derivative compound, liquid crystal composition and liquid crystal display device - Google P
- MOM Ethers - Organic Chemistry Portal.
- Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf) - RSC Publishing.
- Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - BJOC. (2020, April 14).
- (PDF)
- Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties.
- A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II)
- COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE - Revue Roumaine de Chimie -.
- Design and Synthesis of Fe 3 O 4 -Loaded Polymer Microspheres with Controlled Morphology - MDPI.
- Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System - MDPI.
- Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. (2025, December 12).
- Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units - Journal of M
- Molecular Crystals and Liquid Crystals Synthesis and Liquid Crystal Properties of New Fluorinated Isoxazoles - ResearchG
- Spotlight on Polymer Chemistry, Issue 17 - Advanced Science News. (2013, July 26).
- MOM Protecting Group: MOM Protection & Deprotection Mechanism – - Total Synthesis.
- Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Trifl
- Biopolymer Compositions Based on Poly(3-hydroxybutyrate)
- "Poly(arylene Ether Sulfones): Synthesis, Modifications and Application" by Marietta Navarro Aniano-ilao - LSU Scholarly Repository.
-
Synthesis and characterization of azo liquid crystal compounds based on 5H-Thiazolo [3,4-b] [4][11][15]thiadiazole unit - University of Baghdad Digital Repository. (2022, May 15).
- Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - NIH. (2021, May 24).
- Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Comput
- Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers - MDPI.
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- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. "Poly(arylene Ether Sulfones): Synthesis, Modifications and Application" by Marietta Navarro Aniano-ilao [repository.lsu.edu]
- 8. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. mdpi.com [mdpi.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. US6174459B1 - Difluorophenyl derivative compound, liquid crystal composition and liquid crystal display device - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 1,2-Difluoro-4-(methoxymethoxy)benzene in Cross-Coupling Reactions
Introduction: Strategic Value of the 1,2-Difluoro-4-(methoxymethoxy)phenyl Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy to enhance metabolic stability, modulate lipophilicity, and fine-tune electronic properties. The 1,2-difluoro substitution pattern on a benzene ring, in particular, offers a unique electronic environment that can profoundly influence molecular interactions and pharmacokinetic profiles. When combined with a protected phenol, such as the methoxymethyl (MOM) ether, the resulting 1,2-Difluoro-4-(methoxymethoxy)benzene becomes a highly valuable and versatile building block.
This guide provides an in-depth exploration of the use of this compound in palladium-catalyzed cross-coupling reactions. It is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent for the synthesis of complex biaryl, aryl-amine, and other coupled structures. We will move beyond simple procedural lists to explain the underlying principles and rationale, ensuring that the protocols are not just followed, but understood.
Core Principle: The Necessity of Pre-Functionalization via Directed ortho-Metalation (DoM)
This compound in its native state is not directly amenable to most cross-coupling reactions. To participate in Suzuki, Stille, or Buchwald-Hartwig couplings, the aromatic ring must first be functionalized to introduce a reactive handle—typically a boronic acid (or ester), a stannane, or a halide. The most efficient and regioselective method to achieve this is through Directed ortho-Metalation (DoM).
The methoxymethyl (MOM) ether group, while primarily a protecting group, serves as a "Directing Metalation Group" (DMG). The oxygen atoms of the MOM group coordinate to a strong lithium base (e.g., n-butyllithium or LDA), positioning the base to selectively deprotonate the C5 position, which is ortho to the DMG. This generates a potent aryllithium intermediate that can be trapped with a variety of electrophiles to install the necessary functionality for cross-coupling.[1][2]
Caption: General workflow for utilizing this compound.
Protocol I: Synthesis of Cross-Coupling Precursors via Directed ortho-Metalation
This initial protocol is fundamental for preparing the starting materials for subsequent cross-coupling reactions. The choice of electrophile in step 3 determines which cross-coupling reaction the product will be suited for.
Materials
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Electrophile:
-
For Bromination (Buchwald-Hartwig/Suzuki): 1,2-Dibromo-1,1,2,2-tetrachloroethane or Hexabromoacetone.
-
For Borylation (Suzuki): Triisopropyl borate, B(OiPr)₃.
-
For Stannylation (Stille): Tributyltin chloride, Bu₃SnCl.
-
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)
Step-by-Step Methodology: General Lithiation and Quench
-
Reaction Setup: To an oven-dried, multi-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration relative to the substrate) via cannula and cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-BuLi (1.1 eq) or LDA (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The solution may change color upon formation of the aryllithium species. Stir the mixture at -78 °C for 1-2 hours.[2]
-
Electrophilic Quench:
-
For Borylation: Slowly add triisopropyl borate (1.5 eq) to the aryllithium solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
For Stannylation: Slowly add tributyltin chloride (1.2 eq) at -78 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
For Bromination: Add a solution of the bromine source (e.g., 1,2-Dibromo-1,1,2,2-tetrachloroethane, 1.2 eq) in anhydrous THF at -78 °C. Stir for 1 hour at this temperature before allowing it to warm to room temperature.
-
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, dilute with diethyl ether or ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. For boronic esters, hydrolysis with aqueous acid may be required to yield the boronic acid.
Protocol II: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron compound with an organic halide.[3][4] In this protocol, we will consider the coupling of the newly synthesized 5-Bromo-1,2-difluoro-4-(methoxymethoxy)benzene with a generic arylboronic acid.
Rationale for Component Selection
-
Catalyst: Pd(dppf)Cl₂ is an excellent, air-stable Pd(II) precatalyst that is readily reduced in situ. The dppf ligand is bulky and electron-rich, facilitating both oxidative addition and reductive elimination steps.[5]
-
Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is required to facilitate the transmetalation step by forming a more nucleophilic boronate species.[6]
-
Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane or DME with water is standard. Water is crucial for the mechanism of transmetalation with many common bases.[7]
Optimized Reaction Conditions for Suzuki-Miyaura Coupling
| Component | Role | Typical Loading/Conc. | Rationale |
| 5-Bromo-1,2-difluoro-4-(methoxymethoxy)benzene | Aryl Halide | 1.0 eq | The C-Br bond is sufficiently reactive for oxidative addition. |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 eq | A slight excess ensures complete consumption of the aryl bromide. |
| Pd(dppf)Cl₂ | Catalyst Precursor | 2-5 mol% | Robust, commercially available catalyst suitable for a range of substrates. |
| K₂CO₃ or Cs₂CO₃ | Base | 2.0 - 3.0 eq | Activates the boronic acid for transmetalation. |
| 1,4-Dioxane/H₂O (e.g., 4:1 v/v) | Solvent | ~0.1 M | Good solvent for both organic substrates and inorganic base. |
| Temperature | Reaction Parameter | 80 - 100 °C | Provides thermal energy to overcome activation barriers in the catalytic cycle. |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk tube, add 5-Bromo-1,2-difluoro-4-(methoxymethoxy)benzene (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), and Cs₂CO₃ (2.5 eq).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas (repeat this cycle three times).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-1,2-difluoro-4-(methoxymethoxy)benzene product.
Protocol III: Stille Coupling for C-C Bond Formation
The Stille reaction offers an alternative C-C bond formation strategy, coupling an organostannane with an organic halide. It is particularly valued for its tolerance of a wide range of functional groups and its generally neutral reaction conditions.[8][9] Here, we use 5-(Tributylstannyl)-1,2-difluoro-4-(methoxymethoxy)benzene as the key reagent.
Rationale for Component Selection
-
Catalyst: Pd(PPh₃)₄ is a classic, highly effective Pd(0) catalyst for Stille couplings. Alternatively, a combination of Pd₂(dba)₃ and a phosphine ligand like P(o-tol)₃ can be used.[10]
-
Additive: A copper(I) salt, such as CuI, is often used as a co-catalyst. It is believed to act as a scavenger for free phosphine ligand or to facilitate a more rapid transmetalation step.[11]
-
Solvent: Anhydrous, polar aprotic solvents like DMF or toluene are standard choices. Thorough degassing is critical to prevent oxidation of the Pd(0) catalyst.
Optimized Reaction Conditions for Stille Coupling
| Component | Role | Typical Loading/Conc. | Rationale |
| Aryl Halide (Ar-I, Ar-Br) | Electrophile | 1.0 eq | Aryl iodides are generally more reactive than bromides. |
| 5-(Tributylstannyl)-derivative | Nucleophile | 1.1 eq | A slight excess drives the reaction to completion. |
| Pd(PPh₃)₄ | Catalyst | 2-5 mol% | A reliable Pd(0) source for initiating the catalytic cycle. |
| CuI (optional) | Additive/Co-catalyst | 10 mol% | Can accelerate the rate-limiting transmetalation step. |
| Anhydrous Toluene or DMF | Solvent | ~0.1 M | Must be rigorously degassed to protect the Pd(0) catalyst. |
| Temperature | Reaction Parameter | 90 - 110 °C | Higher temperatures are often required to drive the reaction. |
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add the aryl halide (1.0 eq), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%, if used).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe. Stir for 5 minutes, then add the 5-(Tributylstannyl)-1,2-difluoro-4-(methoxymethoxy)benzene (1.1 eq) via syringe.
-
Heating: Immerse the sealed reaction vessel in an oil bath preheated to 110 °C.
-
Monitoring and Reaction Time: Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and dilute with diethyl ether. Wash the solution with a saturated aqueous solution of potassium fluoride (KF) to precipitate tributyltin halides, which can be removed by filtration through Celite®. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography. The high toxicity of organotin byproducts necessitates careful handling and disposal of all waste.
Protocol IV: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with primary or secondary amines.[8][12] This protocol details the amination of 5-Bromo-1,2-difluoro-4-(methoxymethoxy)benzene .
Rationale for Component Selection
-
Catalyst/Ligand System: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands such as XPhos or RuPhos, often used with a palladium source like Pd₂(dba)₃ or as pre-formed G3-precatalysts, are highly effective for coupling challenging substrates.[10][13] They promote the crucial reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Optimized Reaction Conditions for Buchwald-Hartwig Amination
| Component | Role | Typical Loading/Conc. | Rationale |
| 5-Bromo-1,2-difluoro-4-(methoxymethoxy)benzene | Aryl Halide | 1.0 eq | The electrophilic coupling partner. |
| Primary/Secondary Amine | Nucleophile | 1.2 eq | The nitrogen source for the C-N bond. |
| Pd₂(dba)₃ + XPhos | Catalyst System | 1-2 mol% Pd, 2-4 mol% Ligand | A powerful, general system for C-N coupling. |
| NaOtBu | Base | 1.4 - 2.0 eq | Strong base to deprotonate the amine nucleophile. |
| Anhydrous Toluene | Solvent | ~0.1 M | A common, effective solvent for this transformation. |
| Temperature | Reaction Parameter | 100 - 110 °C | Required to drive the catalytic cycle, especially reductive elimination. |
Step-by-Step Methodology
-
Reaction Setup: In a glovebox, charge an oven-dried vial or Schlenk tube with Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), and NaOtBu (1.5 eq).
-
Reagent Addition: Add 5-Bromo-1,2-difluoro-4-(methoxymethoxy)benzene (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe, seal the vessel tightly, and remove it from the glovebox.
-
Heating: Place the vessel in a preheated oil bath or heating block at 110 °C and stir for 4-24 hours.
-
Monitoring: Follow the reaction's progress by LC-MS or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate, and filter through a short plug of silica gel, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography to isolate the desired 5-amino-1,2-difluoro-4-(methoxymethoxy)benzene derivative.
Final Step: Deprotection of the MOM Ether
After successful cross-coupling, the MOM group can be readily removed under acidic conditions to reveal the free phenol.
-
Standard Protocol: Stir the MOM-protected compound in a mixture of methanol (or THF) and aqueous HCl (e.g., 2-4 M) at room temperature or with gentle heating (40-50 °C). The reaction is typically complete within a few hours.[14][15]
-
Mild Conditions: For substrates with acid-labile functional groups, milder reagents such as pyridinium p-toluenesulfonate (PPTS) in a heated alcohol solvent can be employed.[15]
Safety and Handling
-
Organolithium Reagents: n-Butyllithium and LDA are pyrophoric and react violently with water. Handle only under an inert atmosphere by trained personnel.
-
Palladium Catalysts and Ligands: Many palladium compounds and phosphine ligands are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Organotin Reagents: Tributyltin derivatives are highly toxic and require extreme care in handling and disposal. All manipulations should be performed in a well-ventilated fume hood, and all contaminated waste must be disposed of according to institutional guidelines.
-
Solvents: Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(29), 6722-6737. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201100589]
- Hartwig, J. F. Directed C–H Functionalization. In Organotransition Metal Chemistry, University Science Books, 2010; pp 465-510. [URL: https://uscibooks.aip.
- Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016, 116(19), 12564-12649. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00512]
- Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]
- Valente, C., et al. An Efficient Procedure for the Synthesis of 3-Aryl-4-methoxy-2(5H)-furanones by Using the Microwave-Promoted Suzuki-Miyaura Coupling Reactions. European Journal of Organic Chemistry, 2007, 2007(20), 3335-3342. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/ejoc.200700188]
- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. 2025. [URL: https://www.benchchem.com/application-notes/buchwald-hartwig-amination-of-5-bromo-2-chloro-4-methoxypyrimidine]
- Taniguchi, N. Mild and Highly Chemoselective Deprotection of Methoxymethyl (MOM) Ethers Using the Combination of TMSOTf (or TESOTf) and 2,2′-Bipyridyl. Organic & Biomolecular Chemistry, 2014, 12(12), 1906-1912. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c3ob42352j]
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.198605081]
- Snieckus, V. Directed ortho metalation. Toluene- and tert-butyl-lithium and the substituted aromatic ring. Chemical Reviews, 1990, 90(6), 879-933. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00104a001]
- Organic Chemistry Portal. Methoxymethyl ethers. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/mom-ethers.htm]
- Kocienski, P. J. Protecting Groups. Georg Thieme Verlag, 2004. [URL: https://www.thieme.de/shop/en/thieme-chemistry/philip-j-kocienski-protecting-groups-9783131356031-p-000201.html]
- Seferos, D. S., et al. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Synthesis, 2009, (19), 3214-3218. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0029-1216958]
- Adamo, C., et al. The Suzuki Reaction of 5-Bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Molecules, 2012, 17(9), 10766-10777. [URL: https://www.mdpi.com/1420-3049/17/9/10766]
- Corbet, J.-P., & Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006, 106(7), 2651-2710. [URL: https://pubs.acs.org/doi/abs/10.1021/cr0505268]
- Surry, D. S., & Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008, 47(34), 6338-6361. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.200800497]
- BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. 2025. [URL: https://www.benchchem.com/application-notes/buchwald-hartwig-amination-of-2-bromo-5-chloro-3-methylpyrazine-with-anilines]
- Kappe, C. O. Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 2004, 43(46), 6250-6284. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200400655]
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- 15. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2-Difluoro-4-(methoxymethoxy)benzene as a Strategic Building Block for Complex Molecule Synthesis
Introduction: The Strategic Advantage of Fluorine and the MOM Group in Medicinal Chemistry
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a multitude of properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The 1,2-difluoro substitution pattern on an aromatic ring, in particular, creates a unique electronic environment that can modulate the pKa of nearby functionalities and influence intermolecular interactions.
The methoxymethyl (MOM) ether serves as a robust and versatile protecting group for phenols, stable to a wide range of nucleophilic and basic conditions, yet readily cleavable under acidic conditions.[3] The combination of these two features in 1,2-Difluoro-4-(methoxymethoxy)benzene creates a powerful and versatile building block for the synthesis of complex, highly functionalized aromatic compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this valuable synthetic intermediate. We will detail the synthetic protocol for its preparation, its subsequent functionalization through directed ortho-metalation and Suzuki-Miyaura cross-coupling, and discuss its potential in the synthesis of bioactive molecules.
Physicochemical and Spectroscopic Data
A thorough characterization of the starting material is crucial for the success of subsequent synthetic transformations. Below is a summary of the expected physicochemical and spectroscopic properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₈F₂O₂ |
| Molecular Weight | 174.14 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not readily available, expected to be distillable under reduced pressure |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, etc.), insoluble in water |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.0-7.2 (m, 3H, Ar-H), 5.18 (s, 2H, -O-CH₂-O-), 3.49 (s, 3H, -O-CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 152-155 (dd, J = 245, 12 Hz, C-F), 145-148 (dd, J = 240, 12 Hz, C-F), 117-120 (m, Ar-C), 110-113 (m, Ar-C), 105-108 (m, Ar-C), 94.8 (-O-CH₂-O-), 56.2 (-O-CH₃). (Note: The exact chemical shifts and coupling constants for the fluorinated carbons require experimental determination).
-
¹⁹F NMR (376 MHz, CDCl₃): Expected to show two distinct multiplets in the aromatic region.
-
Mass Spectrometry (EI): m/z (%) = 174 (M⁺), 129, 45.
Synthetic Protocol: Preparation of this compound
The synthesis of the title compound is readily achieved through the protection of commercially available 3,4-difluorophenol with chloromethyl methyl ether (MOM-Cl) in the presence of a suitable base.
Caption: Synthetic pathway for this compound.
Materials and Equipment:
-
3,4-Difluorophenol
-
Chloromethyl methyl ether (MOM-Cl) - Caution: MOM-Cl is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, and standard glassware for workup and purification.
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,4-difluorophenol (1.0 eq). Dissolve the phenol in anhydrous THF or DCM.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. If using NaH, add it portion-wise (1.1 eq) and stir the suspension for 30 minutes at 0 °C. If using DIPEA, add it dropwise (1.5 eq) to the solution.
-
MOM Protection: Add MOM-Cl (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (if NaH was used) or water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound as a colorless oil.
Application in Directed ortho-Metalation (DoM)
The methoxymethoxy group is a powerful ortho-directing group in lithiation reactions.[4][5] This allows for the regioselective functionalization of the aromatic ring at the position ortho to the MOM ether. The fluorine atoms on the ring further influence the acidity of the aromatic protons, making the proton at the C5 position the most likely to be abstracted.
Caption: Workflow for directed ortho-metalation and borylation.
Protocol for ortho-Lithiation and Borylation:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium or sec-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: To the aryllithium species, add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise at -78 °C.
-
Warming and Quenching: After stirring for an additional hour at -78 °C, allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Workup and Esterification: Extract the mixture with ethyl acetate. The resulting boronic acid is often taken directly to the next step or can be esterified with pinacol for improved stability and ease of purification. To do this, concentrate the organic layer and redissolve the crude boronic acid in a suitable solvent, add pinacol (1.1 eq) and stir at room temperature.
-
Purification: The resulting boronic acid pinacol ester can be purified by flash column chromatography.
Application in Suzuki-Miyaura Cross-Coupling
The boronic acid or its pinacol ester derivative synthesized in the previous step is a versatile intermediate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a C-C bond between the fluorinated aromatic ring and a variety of aryl or heteroaryl partners, enabling the construction of complex biaryl structures.[6][7]
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
General Protocol for Suzuki-Miyaura Coupling:
| Reagent/Parameter | Condition | Rationale |
| Boronic Acid Derivative | 1.0 eq | The limiting reagent in the coupling reaction. |
| Aryl Halide (Ar-X) | 1.1 eq | A slight excess is used to ensure complete consumption of the boronic acid. |
| Palladium Catalyst | Pd(PPh₃)₄ (0.05 eq) | A common and effective catalyst for Suzuki couplings.[8] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 eq) | Essential for the transmetalation step in the catalytic cycle.[9] |
| Solvent System | Toluene/Ethanol/Water | A biphasic system is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Elevated temperatures are typically required to drive the reaction to completion. |
| Reaction Time | 4-12 hours | Monitored by TLC or LC-MS. |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine the (2,3-Difluoro-5-(methoxymethoxy)phenyl)boronic acid pinacol ester (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Solvent Addition: Add the solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water).
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to the desired temperature under a nitrogen atmosphere and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Deprotection of the MOM Group
The final step in many synthetic sequences involving this building block is the deprotection of the MOM ether to reveal the free phenol. This is typically achieved under acidic conditions.[10]
Protocol for MOM Deprotection:
-
Reaction: Dissolve the MOM-protected compound in a suitable solvent such as methanol or THF.
-
Acid Addition: Add a strong acid, such as hydrochloric acid (HCl), and stir the reaction at room temperature or with gentle heating.
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: Purify the deprotected phenol by standard methods.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules. Its strategic combination of a directing and protecting group with a uniquely activated difluorinated aromatic ring allows for a range of selective functionalization reactions. The protocols outlined in this application note provide a solid foundation for researchers to utilize this building block in their synthetic endeavors, paving the way for the discovery and development of new pharmaceuticals and advanced materials.
References
- Directed (ortho)
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- Fluorinated building blocks in drug design: new pathways and targets. RSC Med. Chem., 2024, 15, 1-17.
-
MOM Ethers - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
- ¹H and ¹³C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Can. J. Chem.1983, 61 (7), 1467-1474.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc.1999, 121 (45), 10436–10441.
- Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Molecules2011, 16(3), 2434-2463.
- Mechanism of aromatic lithiation reactions--Importance of steric factors. Proc. Indian Acad. Sci. (Chem. Sci.)1985, 95 (4), 427-432.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. (2025). Benchchem.
- Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal2017, 23 (50), 12269-12280.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
- Preparation method of 3, 5-difluorophenol. CN112778090A.
- 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. J. Org. Chem.1981, 46 (11), 2280–2286.
-
¹H-NMR and ¹³C-NMR Spectra. (n.d.). Retrieved January 22, 2026, from [Link]
- An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Synth. Commun.2006, 36 (12), 1715-1721.
-
Directed ortho metalation - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org. Lett.2005, 7 (23), 5143–5146.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. J. Am. Chem. Soc.2002, 124 (46), 13662–13663.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. J. Am. Chem. Soc.2000, 122 (17), 4020–4028.
- Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily, February 21, 2025.
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- Synthesis method of 3, 5-difluorophenol.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem.2018, 14, 2306-2315.
- Application of Fluorine - in Drug Discovery. (n.d.). PharmaBlock.
- Copies of ¹H, ¹³C, ¹⁹F NMR spectra. (n.d.).
- Fluorinated Building Blocks | Wide Range of Applic
- 5 Combination of ¹H and ¹³C NMR Spectroscopy. (n.d.).
- How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. Indonesian Journal of Science & Technology2021, 6 (2), 267-298.
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- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
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Application Note: High-Throughput Quantification of 1,2-Difluoro-4-(methoxymethoxy)benzene using Gas and Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 1,2-Difluoro-4-(methoxymethoxy)benzene, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate analytical data in drug development and quality control, this document provides two primary protocols: a high-sensitivity Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level detection and a rapid High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for routine analysis. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step, ensuring methodological integrity and reproducibility.
Introduction: The Significance of Quantifying this compound
This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The fluorine and methoxymethoxy substitutions on the benzene ring impart unique electronic and steric properties that are often exploited in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, the accurate quantification of this intermediate is paramount throughout the drug development lifecycle, from process optimization and impurity profiling to final product quality control.
The analytical challenges associated with this compound stem from its volatility and the potential for thermal degradation, necessitating carefully optimized chromatographic conditions. This application note addresses these challenges by providing two distinct, yet complementary, analytical approaches.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics from structurally similar compounds.
| Property | Predicted Value/Characteristic | Rationale & Implications for Analysis |
| Molecular Weight | ~174.15 g/mol | Suitable for both GC and HPLC analysis.[1] |
| Boiling Point | Moderately Volatile | Suggests suitability for GC analysis with appropriate temperature programming to prevent thermal decomposition. |
| Solubility | Soluble in organic solvents (e.g., acetonitrile, methanol, dichloromethane). Limited solubility in water. | Dictates the choice of solvents for sample preparation and mobile phases in HPLC. |
| UV Absorbance | Expected to absorb in the UV region due to the benzene ring. | Enables detection by UV spectrophotometry in HPLC. |
| Polarity | Moderately polar | Influences the choice of stationary phase in both GC and HPLC. |
Table 1: Predicted Physicochemical Properties of this compound and their Analytical Implications.
Recommended Analytical Protocols
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is recommended for its high sensitivity, selectivity, and ability to provide structural confirmation, making it ideal for impurity profiling and trace-level quantification. The primary method for analyzing benzene and its derivatives is gas chromatography (GC) coupled with detectors like flame ionization detection (FID), photoionization detection (PID), or mass spectrometry (MS).[2]
The volatility of this compound makes it an excellent candidate for GC analysis. Coupling GC with a Mass Spectrometer (MS) provides unparalleled selectivity, allowing for the differentiation of the target analyte from structurally similar impurities based on their mass-to-charge ratio (m/z). This is particularly crucial in pharmaceutical analysis where stringent impurity control is required. While molecular ions of some fluorine compounds are not always observed with electron ionization (EI), field ionization (FI) can be a suitable alternative for determining molecular weight.[3]
Caption: GC-MS workflow for the quantification of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
Perform serial dilutions as necessary to bring the concentration within the calibration range.
-
Add an appropriate internal standard (e.g., 1,3-Difluorobenzene) to all standards and samples to a final concentration of 10 µg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-400 for initial identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 174, 143, 115) and the internal standard.
-
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) in dichloromethane, each containing the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantify the analyte in the samples using the generated calibration curve.
-
Secondary Method: High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for routine quality control applications where high throughput is desired and the concentration of the analyte is expected to be within a higher range. HPLC is a reliable alternative to GC-based methods.[4]
HPLC with UV detection is a workhorse in pharmaceutical analysis due to its robustness, ease of use, and wide applicability.[4] The aromatic nature of this compound ensures strong UV absorbance, providing good sensitivity. A reverse-phase C18 column is chosen due to the moderate polarity of the analyte, which will allow for good retention and separation from potential impurities.[5] The mobile phase composition is optimized to achieve a balance between retention time and peak shape.
Caption: HPLC-UV workflow for the quantification of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or the absorbance maximum determined by DAD).
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound (e.g., 10, 25, 50, 100, 250 µg/mL) in acetonitrile.[5]
-
Generate a calibration curve by plotting the peak area against the concentration of the analyte.
-
Quantify the analyte in the samples using the external standard calibration curve.
-
Data Presentation and System Suitability
For both methods, system suitability tests should be performed before sample analysis to ensure the chromatographic system is performing adequately.
| Parameter | GC-MS | HPLC-UV | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | ||
| Theoretical Plates (N) | > 2000 | ||
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Table 2: System Suitability Parameters and Acceptance Criteria.
Method Validation
To ensure the trustworthiness of the analytical results, both methods should be validated according to ICH Q2(R1) guidelines, covering the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The GC-MS and HPLC-UV methods detailed in this application note provide reliable and robust approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, with GC-MS offering higher sensitivity and selectivity for trace analysis and impurity profiling, and HPLC-UV providing a high-throughput solution for routine quality control. Adherence to the outlined protocols and proper method validation will ensure the generation of accurate and trustworthy data, which is essential for advancing drug development programs.
References
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
Organic Chemistry Portal. (2008). Preparation of Benzene Derivatives. [Link]
-
PubChem. 4-(Difluoromethoxy)benzene-1,2-diamine. [Link]
-
SIELC. Separation of 4-(Chloromethyl)-1,2-dimethoxy benzene on Newcrom R1 HPLC column. [Link]
-
Royal Society of Chemistry. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. [Link]
-
Publisso. (2021). Method for the determination of benzene in workplace air using gas chromatography after solvent desorption. [Link]
-
National Center for Biotechnology Information. (1997). Analytical Methods - Toxicological Profile for Benzene. [Link]
-
Cheméo. Chemical Properties of Benzene, 1,2-difluoro- (CAS 367-11-3). [Link]
-
Elsevier. (2007). Sample preparation in analysis of pharmaceuticals. [Link]
-
Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. [Link]
-
Agilent Technologies. (2022). Analysis of Benzene and its Derivatives (BTEX) in Water by Gas Chromatography. [Link]
-
Eurofins. (2023). Analytical Method Summaries. [Link]
-
Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. [Link]
-
ResearchGate. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. [Link]
-
Wageningen University & Research. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
-
PubMed. (2024). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. [Link]
-
PubChem. (Difluoromethoxy)benzene. [Link]
-
MDPI. (2023). Sample Preparation and Analytical Methods for Identifying Organic Compounds in Bituminous Emissions. [Link]
-
International Symposium on Capillary Chromatography. (2025). Workshop Guidebook. [Link]
-
Defense Technical Information Center. (2017). Quantification of Fluorine Content in AFFF Concentrates. [Link]
-
Thermophysical Properties of Fluid Systems. 1,2-Difluoro-4,5-dimethoxybenzene Properties vs Pressure. [Link]
-
Agilent Technologies. (2012). Volatile Organic Compound Analysis Using Purge and Trap Success with VOC analysis using the Agilent 5975C Mass Selective Detector. [Link]
-
JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]
-
MDPI. (2023). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. [Link]
Sources
- 1. 4-(Difluoromethoxy)benzene-1,2-diamine | C7H8F2N2O | CID 15158201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Difluoro-4-(methoxymethoxy)benzene
Welcome to the dedicated technical support guide for the synthesis of 1,2-Difluoro-4-(methoxymethoxy)benzene. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, field-proven experimental protocol.
The synthesis of this compound involves the protection of the hydroxyl group of 3,4-difluorophenol as a methoxymethyl (MOM) ether. While conceptually straightforward—an application of the Williamson ether synthesis—the reaction is sensitive to several parameters that can impact yield, purity, and scalability. This guide is structured to help you navigate these challenges effectively.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Question 1: My reaction shows very low conversion to the desired product, even after the recommended reaction time. What are the likely causes?
Answer: Low or no conversion is one of the most common issues and typically points to problems with reagents or reaction conditions. Here is a systematic checklist to diagnose the problem:
-
Reagent Quality:
-
Moisture: The presence of water is highly detrimental. The base will preferentially react with water over the phenol, and the electrophile (MOM-Cl) will hydrolyze. Ensure your starting phenol, solvent (e.g., Dichloromethane - DCM), and base are scrupulously dry. Use freshly distilled or anhydrous solvents.
-
Base Inactivity: If using a strong base like sodium hydride (NaH), it may be passivated by an outer layer of sodium hydroxide from improper storage. Use fresh, high-quality NaH from a sealed container. For amine bases like N,N-diisopropylethylamine (DIPEA), ensure it has not degraded.
-
MOM-Cl Degradation: Chloromethyl methyl ether (MOM-Cl) is unstable and can degrade upon storage. It is best to use freshly opened or recently purchased reagent.
-
-
Insufficient Deprotonation:
-
3,4-Difluorophenol is more acidic than a typical alcohol, but incomplete deprotonation will lead to low conversion. Ensure you are using a sufficient stoichiometric amount of a suitable base. For weaker bases like DIPEA, a slight excess (1.2-1.5 equivalents) is recommended. For strong bases like NaH, 1.05-1.1 equivalents are typically sufficient to drive the deprotonation to completion.[1]
-
-
Reaction Temperature:
-
The reaction is often performed at 0 °C to room temperature. If the reaction is sluggish, allowing it to slowly warm to room temperature and stir for an extended period (12-16 hours) can improve conversion.[2] However, avoid excessive heating, which can promote side reactions.
-
Question 2: My Thin-Layer Chromatography (TLC) analysis shows the consumption of starting material, but multiple new spots have appeared in addition to the product spot. What are these byproducts?
Answer: The formation of multiple byproducts suggests side reactions are occurring. The most common culprits are:
-
Hydrolysis of MOM-Cl: If moisture is present, MOM-Cl will hydrolyze to form methanol and formaldehyde. This consumes the reagent and can introduce impurities.
-
Reaction with Base: While non-nucleophilic bases like DIPEA are used to minimize this, they can still react under certain conditions.
-
Impurity-Driven Reactions: The starting 3,4-difluorophenol may contain impurities that react to form other products. Verify the purity of your starting material by NMR or GC-MS.
-
Formation of Bis(methoxymethyl) Ether: This is a less common side product in this specific reaction but can occur if formaldehyde (from MOM-Cl hydrolysis) reacts further.
To mitigate byproduct formation, ensure strict anhydrous conditions and use high-purity reagents.
Question 3: I am having difficulty purifying the product. It seems to be decomposing during silica gel column chromatography. What can I do?
Answer: This is a critical issue related to the stability of the MOM ether. MOM ethers are acetals, which are known to be labile under acidic conditions.[3][4] Standard silica gel is slightly acidic and can catalyze the cleavage of the MOM group back to the starting phenol.
Here are proven solutions:
-
Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in a solvent containing 1-2% triethylamine (or DIPEA), then pack the column as usual. Run the column with a mobile phase that also contains a small amount (0.1-0.5%) of triethylamine. This neutralizes the acidic sites on the silica, preventing product decomposition.
-
Use a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Minimize Contact Time: Perform the chromatography as quickly as possible. Use flash chromatography techniques rather than gravity chromatography.
-
Aqueous Work-up: Ensure your aqueous work-up does not leave any residual acid. A final wash with a saturated sodium bicarbonate solution is highly recommended before drying the organic layer.[2]
Question 4: My final product appears pure by TLC, but the ¹H NMR spectrum shows a small, sharp singlet around 3.3-3.4 ppm and another around 5.1-5.2 ppm that I can't assign to my product.
Answer: These signals could indicate the presence of unreacted starting material or a common byproduct. The expected signals for this compound are a singlet for the -O-CH ₃ group around 3.5 ppm and a singlet for the -O-CH ₂-O- group around 5.2 ppm.
-
Unreacted 3,4-Difluorophenol: The phenolic -OH proton is broad and may exchange with residual water, making it difficult to spot. However, the aromatic signals of the starting material will be distinct from the product.
-
Residual Solvents: Check for common solvents used in work-up and purification (e.g., ethyl acetate, hexane, dichloromethane).
-
Grease: If you see broad signals, it could be vacuum grease from glassware joints.
Careful integration of the NMR signals can help quantify the impurity. If significant starting material remains, the reaction may need to be optimized for higher conversion, or the purification may need to be repeated more carefully.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the MOM protection of 3,4-difluorophenol?
A1: The reaction proceeds via a nucleophilic substitution mechanism, specifically the Williamson ether synthesis.[5]
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of 3,4-difluorophenol to form a phenoxide anion. This anion is a potent nucleophile.
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic methylene carbon of chloromethyl methyl ether (MOM-Cl).
-
Displacement: The attack results in the displacement of the chloride leaving group in an Sₙ2 fashion, forming the desired C-O bond and yielding this compound.
Sources
Technical Support Center: Synthesis of 1,2-Difluoro-4-(methoxymethoxy)benzene
Welcome to the Technical Support Center for the synthesis of 1,2-Difluoro-4-(methoxymethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and achieve higher yields of this target molecule.
Introduction to the Synthesis
The synthesis of this compound involves the protection of the hydroxyl group of 3,4-difluorophenol as a methoxymethyl (MOM) ether. This reaction is a variation of the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] The core of this transformation is the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a methoxymethylating agent.
Due to the presence of two electron-withdrawing fluorine atoms on the aromatic ring, 3,4-difluorophenol is more acidic than phenol itself. This increased acidity has important implications for the choice of base and the overall reaction conditions. Careful optimization is necessary to ensure complete deprotonation without promoting side reactions, thus maximizing the yield of the desired product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, providing explanations and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Deprotonation of 3,4-difluorophenol: The base used may not be strong enough to fully deprotonate the acidic phenol. 2. Inactive Methoxymethylating Agent: The methoxymethyl chloride (MOM-Cl) may have degraded due to moisture. 3. Low Reaction Temperature: The reaction may be too slow at the temperature used. | 1. Select a Stronger Base: Switch from a weaker base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).[3] The increased acidity of the difluorophenol requires a more potent base for complete phenoxide formation. 2. Use Fresh or Purified MOM-Cl: Ensure your MOM-Cl is fresh and has been stored under anhydrous conditions. Consider a fresh bottle or distillation if necessary. 3. Increase Reaction Temperature: Gently warm the reaction mixture. For reactions with NaH in THF, refluxing may be beneficial. For K₂CO₃ in acetone or DMF, heating to 50-60 °C can improve the reaction rate. |
| Presence of Unreacted 3,4-difluorophenol | 1. Insufficient Base: The stoichiometry of the base to the starting phenol may be inadequate. 2. Insufficient Methoxymethylating Agent: Not enough electrophile was added to react with all the generated phenoxide. 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Increase Base Equivalents: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation. 2. Increase MOM-Cl Equivalents: Use a slight excess of MOM-Cl (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. 3. Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot is no longer visible. |
| Formation of a White Precipitate (Salt) | This is the salt byproduct of the reaction (e.g., NaCl, KBr). | This is a normal observation and indicates that the reaction is proceeding. The salt will be removed during the aqueous workup. |
| Product is an Oil and Difficult to Purify | The crude product may contain residual solvent or byproducts. | Purification is Key: a) Column Chromatography: Use silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to separate the product from polar impurities. b) Distillation: If the product is a liquid at room temperature, vacuum distillation can be an effective purification method.[4] |
| Product Decomposes During Workup or Purification | The MOM ether is sensitive to acidic conditions.[5][6] | Maintain Neutral or Basic pH: During the aqueous workup, ensure the solution remains neutral or slightly basic. Avoid strong acids. If using silica gel for chromatography, consider using silica gel that has been neutralized with a base (e.g., triethylamine) to prevent on-column deprotection. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the MOM protection of 3,4-difluorophenol?
A1: Due to the electron-withdrawing nature of the fluorine atoms, 3,4-difluorophenol is more acidic than unsubstituted phenol. Therefore, a moderately strong base is recommended to ensure complete deprotonation. While hindered amine bases like diisopropylethylamine (DIPEA) can be used, stronger bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) often lead to higher yields.[3] The choice of base will also influence the choice of solvent.
Q2: What are the main safety concerns with this reaction?
A2: The primary safety concern is the use of chloromethyl methyl ether (MOM-Cl), which is a known carcinogen.[3] Always handle MOM-Cl in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. It is also important to handle strong bases like sodium hydride with care, as they are flammable and react violently with water.
Q3: Can I use a different methoxymethylating agent besides MOM-Cl?
A3: Yes, there are safer alternatives to MOM-Cl. One common alternative is to use dimethoxymethane in the presence of an acid catalyst.[3] Another option is methoxymethyl acetate with a Lewis acid catalyst, which can be a milder method for protecting phenols.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable eluent system (e.g., 9:1 hexane:ethyl acetate) to separate the starting material (3,4-difluorophenol) from the product (this compound). The product will be less polar and have a higher Rf value than the starting phenol.
Q5: What are the expected spectroscopic data for this compound?
-
¹H NMR (CDCl₃):
-
δ ~7.0-7.2 ppm (m, 1H, Ar-H)
-
δ ~6.8-7.0 ppm (m, 2H, Ar-H)
-
δ ~5.2 ppm (s, 2H, -O-CH₂-O-)
-
δ ~3.5 ppm (s, 3H, -O-CH₃)
-
-
¹³C NMR (CDCl₃):
-
δ ~150-155 ppm (dd, C-F)
-
δ ~145-150 ppm (dd, C-F)
-
δ ~115-120 ppm (m, Ar-C)
-
δ ~110-115 ppm (m, Ar-C)
-
δ ~105-110 ppm (m, Ar-C)
-
δ ~95 ppm (-O-CH₂-O-)
-
δ ~56 ppm (-O-CH₃)
-
-
IR (thin film):
-
~3050-3100 cm⁻¹ (aromatic C-H stretch)
-
~2800-3000 cm⁻¹ (aliphatic C-H stretch)
-
~1500-1600 cm⁻¹ (aromatic C=C stretch)
-
~1200-1300 cm⁻¹ (C-O stretch)
-
~1000-1100 cm⁻¹ (C-F stretch)
-
Experimental Protocols
Protocol 1: MOM Protection of 3,4-difluorophenol using Sodium Hydride
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
3,4-difluorophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Chloromethyl methyl ether (MOM-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 3,4-difluorophenol (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add MOM-Cl (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elute the Product: Begin elution with a low polarity solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. The product, being less polar than the starting phenol, will elute first.
-
Collect Fractions: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizing the Workflow
Reaction Scheme
Caption: Workflow for the synthesis of this compound.
References
-
Berliner, M. A., & Belecki, K. (2005). A Scalable and Safe Procedure for the Preparation of MOM Halides. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(2), 219-223. [Link]
-
Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. Retrieved from [Link]
-
Request PDF. (2025). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]
-
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Purification of fluorinated alcohols.
-
Huang, G., & Li, X. (2001). Synthesis and Properties of Fluorinated Ethers with Fluorobenzene Rings. Inorganic Chemistry, 40(8), 1802-1806. [Link]
-
Request PDF. (2025). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. Retrieved from [Link]
-
Nakano, D., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7115-7124. [Link]
-
ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]
-
ResearchGate. (2025). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Retrieved from [Link]
-
Vershilova, S.V., et al. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136, 1-2. [Link]
- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]
-
Perera, D., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. ACS Omega, 7(3), 3125-3137. [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of aromatic ethers and aromatic polyethers.
-
ResearchGate. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1,2-Difluoro-4,5-dimethoxybenzene. Retrieved from [Link]
-
PubMed. (2017). Organocatalyzed synthesis of fluorinated poly(aryl thioethers). Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 3. total-synthesis.com [total-synthesis.com]
- 4. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
- 5. MOM Ethers [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
Technical Support Center: Purification of 1,2-Difluoro-4-(methoxymethoxy)benzene
Welcome to the technical support center for 1,2-Difluoro-4-(methoxymethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals who are working with this fluorinated intermediate. The purity of this compound is critical for the success of subsequent synthetic steps and the integrity of final products. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the challenges of its purification.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section directly addresses specific issues you may encounter during the purification of this compound. The question-and-answer format is designed to help you quickly identify your problem and implement a robust solution.
Question 1: My NMR analysis shows a significant impurity with a molecular weight of 144 g/mol , and a new peak in the aromatic proton region that appears as a broad singlet. What is happening?
Answer: This is a classic and highly probable issue when working with this compound. The impurity you are observing is almost certainly 3,4-difluorophenol, the deprotected form of your target molecule.
Causality: The methoxymethyl (MOM) ether is a protecting group that is notoriously labile under acidic conditions.[1][2][3] The MOM group is an acetal, and its cleavage is catalyzed by even trace amounts of acid, which can be inadvertently introduced during aqueous workups or from the silica gel used in chromatography.[3][4]
Self-Validating Protocol & Solution:
-
Neutralize Your Workup: During the aqueous extraction phase post-reaction, ensure you perform a final wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. This step is critical to quench any residual acid.
-
Use Neutralized Silica Gel: Standard silica gel is inherently acidic and can cause significant deprotection of the MOM group during column chromatography. You should either purchase commercially available deactivated/neutralized silica gel or prepare it yourself.
-
Lab Protocol for Silica Neutralization: Slurry your silica gel in the initial, non-polar eluent (e.g., hexanes). Add 1% triethylamine (Et₃N) by volume relative to the solvent. Mix thoroughly and then pack your column as usual. The triethylamine will neutralize the acidic sites on the silica surface.
-
-
Expedite Chromatography: Do not let the compound sit on the silica column for an extended period. Elute the column promptly after loading the crude material.
Below is a decision tree to guide you through troubleshooting this specific issue.
Sources
Technical Support Center: Synthesis of 1,2-Difluoro-4-(methoxymethoxy)benzene
Welcome to the technical support center for the synthesis of 1,2-Difluoro-4-(methoxymethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the nuances of this synthesis, ensuring high yield and purity of your target compound.
Introduction: The Synthetic Strategy
The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates and advanced materials. The primary route involves the protection of the hydroxyl group of 3,4-difluorophenol using a methoxymethyl (MOM) protecting group. While seemingly straightforward, this reaction is prone to several side reactions that can impact the efficiency of the synthesis and the purity of the final product. This guide will dissect these potential issues and provide actionable solutions.
The methoxymethyl (MOM) group is an acetal, making it stable under a variety of conditions, yet susceptible to cleavage under acidic conditions.[1][2] The choice of reagents and reaction conditions for both the protection and subsequent deprotection steps are critical to minimizing unwanted byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Problem 1: Low Yield of this compound
Question: I am getting a low yield of my desired product. What are the possible causes and how can I improve it?
Answer: A low yield can stem from several factors, primarily incomplete reaction or degradation of the starting material or product. Let's break down the possibilities:
-
Incomplete Deprotonation of 3,4-difluorophenol: The first step in the protection reaction is the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide. If this step is incomplete, the subsequent reaction with the MOM-donating reagent will be inefficient.
-
Inactive Methoxymethylating Agent: The most common reagent for introducing the MOM group is chloromethyl methyl ether (MOMCl).[3] However, MOMCl is highly reactive and can degrade upon storage. A safer alternative is to use dimethoxymethane with an acid catalyst.[1]
-
Suboptimal Reaction Temperature: The reaction temperature can influence the rate of reaction. If the temperature is too low, the reaction may be sluggish and not go to completion within a reasonable timeframe.
-
Solution: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate and yield. However, be cautious, as excessive heat can lead to side reactions.
-
Problem 2: Presence of Unreacted 3,4-difluorophenol in the Final Product
Question: My final product is contaminated with the starting material, 3,4-difluorophenol. How can I drive the reaction to completion and effectively remove the unreacted starting material?
Answer: The presence of unreacted starting material is a clear indication of an incomplete reaction. Here’s how to address this:
-
Stoichiometry of Reagents: Ensure you are using a slight excess of the base and the methoxymethylating agent.
-
Solution: A common practice is to use 1.1 to 1.2 equivalents of both the base and the MOM reagent relative to the 3,4-difluorophenol.
-
-
Purification Strategy: If you still have unreacted starting material after optimizing the reaction, a simple acid-base extraction can be effective for its removal.
-
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH). The acidic 3,4-difluorophenol will be deprotonated and move into the aqueous layer as the sodium salt.
-
Separate the organic layer, which now contains your desired product.
-
Wash the organic layer with water and then with brine to remove any residual base and salts.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
-
Problem 3: Formation of an Unknown Impurity with a Higher Molecular Weight
Question: I am observing an impurity with a higher molecular weight than my product in my mass spectrometry analysis. What could this be?
Answer: A higher molecular weight impurity could be a result of over-alkylation or side reactions involving the aromatic ring.
-
Bis-MOM Ether Formation: While unlikely with a monohydric phenol, if there are any diol impurities in your starting material, they could be doubly protected.
-
Reaction with Impurities in Solvents or Reagents: Ensure all solvents are anhydrous and reagents are of high purity.
-
Friedel-Crafts Type Reactions: Although the difluorinated ring is electron-deficient, under certain conditions, the highly reactive oxonium ion intermediate formed from MOMCl could potentially react with another molecule of the product or starting material.[1]
-
Solution: To minimize this, add the MOMCl slowly to the reaction mixture to keep its concentration low at any given time. Running the reaction at a lower temperature can also help to control the reactivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the MOM protection of 3,4-difluorophenol?
A1: The choice of base depends on the scale of your reaction and safety considerations.
-
Sodium hydride (NaH): A strong, non-nucleophilic base that works very effectively.[1] It deprotonates the phenol irreversibly. However, it is flammable and reacts violently with water.
-
N,N-Diisopropylethylamine (DIPEA): A weaker, non-nucleophilic amine base.[1][3] It is often used with MOMCl and is generally considered safer to handle than NaH. The reaction may be slower compared to using NaH.
| Base | Strength | Key Advantages | Key Disadvantages |
| NaH | Strong | Irreversible deprotonation, drives reaction to completion. | Flammable, water-reactive. |
| DIPEA | Weaker | Safer to handle, less reactive. | Reaction may be slower or not go to completion as readily. |
Q2: I am concerned about the carcinogenicity of MOMCl. Are there safer alternatives?
A2: Yes, the high reactivity and carcinogenic nature of MOMCl are significant concerns.[1][4] A widely used and safer alternative is the use of dimethoxymethane in the presence of an acid catalyst.[1][2]
-
Workflow for MOM Protection using Dimethoxymethane:
Caption: Alternative MOM protection workflow using dimethoxymethane.
Q3: What are the best conditions for the deprotection of this compound?
A3: MOM ethers are typically deprotected under acidic conditions.[1][3] The choice of acid and solvent is crucial to avoid side reactions with the difluorinated aromatic ring.
-
Mild Acidic Conditions: A common and effective method is using a catalytic amount of a strong acid in an alcohol solvent.
-
Recommended Protocol: Stir the this compound in methanol with a catalytic amount of concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH) at room temperature or with gentle heating.[5]
-
-
Lewis Acids: Lewis acids like trimethylsilyl bromide (TMSBr) can also be used for deprotection under non-aqueous conditions.[1]
Q4: Can the fluorine atoms on the benzene ring be displaced during the synthesis?
A4: Nucleophilic aromatic substitution (SNAr) of a fluorine atom is a potential side reaction, especially if a strong nucleophile is used in combination with elevated temperatures.[6] However, under the standard conditions for MOM protection (using NaH or DIPEA at or near room temperature), the displacement of a fluorine atom is generally not a significant concern. The phenoxide is a relatively soft nucleophile, and the reaction conditions are not typically harsh enough to promote SNAr on the electron-rich phenoxide.
Visualization of Key Processes
Reaction Mechanism: MOM Protection
Caption: General mechanism for MOM protection of 3,4-difluorophenol.
References
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]
- Enders, D., Geibel, G., & Osborne, S. (2000). Diastereo- and Enantioselective Total Synthesis of Stigmatellin A. Chemistry – A European Journal, 6(8), 1302–1309.
-
Reddit. (2022). MOM Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Deprotection of 1,2-Difluoro-4-(methoxymethoxy)benzene
Welcome to the technical support center for optimizing the deprotection of 1,2-Difluoro-4-(methoxymethoxy)benzene. This guide is designed for researchers, chemists, and drug development professionals who are working with this specific transformation. As your partner in the lab, we aim to provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate challenges and achieve high-yield, clean conversions.
The methoxymethyl (MOM) ether is a robust and widely used protecting group for phenols due to its stability under a variety of non-acidic conditions.[1] However, its removal requires carefully controlled acidic conditions, and the electronic nature of the substrate—in this case, a difluorinated phenol—introduces specific considerations that must be addressed for successful optimization.
Foundational Principles: The Mechanism of MOM Deprotection
Understanding the mechanism is critical for effective troubleshooting. The deprotection of a MOM ether is fundamentally an acid-catalyzed hydrolysis of an acetal.[2] The reaction proceeds through two primary steps:
-
Protonation: A strong acid protonates one of the ether oxygens. This is the rate-determining step. Protonation turns the alkoxy group into a good leaving group (an alcohol).[3]
-
Cleavage: The C-O bond cleaves to release the desired phenol and a resonance-stabilized oxocarbenium ion. This intermediate is then quenched by water or another nucleophile in the reaction mixture to ultimately form formaldehyde and methanol.
Caption: General mechanism for acid-catalyzed MOM deprotection.
Recommended Starting Protocols
For this compound, the electron-withdrawing nature of the two fluorine atoms can slightly decrease the basicity of the phenolic oxygen, potentially slowing the initial protonation step compared to non-fluorinated analogs.[1] Therefore, reaction conditions may require careful tuning. We present two robust starting points.
Protocol A: Classic Acidic Hydrolysis
This is the most common and cost-effective method. It relies on a strong Brønsted acid in an alcoholic solvent.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in methanol (0.1–0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add concentrated hydrochloric acid (37%, ~4.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,2-difluoro-4-hydroxybenzene.[4]
Protocol B: Mild Lewis Acid-Mediated Deprotection
For substrates that may be sensitive to strong protic acids, a Lewis acid-based method offers a milder alternative. The TMSOTf/2,2'-bipyridyl system is particularly effective for aromatic MOM ethers and proceeds under nearly neutral conditions.[1][5]
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) and 2,2'-bipyridyl (3.0 eq) in acetonitrile (CH₃CN, 0.1 M), add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Stir the solution at room temperature for 15-60 minutes. The reaction first forms a less polar silyl ether intermediate, which can be monitored by TLC.[1]
-
Once the starting material is consumed, add water (H₂O) to the reaction mixture to hydrolyze the silyl ether intermediate.
-
Stir until the intermediate spot on the TLC plate has been fully converted to the final phenol product.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The residue can be purified by column chromatography.[5]
Data Summary: Protocol Comparison
| Parameter | Protocol A: HCl/Methanol | Protocol B: TMSOTf/2,2'-Bipyridyl |
| Reagents | Concentrated HCl, Methanol | TMSOTf, 2,2'-Bipyridyl, CH₃CN, H₂O |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Time | 2–6 hours | 30–90 minutes |
| Pros | Inexpensive, common reagents | Very mild, fast, high-yielding, good for acid-sensitive substrates.[1] |
| Cons | Can be harsh, may require heat for slow reactions | Expensive reagents, requires inert atmosphere |
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses the most common issues in a question-and-answer format.
Q1: My reaction is very slow or has stalled, with significant starting material remaining after several hours. What should I do?
A: This is the most common issue and typically points to insufficient activation.
-
Causality: The energy barrier for the initial protonation may not be overcome. The electron-withdrawing fluorine atoms can slightly deactivate the substrate towards protonation.
-
Solutions (in order of recommendation):
-
Increase Temperature: Gently warm the reaction mixture (e.g., to 40-50 °C) and continue to monitor by TLC. For Protocol A, heating in methanol is a standard approach.[4]
-
Increase Acid Concentration: If using Protocol A, add an additional equivalent of HCl. Be cautious, as excess acid can promote side reactions.
-
Switch to a Stronger Acid System: Consider using trifluoroacetic acid (TFA) in dichloromethane (DCM). A typical condition is 10-20% TFA in DCM at room temperature.[2] This is often faster but more corrosive.
-
Q2: I'm observing significant decomposition of my material (darkening of the reaction mixture, multiple spots on TLC) and my yield is low.
A: This indicates your conditions are too harsh for the substrate.
-
Causality: The desired product, 1,2-difluoro-4-hydroxybenzene, is an electron-rich phenol and can be susceptible to oxidation or polymerization under strongly acidic or high-temperature conditions.
-
Solutions:
-
Lower the Temperature: Run the reaction strictly at 0 °C or room temperature without additional heating.
-
Use a Milder Acid: Replace concentrated HCl with a milder acid like pyridinium p-toluenesulfonate (PPTS) in tert-butanol, which may require heating but is less aggressive.[2]
-
Switch to Protocol B: The TMSOTf/2,2'-bipyridyl method is explicitly designed for substrates with acid-labile functional groups and is an excellent choice to avoid decomposition.[1]
-
Q3: The reaction seems complete by TLC, but my isolated yield is poor after workup.
A: This suggests a problem with the workup or isolation procedure.
-
Causality: The product, a difluorophenol, has moderate polarity and may be slightly water-soluble, leading to losses during aqueous extraction. Alternatively, incomplete quenching can lead to issues.
-
Solutions:
-
Ensure Complete Quenching: Check the pH of the aqueous layer after adding NaHCO₃ to ensure it is neutral or slightly basic. If it remains acidic, product may remain protonated and stay in the aqueous layer.
-
Saturate the Aqueous Layer: Before extraction, add sodium chloride (NaCl) to the aqueous layer to decrease the solubility of the organic product (salting out).
-
Increase Extractions: Increase the number of organic extractions (e.g., from 3x to 5x) to ensure complete recovery of the product from the aqueous phase.
-
Optimization Workflow & FAQs
This workflow provides a logical sequence for optimizing the deprotection.
Caption: Logical workflow for optimizing MOM deprotection.
Frequently Asked Questions (FAQs)
-
FAQ 1: Why are acidic conditions necessary for MOM deprotection? The ether oxygen in the MOM group is not a good leaving group on its own (it would have to leave as an alkoxide, RO⁻, which is a strong base). Acid protonates this oxygen, converting it into a neutral alcohol (ROH), which is an excellent leaving group, thus facilitating the cleavage of the C-O bond.[3]
-
FAQ 2: Are there any specific safety concerns with MOM deprotection reactions? Yes. While the deprotection itself uses standard acids, the reagent used for protection, chloromethyl methyl ether (MOMCl), is a potent carcinogen.[2] Some procedures using HCl have raised a theoretical concern about the in-situ regeneration of MOMCl from formaldehyde and HCl.[4] While this risk is considered low, especially with a proper aqueous workup that hydrolyzes any MOMCl formed, it underscores the importance of conducting the reaction in a well-ventilated fume hood and using appropriate personal protective equipment. Always quench the reaction thoroughly with a base before concentration.
-
FAQ 3: How do the fluorine atoms on the aromatic ring specifically influence the reaction? The fluorine atoms are strongly electron-withdrawing. This has two main effects: 1) It reduces the electron density on the aromatic ring and the attached oxygen, making the oxygen slightly less basic. This can slow down the initial, rate-limiting protonation step. 2) It stabilizes the final phenol product against unwanted electrophilic side reactions. In practice, this means the reaction might require slightly more forcing conditions (more time, higher temperature, or stronger acid) than a non-fluorinated analogue like 4-(methoxymethoxy)phenol.[1]
-
FAQ 4: Can I use other Lewis acids besides TMSOTf? Other Lewis acids like ZnBr₂/n-PrSH[6], ZrCl₄[7], or TMSBr[2] are also reported for MOM deprotection. However, each Lewis acid has its own unique reactivity profile and may require extensive optimization. The TMSOTf/2,2'-bipyridyl system is particularly well-documented for the chemoselective deprotection of aromatic MOM ethers and is a highly reliable choice for this class of substrate.[1][5]
References
-
MOM Ethers. Organic Chemistry Portal. [Link]
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Fujioka, H., et al. ACS Omega (2019). [Link]
-
An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. ResearchGate. [Link]
-
MOM Deprotection. Reddit r/OrganicChemistry. [Link]
-
A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. ResearchGate. [Link]
-
A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. ResearchGate. [Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Methoxymethyl ether. Wikipedia. [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Fujioka, H., et al. ACS Omega (2019). [Link]
Sources
- 1. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to 1,2-Difluoro-4-(methoxymethoxy)benzene
Welcome to the technical support center for 1,2-Difluoro-4-(methoxymethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the handling and application of this versatile chemical intermediate. By understanding its unique chemical characteristics, you can anticipate potential issues and implement effective solutions in your experimental workflows.
Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties and reactivity, while the methoxymethyl (MOM) ether serves as a common protecting group for the phenolic hydroxyl group. The interplay between these functionalities presents both opportunities and challenges in its application.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Section 1: Stability and Storage
Question 1: How stable is this compound? What are the optimal storage conditions?
Answer: this compound is generally stable under neutral and anhydrous conditions. However, its stability is compromised under acidic and, to a lesser extent, strongly basic conditions due to the lability of the methoxymethyl (MOM) ether protecting group.
-
Acidic Conditions: The MOM ether is susceptible to cleavage under acidic conditions, which can lead to the formation of 3,4-difluorophenol. This deprotection can occur even with mild acids or on silica gel during chromatography if left for extended periods.
-
Basic Conditions: While more stable to base than to acid, prolonged exposure to strong bases at elevated temperatures can lead to decomposition or undesired side reactions.
Troubleshooting Poor Stability:
| Issue | Potential Cause | Recommended Solution |
| Compound decomposes during column chromatography. | The silica gel is too acidic, causing the cleavage of the MOM ether. | 1. Use neutralized silica gel (e.g., by washing with a triethylamine/hexane solution).2. Perform the chromatography quickly and avoid letting the compound sit on the column for extended periods.3. Consider using a less acidic stationary phase like alumina.[2] |
| NMR analysis shows the presence of 3,4-difluorophenol after workup. | The aqueous workup was acidic, or the compound was exposed to acid during extraction. | 1. Ensure all aqueous solutions used in the workup are neutral or slightly basic (e.g., saturated sodium bicarbonate solution).2. Minimize the time the compound is in contact with any potentially acidic media. |
Optimal Storage Conditions: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3] This minimizes exposure to moisture and atmospheric acids.
Section 2: Reactivity and Handling in Reactions
Question 2: I am planning a lithiation reaction on this compound. What challenges should I anticipate?
Answer: Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings.[4] In the case of this compound, the methoxymethoxy group is a potential directing group. However, the presence of two fluorine atoms can influence the regioselectivity of the lithiation.
Potential Challenges in Lithiation:
-
Regioselectivity: The MOM ether directs lithiation to the ortho position (C5). However, the fluorine atoms also have a directing effect and can influence the acidity of the aromatic protons. Steric hindrance from the adjacent fluorine at C2 might also play a role.
-
Competitive Reactions: Strong organolithium bases can potentially react with the MOM ether, although this is less common at low temperatures.
Troubleshooting Lithiation Reactions:
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product. | 1. Incorrect regioselectivity of lithiation.2. Reaction with the MOM ether. | 1. Carefully control the reaction temperature (typically -78°C).2. Use a less sterically hindered organolithium reagent.3. Perform a small-scale trial and analyze the product mixture to determine the regioselectivity. |
| Mixture of isomers is formed. | Lithiation is occurring at multiple positions on the ring. | 1. Optimize the directing group effect by choosing the appropriate solvent and temperature.2. Consider using a milder base or a different metalating agent. |
Experimental Workflow: Directed Ortho-Metalation (DoM) of this compound
Caption: Logical relationship in a potential SNAr reaction.
Section 3: Synthesis and Purification
Question 4: What are the common challenges in the synthesis and purification of this compound?
Answer: The synthesis of this compound typically involves the protection of the hydroxyl group of 3,4-difluorophenol with chloromethyl methyl ether (MOM-Cl).
Synthesis Challenges:
-
Moisture Sensitivity: The reaction is sensitive to moisture, which can hydrolyze the MOM-Cl reagent. All glassware should be oven-dried, and anhydrous solvents must be used.
-
Handling of MOM-Cl: Chloromethyl methyl ether is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood.
Purification Challenges:
-
Co-elution of Impurities: Unreacted starting material (3,4-difluorophenol) or byproducts from the protection reaction may co-elute with the desired product during column chromatography.
-
On-Column Deprotection: As mentioned earlier, the acidity of silica gel can lead to the cleavage of the MOM ether, resulting in the formation of 3,4-difluorophenol as an impurity in the collected fractions. [5] Troubleshooting Synthesis and Purification:
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product in the synthesis. | 1. Incomplete reaction.2. Hydrolysis of MOM-Cl. | 1. Ensure all reagents and solvents are anhydrous.2. Use a slight excess of MOM-Cl and the base (e.g., DIPEA). |
| Difficulty in separating the product from starting material. | The polarity of the product and starting material are similar. | 1. Optimize the solvent system for column chromatography (e.g., using a gradient of ethyl acetate in hexanes).2. Consider a mild basic wash during the workup to remove the acidic 3,4-difluorophenol. |
Protocol: Synthesis of this compound
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-difluorophenol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the solution.
-
Addition of MOM-Cl: Add chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. [6][7]
Section 4: Safety and Handling
Question 5: What are the key safety precautions when working with this compound?
Answer: As with any chemical, proper safety precautions are paramount. The hazards associated with this compound are related to its aryl fluoride and ether functionalities.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact). [1]* Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
Specific Handling Recommendations:
-
Ethers: Ethers can form explosive peroxides upon prolonged exposure to air and light. While this is less of a concern for aromatic ethers compared to aliphatic ethers like diethyl ether, it is good practice to store the compound in a dark, airtight container.
-
Aryl Fluorides: Fluorinated aromatic compounds can be toxic and should be handled with care. Avoid skin contact and inhalation.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
References
-
ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]
-
JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]
-
Sci-Hub. (2005). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. Retrieved from [Link]
-
PubMed. (2005). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne-Furan Diels-Alder Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]
-
HMDB. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions-Importance of steric factors. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1,2-difluoro- (CAS 367-11-3). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. Retrieved from [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
HMDB. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 1,2-Difluoro-4-(methoxymethoxy)benzene
Welcome to the technical support center for the synthesis of 1,2-Difluoro-4-(methoxymethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring a successful and efficient scale-up.
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The introduction of fluorine atoms can significantly enhance the metabolic stability and lipophilicity of drug candidates, while the methoxymethyl (MOM) ether serves as a reliable protecting group for the phenolic hydroxyl.[1] However, scaling up this synthesis from the bench to pilot or production scale can present unique challenges. This guide provides practical, field-proven insights to overcome these hurdles.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Potential Cause 1: Incomplete Deprotonation of 3,4-Difluorophenol
The first step in this synthesis is the deprotonation of the starting material, 3,4-difluorophenol, to form the corresponding phenoxide. Incomplete deprotonation will result in unreacted starting material and consequently, a lower yield of the desired product.
-
Solution:
-
Choice of Base: Employ a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation.[2] For larger scale reactions, consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. While weaker bases, their use can be advantageous in terms of safety and handling on a larger scale.
-
Reaction Time: Allow sufficient time for the deprotonation to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. The disappearance of the 3,4-difluorophenol spot will indicate the completion of this step.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Any moisture will quench the strong base, leading to incomplete deprotonation.
-
Potential Cause 2: Inefficient Reaction with Methoxymethyl Chloride (MOM-Cl)
The subsequent reaction of the phenoxide with MOM-Cl is a nucleophilic substitution. Several factors can affect the efficiency of this step.
-
Solution:
-
Reagent Quality: Use freshly distilled or high-purity MOM-Cl. MOM-Cl is susceptible to hydrolysis and can degrade over time.
-
Temperature Control: While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion, especially when using weaker bases. However, be cautious as higher temperatures can lead to side reactions.
-
Stoichiometry: A slight excess of MOM-Cl (e.g., 1.1 to 1.2 equivalents) can help ensure complete conversion of the phenoxide.
-
Issue 2: Formation of Side Products
Potential Cause 1: Dialkylation of the Phenol
While less common with phenols, under certain conditions, a second molecule of MOM-Cl could potentially react.
-
Solution:
-
Controlled Addition: Add the MOM-Cl slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
Stoichiometry: Avoid a large excess of MOM-Cl.
-
Potential Cause 2: Impurities in Starting Materials or Reagents
Impurities can lead to a host of unexpected side reactions.
-
Solution:
-
Purity Verification: Always verify the purity of your 3,4-difluorophenol and MOM-Cl by appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction.
-
Solvent Quality: Use high-purity, anhydrous solvents.
-
Issue 3: Difficulties in Product Purification
Potential Cause: Similar Polarity of Product and Starting Material
This compound and the starting 3,4-difluorophenol may have similar polarities, making their separation by column chromatography challenging.
-
Solution:
-
Reaction to Completion: The most effective way to simplify purification is to ensure the reaction goes to completion, thereby minimizing the amount of unreacted starting material.
-
Aqueous Workup: A thorough aqueous workup can help remove some of the unreacted phenol. Washing the organic layer with a dilute base solution (e.g., 1M NaOH) can extract the acidic phenol into the aqueous layer.
-
Optimized Chromatography: If column chromatography is necessary, carefully screen different solvent systems to achieve optimal separation. A gradient elution may be required.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method on a larger scale.[3]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the scale-up of this compound synthesis.
Q1: What is the best solvent for this reaction on a large scale?
For large-scale synthesis, the choice of solvent is critical and involves a balance of reactivity, safety, and cost. While DMF and acetonitrile are excellent choices for their ability to dissolve the reagents and facilitate the reaction, their higher boiling points can make removal on a large scale energy-intensive. Tetrahydrofuran (THF) is a good alternative, although its lower boiling point may require longer reaction times or gentle heating.
Q2: Are there any safety concerns I should be aware of when scaling up this reaction?
Yes, there are several important safety considerations:
-
Methoxymethyl Chloride (MOM-Cl): MOM-Cl is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[2]
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Exothermic Reaction: The reaction can be exothermic, especially during the addition of MOM-Cl. On a larger scale, proper temperature control using a reactor with a cooling jacket is essential to prevent a runaway reaction.
Q3: How can I effectively monitor the progress of the reaction on a large scale?
In-process monitoring is crucial for a successful scale-up.
-
Thin Layer Chromatography (TLC): TLC remains a simple and effective tool for monitoring the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can provide accurate information on the conversion rate and the presence of any impurities.
-
Gas Chromatography (GC): GC can also be used, particularly if the product and starting material are sufficiently volatile.
Q4: What are the key considerations for the workup and isolation of the product on a large scale?
-
Quenching: The reaction is typically quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. On a large scale, this should be done carefully to control any exotherm.
-
Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Ensure good phase separation.
-
Washing: Washing the organic layer with brine can help to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate) and then concentrate the solvent under reduced pressure.
III. Experimental Protocols
Detailed Step-by-Step Methodology for the Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3,4-Difluorophenol | 130.09 | 10.0 g | 0.0769 | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 3.38 g | 0.0846 | 1.1 |
| Methoxymethyl Chloride (MOM-Cl) | 80.51 | 7.43 g (6.7 mL) | 0.0923 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| Saturated Aqueous Ammonium Chloride | - | 100 mL | - | - |
| Ethyl Acetate | - | 3 x 100 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous Sodium Sulfate | - | - | - | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (3.38 g, 0.0846 mol).
-
Wash the sodium hydride with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF (100 mL) to the flask.
-
Dissolve 3,4-difluorophenol (10.0 g, 0.0769 mol) in anhydrous THF (100 mL) and add it dropwise to the sodium hydride suspension at 0 °C over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methoxymethyl chloride (6.7 mL, 0.0923 mol) dropwise over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (100 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.
IV. Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting the synthesis.
V. References
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Retrieved from [Link]
-
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
-
Google Patents. (n.d.). WO2006052567A2 - Purification of fluorinated alcohols. Retrieved from
-
Reddit. (2021, September 18). Looking for advice on protecting phenol in presence of primaril alcohol. Retrieved from [Link]
-
YouTube. (2021, August 31). Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough). Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]
-
National Institutes of Health. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Retrieved from [Link]
-
Quick Company. (n.d.). “Process For The Preparation Of Fluorinated Aromatic Compounds”. Retrieved from [Link]
-
Bismuth Triflate. (n.d.). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Retrieved from [Link]
-
PubMed Central. (n.d.). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine. Retrieved from [Link]
-
Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB. Retrieved from
-
Quick Company. (n.d.). Preparation Of Fluorinated Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Sci-Hub. (n.d.). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. Retrieved from [Link]
-
ScienceDirect. (2024, August 10). Fluorinated porous organic frameworks for C 2 F 6 /CF 4 gases separation. Retrieved from [Link]
-
Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines. Retrieved from
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
-
YouTube. (2018, September 20). 13.3 Synthesis and Reactions of Ethers. Retrieved from [Link]
-
Google Patents. (n.d.). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene. Retrieved from
Sources
preventing decomposition of 1,2-Difluoro-4-(methoxymethoxy)benzene
Introduction: Understanding the Stability of 1,2-Difluoro-4-(methoxymethoxy)benzene
This compound is a valuable synthetic intermediate, particularly in the fields of pharmaceutical and agrochemical development where fluorinated scaffolds can enhance metabolic stability and binding affinity.[1] The molecule's utility, however, is intrinsically linked to its stability. The primary point of lability is not the robust difluorinated aromatic ring, but the methoxymethyl (MOM) ether protecting group on the phenolic oxygen.
The MOM group is an acetal, which is fundamentally sensitive to acidic conditions.[2][3] In the presence of even trace amounts of acid, the MOM ether can be readily cleaved, leading to the formation of the corresponding phenol, 1,2-difluoro-4-hydroxybenzene, along with formaldehyde and methanol as byproducts. This decomposition can compromise experimental outcomes, reduce yields, and introduce impurities that complicate purification and analysis.
This guide provides a comprehensive, question-and-answer-based resource for researchers to troubleshoot stability issues, implement preventative measures, and ensure the integrity of this compound throughout their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing a new, more polar spot on my TLC plate and an unexpected mass in my GC-MS analysis. What is happening?
Answer: You are most likely observing the decomposition of your starting material into 1,2-difluoro-4-hydroxybenzene . The methoxymethyl (MOM) protecting group is highly susceptible to acid-catalyzed hydrolysis.[4] This is the most common decomposition pathway for this class of compounds.
The mechanism involves protonation of one of the ether oxygens of the MOM group, followed by cleavage to form the free phenol and a resonance-stabilized methoxymethyl cation. This cation is then trapped by a nucleophile (like water or methanol) to ultimately form formaldehyde and methanol. Because the resulting phenol is significantly more polar than the parent MOM-ether, it will exhibit a lower Rf value on a TLC plate (a spot closer to the baseline) and a different retention time and mass in GC-MS analysis.
To confirm this, you can compare the unexpected signals in your analytical data with an authentic sample of 1,2-difluoro-4-hydroxybenzene or its known spectral data.
Diagram: Acid-Catalyzed Decomposition Pathway
Here is a diagram illustrating the acid-catalyzed hydrolysis of this compound.
Caption: Acid-catalyzed cleavage of the MOM ether.
Question 2: I am seeing decomposition during my purification by silica gel column chromatography. How can I prevent this?
Answer: This is a very common issue. Standard silica gel is inherently acidic (pH ≈ 4-5) and can readily catalyze the cleavage of the MOM group during the extended contact time of column chromatography.[5]
Solutions:
-
Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in a non-polar solvent (e.g., hexanes or dichloromethane) containing 1-2% triethylamine (Et₃N) or another non-nucleophilic amine base. Let it stand for about an hour, then filter and wash with the solvent to remove excess amine before packing. This neutralized silica will not promote acid-catalyzed decomposition.
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like neutral alumina or Florisil. Perform a small-scale test first, as the elution profile of your compound and impurities may change significantly.
-
Minimize Contact Time: If you must use standard silica, run the column as quickly as possible. Use a slightly more polar eluent system than you normally would to hasten elution and reduce the time the compound spends on the column.
-
Buffer the Eluent: Adding a small amount (0.1-0.5%) of a volatile base like triethylamine or pyridine to your mobile phase can effectively neutralize the acidic sites on the silica gel as the eluent passes through, protecting your compound.
Troubleshooting Guide: At a Glance
| Symptom Observed | Probable Cause | Recommended Solution(s) |
| Appearance of a new, polar spot on TLC during reaction workup. | Acidic Workup Conditions: Quenching the reaction with an aqueous acid solution (e.g., NH₄Cl, dilute HCl). | Use a neutral or basic quench (e.g., saturated NaHCO₃ solution, water). Ensure the final pH of the aqueous layer is > 7. |
| The compound degrades upon standing in solvent (e.g., for NMR). | Acidic Solvent: Use of un-neutralized CDCl₃, which can generate trace DCl over time. Protic solvents (e.g., methanol). | Use deuterated solvents stored over K₂CO₃. For general use, choose dry, aprotic solvents like THF, D₂O, Toluene, or CH₂Cl₂. |
| Decomposition occurs during storage of the neat compound. | Exposure to Atmospheric Moisture and CO₂: Hydrolysis catalyzed by carbonic acid formed from CO₂ and H₂O. Exposure to acidic vapors in the lab. | Store in a tightly sealed vial under an inert atmosphere (N₂ or Ar).[6] Store in a refrigerator or freezer at the recommended temperature, away from acids.[7] |
| The reaction fails or gives low yield when using a Lewis acid catalyst. | MOM Group Cleavage: Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) are highly effective at cleaving MOM ethers.[3][4] | Choose an alternative synthetic route that avoids Lewis acids. If a Lewis acid is essential, a different, more robust protecting group (e.g., a silyl ether like TBDMS) may be required for the phenol. |
Protocols for Preventing Decomposition
Protocol 1: Recommended Storage and Handling
-
Receipt and Inspection: Upon receiving this compound, inspect the container seal for integrity.
-
Inert Atmosphere: If the compound will be used multiple times, flush the headspace of the vial with a dry, inert gas (Argon or Nitrogen) after each use before sealing.
-
Storage Conditions: Store the tightly sealed container at 2-8°C in a designated, well-ventilated area.[8] Ensure it is segregated from acids and strong oxidizing agents.
-
Solvent Selection: When preparing solutions, use high-purity, dry, aprotic solvents. Common compatible solvents include Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, and Hexanes. Avoid protic solvents like methanol or ethanol unless they are part of a deprotection step.
-
Reaction pH: Maintain reaction mixtures under neutral or basic conditions (pH > 7). Use non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) for pH control.
Protocol 2: Preparation of Neutralized Silica Gel for Chromatography
-
Objective: To prepare a batch of neutralized silica gel suitable for the purification of acid-sensitive compounds.
-
Materials:
-
Standard silica gel (60 Å, 230-400 mesh)
-
Triethylamine (Et₃N)
-
Hexane or Dichloromethane (DCM)
-
Large beaker or Erlenmeyer flask
-
Büchner funnel and filter paper
-
-
Procedure:
-
In the fume hood, measure the required amount of silica gel into a large beaker.
-
Prepare a wash solution of 2% triethylamine in hexane (e.g., 20 mL Et₃N in 980 mL hexane).
-
Add the wash solution to the silica gel to form a mobile slurry. Stir gently with a glass rod for 30-60 minutes.
-
Set up the Büchner funnel for vacuum filtration. Place a filter paper in the funnel.
-
Pour the silica slurry into the funnel and apply a gentle vacuum to remove the wash solution.
-
Wash the silica gel on the filter with three portions of pure hexane (or DCM) to remove any residual, unbound triethylamine.
-
Allow the silica to dry on the filter under vacuum until it is a free-flowing powder.
-
The neutralized silica gel is now ready to be used for packing the chromatography column.
-
Diagram: Experimental Workflow with Critical Stability Checkpoints
This workflow highlights key stages where the stability of this compound must be actively managed.
Caption: Key checkpoints for maintaining stability.
References
-
MOM Ethers - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism . (n.d.). Total Synthesis. Retrieved January 22, 2026, from [Link]
-
Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties . Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16. Retrieved January 22, 2026, from [Link]
- Barrett, A. G. M. (2012). 4.4 Alkoxymethyl Ethers. In Protective Groups in Organic Synthesis. Wiley.
-
Benzene, 1,2-difluoro-4-(trifluoromethyl)- . (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Methoxymethyl Ether (MOM) | Hydroxyl Protective Group . (n.d.). AdiChemistry. Retrieved January 22, 2026, from [Link]
-
Methoxymethyl ether - Wikipedia . (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
1,2-Difluorobenzene . (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl . (n.d.). JMU Scholarly Commons. Retrieved January 22, 2026, from [Link]
-
Morton, G. E., & Barrett, A. G. M. (2005). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions . The Journal of Organic Chemistry, 70(9), 3525–3529. Retrieved January 22, 2026, from [Link]
-
Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries . (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols . (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
- Preparation method of 1,2,4-trifluoro-benzene. (n.d.). Google Patents.
-
Protection of alcohols and phenols with methoxymethyl acetate . (n.d.). OoCities.org. Retrieved January 22, 2026, from [Link]
-
Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides . (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Safety Data Sheet - 2-Fluoro-4-methoxy-1-methylbenzene . (n.d.). Angene Chemical. Retrieved January 22, 2026, from [Link]
-
Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting . (n.d.). Defense Technical Information Center. Retrieved January 22, 2026, from [Link]
-
Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures . (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach . (2017). Ingenta Connect. Retrieved January 22, 2026, from [Link]
-
Safety Data Sheet - Benzene . (n.d.). Carl ROTH. Retrieved January 22, 2026, from [Link]
-
Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies . (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Looking for advice on protecting phenol in presence of primary alcohol . (n.d.). Reddit. Retrieved January 22, 2026, from [Link]
-
Material Safety Data Sheet - 1,4-Bis-(difluoromethyl)benzene . (n.d.). Cole-Parmer. Retrieved January 22, 2026, from [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective . (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. carlroth.com [carlroth.com]
- 8. chemscene.com [chemscene.com]
common impurities in 1,2-Difluoro-4-(methoxymethoxy)benzene and their removal
Answering the call of complex chemical synthesis, this Technical Support Center provides a focused resource for researchers, scientists, and drug development professionals working with 1,2-Difluoro-4-(methoxymethoxy)benzene. As a Senior Application Scientist, my aim is to deliver not just protocols, but a deeper understanding of the principles at play, ensuring both the purity of your compound and the integrity of your research. This guide is structured to address the most pressing challenges encountered during the purification of this versatile synthetic intermediate.
Technical Support Center: this compound
This guide provides in-depth troubleshooting for common purity-related issues encountered with this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its stability and unique electronic properties are highly dependent on its purity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity found in this compound and why does it form?
A1: The most prevalent impurity is the starting material, 3,4-difluorophenol. This occurs for two primary reasons:
-
Incomplete Reaction: The protection of the phenolic hydroxyl group with a methoxymethyl (MOM) group may not have gone to completion.
-
Accidental Deprotection: The MOM ether linkage is an acetal, which is notoriously sensitive to acidic conditions.[3][4] Exposure to trace acids during workup or storage can cleave the protecting group, regenerating the starting phenol.[5]
Q2: How can I quickly assess the purity of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is the most effective initial method. The starting phenol is significantly more polar than the desired MOM-protected product due to its acidic hydroxyl group. This difference in polarity leads to a clear separation on a silica gel TLC plate.
| Compound | Typical Rf Value | Visualization |
| This compound | ~0.6 - 0.7 | UV light (254 nm) |
| 3,4-Difluorophenol (Impurity) | ~0.2 - 0.3 | UV light (254 nm), stains with KMnO₄ |
| Note: Rf values are approximate and can vary based on the exact mobile phase composition (e.g., 20% Ethyl Acetate in Hexanes) and TLC plate used. |
Q3: My product appears oily and discolored. What could be the cause?
A3: Discoloration and an oily consistency often point to the presence of residual reagents or polymeric byproducts from the MOM protection step, especially if reagents like chloromethyl methyl ether were used, which can be unstable.[4] Additionally, certain phenolic impurities can oxidize over time, leading to color formation.[6]
Q4: Is this compound stable during long-term storage?
A4: While relatively stable under the right conditions, its primary vulnerability is acid-catalyzed hydrolysis. To ensure long-term stability, it should be stored in a neutral, dry environment, preferably under an inert atmosphere (N₂ or Ar) and refrigerated (2-8°C).[7] For added protection against trace acidity, storing it over a small amount of anhydrous potassium carbonate (K₂CO₃) is a recommended practice.
Troubleshooting and Purification Protocols
This section provides detailed, step-by-step solutions to specific purification challenges.
Issue 1: Presence of Starting Material (3,4-Difluorophenol)
This is the most common issue, readily identified by TLC, NMR (a broad singlet for the phenolic -OH), or GC-MS. The acidic nature of the phenol provides a straightforward chemical handle for its removal.
The phenolic proton of 3,4-difluorophenol is acidic (pKa ≈ 9). By washing an organic solution of the crude product with a mild aqueous base, the phenol is deprotonated to form the corresponding water-soluble phenoxide salt. This salt partitions into the aqueous layer, effectively separating it from the neutral, water-insoluble desired product which remains in the organic layer.
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume of NaHCO₃ solution equal to about half the volume of the organic solution.
-
Separation: Gently shake the funnel, venting frequently to release any CO₂ that may form. Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Validation: Confirm the absence of the 3,4-difluorophenol impurity by TLC before proceeding.
Caption: Workflow for removing acidic phenolic impurities.
Issue 2: Presence of Unknown, Non-Polar Impurities
If TLC analysis shows impurities with Rf values close to the product, a basic wash will be ineffective. These are likely non-polar byproducts from the synthesis. For these cases, silica gel column chromatography is the gold standard.
Silica gel chromatography separates compounds based on their differential adsorption to the polar stationary phase (silica gel) and solubility in the mobile phase (eluent). The more polar a compound, the more strongly it adsorbs to the silica and the slower it moves down the column. The desired product, being moderately polar, can be effectively separated from less polar or more polar impurities by carefully selecting the eluent system.
-
Column Preparation: Prepare a silica gel column with a diameter and length appropriate for the amount of crude material (a common rule of thumb is a 50:1 to 100:1 mass ratio of silica to crude product). Pack the column using a slurry method with your starting eluent (e.g., 5% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes). This will wash out very non-polar impurities first.
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., to 15-20% ethyl acetate in hexanes). This will begin to move your desired product down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene|CAS 1404195-08-9 [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
Technical Support Center: A Scientist's Guide to 1,2-Difluoro-4-(methoxymethoxy)benzene
Welcome to the technical resource hub for 1,2-Difluoro-4-(methoxymethoxy)benzene. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block in their synthetic campaigns. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-tested insights to help you anticipate challenges, refine your reaction parameters, and troubleshoot effectively. The methodologies presented here are grounded in established chemical principles and are designed to be self-validating, ensuring reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Here we address common inquiries regarding the handling, properties, and reactivity of this compound.
Q1: What are the primary applications of this compound in drug discovery?
A1: This molecule is a valuable scaffold, particularly for introducing a difluorophenol moiety into target structures. The 1,2-difluoro substitution pattern is a bioisostere for various functional groups and can enhance metabolic stability, binding affinity, and cell permeability by modulating the electronic properties and lipophilicity of a compound. The methoxymethyl (MOM) ether serves as a robust protecting group for the phenol, allowing for diverse chemical transformations on other parts of the molecule before its removal.
Q2: How do the fluorine atoms influence the reactivity of the aromatic ring?
A2: The two fluorine atoms are strongly electron-withdrawing groups, which deactivates the aromatic ring towards traditional electrophilic aromatic substitution (EAS) reactions. However, this electronic feature is highly advantageous for directed ortho-metalation (DoM), as the fluorine atoms increase the acidity of the adjacent ring protons, facilitating deprotonation.
Q3: What is the role of the methoxymethoxy (MOM) group?
A3: The MOM group is an acetal that protects the phenolic hydroxyl group. It is stable under a wide range of conditions, including exposure to strong bases (like organolithiums), nucleophiles, and many oxidizing and reducing agents, making it ideal for multi-step synthesis.[1][2] It is, however, readily cleaved under acidic conditions to reveal the free phenol.[1][2]
Q4: Which spectroscopic methods are best for monitoring reactions involving this compound?
A4: A combination of ¹H NMR, ¹⁹F NMR, and TLC/LC-MS is recommended.
-
¹H NMR: The MOM group has characteristic peaks (a singlet around 5.2 ppm for the -O-CH₂-O- protons and a singlet around 3.5 ppm for the -O-CH₃ protons) that are easily monitored for deprotection.
-
¹⁹F NMR: This is a highly sensitive technique for tracking changes in the electronic environment of the fluorine atoms. A significant shift in the fluorine signals will be observed upon functionalization of the ring.
-
TLC/LC-MS: These are essential for monitoring reaction progress, identifying byproducts, and confirming the mass of the desired product.
Troubleshooting Guide: Directed ortho-Metalation (DoM)
Directed ortho-metalation is arguably the most powerful technique for functionalizing the this compound core. The methoxy portion of the MOM ether acts as a directed metalation group (DMG), guiding strong bases to deprotonate the C5 position.[3][4]
Caption: Workflow for Directed ortho-Metalation of the title compound.
Q: My lithiation reaction is low-yielding or fails completely. What are the likely causes?
A: Incomplete or failed lithiation is almost always due to one of three critical factors: reagent quality, temperature control, or residual moisture.
-
Probable Cause 1: Inactive Organolithium Reagent.
-
Causality: Organolithium reagents like n-BuLi and s-BuLi are highly reactive and degrade upon exposure to moisture and air. Commercial solutions can also vary in concentration from batch to batch. Using a partially decomposed base will lead to incomplete deprotonation.
-
Solution:
-
Titrate your organolithium solution before use to determine its exact molarity. A simple titration (e.g., with diphenylacetic acid) is crucial for reproducibility.
-
Always use a fresh bottle of reagent if possible, or one that has been stored properly under an inert atmosphere (Argon or Nitrogen).
-
Ensure you are using a strong enough base. While n-BuLi is common, s-BuLi or t-BuLi are more basic and can be more effective. Lithium diisopropylamide (LDA) is also an excellent choice as it is non-nucleophilic.[3][5]
-
-
-
Probable Cause 2: Insufficiently Anhydrous Conditions.
-
Causality: Water rapidly quenches organolithium reagents. Any residual moisture in your solvent, glassware, or starting material will consume the base before it can deprotonate your substrate.
-
Solution:
-
Flame-dry all glassware under vacuum and cool under a stream of dry inert gas.
-
Use a freshly distilled, anhydrous solvent. THF, a common choice, must be dried rigorously (e.g., over sodium/benzophenone).
-
Ensure your starting material is anhydrous, for example, by dissolving it in a dry solvent and removing the solvent under vacuum.
-
-
-
Probable Cause 3: Temperature Fluctuation.
-
Causality: The lithiated intermediate is thermally unstable. If the temperature rises significantly above -70 °C, it can lead to side reactions, such as benzyne formation, or decomposition.[6]
-
Solution:
-
Maintain a strict reaction temperature of -78 °C using a dry ice/acetone or dry ice/isopropanol bath.
-
Add the organolithium reagent dropwise to the cooled solution of your substrate to manage any exotherm.
-
Monitor the internal temperature with a low-temperature thermometer.
-
-
Q: I am observing multiple products, and my desired regioisomer is not the major one. What is happening?
A: This suggests either incomplete regiocontrol or a competing reaction pathway.
-
Probable Cause 1: Competing Benzylic Lithiation (if applicable).
-
Causality: If your molecule contains acidic benzylic protons, these can sometimes be deprotonated in competition with the aromatic protons. While the MOM group is not benzylic, other substituents could be. Switching from an alkyllithium base to a lithium amide base like LDA can sometimes favor aromatic deprotonation over benzylic deprotonation.[3]
-
Solution: Use LDA as the base. Its bulky nature often favors deprotonation at the sterically accessible ortho position of the directing group.
-
-
Probable Cause 2: Benzyne Formation.
-
Causality: If the reaction temperature is too high, the lithiated intermediate can eliminate LiF to form a highly reactive benzyne intermediate. This intermediate can then be trapped non-selectively by nucleophiles, leading to a mixture of products.[6]
-
Solution: Rigorously maintain the temperature at -78 °C throughout the addition of the base and the electrophile.
-
Table 1: Recommended Parameters for Directed ortho-Metalation
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Base | n-BuLi, s-BuLi, or LDA | LDA is often preferred for cleaner reactions due to its non-nucleophilic nature.[3][5] |
| Equivalents of Base | 1.1 - 1.3 eq | A slight excess ensures complete deprotonation. |
| Solvent | Anhydrous THF or Diethyl Ether | THF is generally better at solvating the lithium cation, which can increase reactivity.[4] |
| Temperature | -78 °C | Critical for the stability of the aryllithium intermediate.[6][7] |
| Reaction Time | 1 - 2 hours | Allows for complete deprotonation before adding the electrophile. |
| Electrophile | DMF, I₂, CO₂, Aldehydes, etc. | Must be anhydrous. Added slowly at -78 °C. |
Troubleshooting Guide: MOM Group Deprotection
The final step in many synthetic routes using this building block is the removal of the MOM protecting group to reveal the phenol. While generally straightforward, the electron-deficient nature of the difluorinated ring can sometimes pose challenges.
Caption: General pathway for the acidic cleavage of the MOM ether.
Q: My MOM deprotection is sluggish or incomplete, even with strong acid.
A: This is a common issue when working with electron-poor aromatic systems.
-
Probable Cause: Reduced Lewis Basicity of the Ether Oxygen.
-
Causality: The mechanism of acid-catalyzed deprotection begins with the protonation of one of the ether oxygens.[8][9] The strong electron-withdrawing effect of the 1,2-difluorinated ring reduces the electron density on the phenolic oxygen, making it less basic and therefore harder to protonate. This slows down the entire cleavage process.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often provide the necessary activation energy to drive the reaction to completion. Monitor carefully by TLC to avoid decomposition.
-
Use a Stronger Acid System: While HCl is standard, trifluoroacetic acid (TFA) in dichloromethane (DCM) can be more effective.
-
Consider a Lewis Acid: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can also effectively cleave MOM ethers, sometimes under milder conditions than Brønsted acids.[10] A combination of TMSOTf and 2,2′-bipyridyl in acetonitrile provides a very mild and non-acidic alternative.[11][12]
-
-
Q: The reaction works, but I get a low yield of my final product after workup and chromatography.
A: This may be an issue with the workup procedure or product stability.
-
Probable Cause 1: Product Volatility.
-
Causality: Depending on the other substituents, the final difluorophenol product may be volatile and can be lost during solvent removal under high vacuum.
-
Solution: Remove the solvent under reduced pressure without excessive heating. If the product is a low-boiling liquid or a sublimable solid, consider alternative purification methods like careful distillation or crystallization.
-
-
Probable Cause 2: Degradation on Silica Gel.
-
Causality: Phenols, especially electron-deficient ones, can be somewhat acidic and may interact strongly with or even degrade on standard silica gel, leading to streaking and poor recovery during column chromatography.
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent).
-
Use an Alternative Stationary Phase: Consider using alumina (basic or neutral) or a reverse-phase C18 silica for purification.
-
Avoid Chromatography: If possible, try to isolate and purify the product by crystallization or distillation to minimize contact with silica gel.
-
-
Experimental Protocols
Protocol 1: Directed ortho-Metalation and Formylation
This protocol provides a representative method for introducing an aldehyde group at the C5 position.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (to a concentration of 0.2-0.5 M).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of n-butyllithium (1.2 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1.5 hours.
-
Quenching: Slowly add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise. A color change is typically observed.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: MOM Group Deprotection with HCl
This is a standard, robust method for MOM ether cleavage.
-
Setup: To a round-bottom flask containing the MOM-protected compound (1.0 eq), add a solvent mixture such as methanol/THF (1:1).
-
Acid Addition: Add concentrated hydrochloric acid (e.g., 2-4 eq, or enough to make the solution ~2 M in HCl).
-
Reaction: Stir the solution at room temperature or warm to 40-50 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting phenol by column chromatography, crystallization, or distillation as appropriate.
References
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
- Wu, Y., et al. (2006). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 47(49), 8875-8878.
-
University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
- Baran, P. (n.d.). Directed Metalation: A Survival Guide. Scripps Research.
-
Organic Chemistry Portal. (n.d.). Formylation of Arenes. Retrieved from [Link]
- Otsuka, K., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8349–8355.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Reusch, W. (2013). Reactions of Ethers.
- Collum, D. B., et al. (2007). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. Journal of the American Chemical Society, 129(4), 893-902.
- Pedersen, B., et al. (1971). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. Acta Chemica Scandinavica, 25, 1507-1516.
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Acidic Cleavage of Ethers. Retrieved from [Link]
- BenchChem. (n.d.).
- Collum, D. B., et al. (2008). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society, 130(46), 15485–15497.
-
University of Calgary. (n.d.). Fluorine NMR. Retrieved from [Link]
- Reddit. (2021). Stability of -OMOM protecting groups. r/Chempros.
- Beier, P., et al. (2011). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Beilstein Journal of Organic Chemistry, 7, 1076–1081.
- Reddy, K. L., et al. (2007). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Letters in Organic Chemistry, 4(1), 25-28.
- Clayden, J., et al. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Collum, D. B. (2007). Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis.
- LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
- Taniguchi, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8349-8355.
- Science of Synthesis. (2005). Houben-Weyl Methods of Molecular Transformations Vol.
- MDPI. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 27(12), 3930.
- Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Journal of Organic and Inorganic Chemistry.
Sources
- 1. MOM Ethers [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. baranlab.org [baranlab.org]
- 5. Formylation - Common Conditions [commonorganicchemistry.com]
- 6. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Protecting Difluorophenols: A Comparative Analysis of MOM Ether and Other Common Protecting Groups
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the judicious selection of protecting groups is paramount. For researchers working with difluorophenols, this choice is even more critical. The presence of two electron-withdrawing fluorine atoms significantly increases the acidity of the phenolic hydroxyl group, influencing its reactivity and demanding a robust yet selectively cleavable protecting group. This guide provides an in-depth comparison of the methoxymethyl (MOM) ether protecting group with other commonly employed alternatives for the protection of difluorophenols, supported by experimental data and protocols.
The Challenge of Protecting Difluorophenols
Difluorophenols are valuable building blocks in medicinal chemistry due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and enhanced binding affinity. However, the unprotected phenolic hydroxyl group can interfere with a wide range of synthetic transformations, including organometallic reactions, oxidations, and reductions. Therefore, effective protection is a prerequisite for successful synthetic campaigns. The ideal protecting group for a difluorophenol should be:
-
Easy to introduce in high yield under mild conditions.
-
Stable to a variety of reaction conditions.
-
Selectively removable without affecting other functional groups in the molecule.
Methoxymethyl (MOM) Ether: A Versatile Workhorse
The methoxymethyl (MOM) ether is a widely used protecting group for alcohols and phenols due to its favorable balance of stability and ease of cleavage.[1][2] It is an acetal, which imparts stability to a broad range of nucleophilic and basic conditions.[3]
Introduction of the MOM Group
The MOM group is typically introduced by reacting the difluorophenol with a methoxymethylating agent in the presence of a base. Common reagents include chloromethyl methyl ether (MOMCl) and methoxymethyl acetate.[3] Given the increased acidity of difluorophenols, a milder base is often sufficient.
Diagram of MOM Protection Workflow
Caption: General workflow for the protection of a difluorophenol with a MOM group.
Cleavage of the MOM Group
The MOM group is readily cleaved under acidic conditions, proceeding through a hemiacetal intermediate.[2] This allows for selective deprotection in the presence of other acid-labile groups by careful choice of the acid and reaction conditions.[1][4]
Diagram of MOM Deprotection Workflow
Sources
A Senior Application Scientist's Guide to Fluorinated Building Blocks: A Comparative Analysis of 1,2-Difluoro-4-(methoxymethoxy)benzene
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. The unique properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical comparison of 1,2-Difluoro-4-(methoxymethoxy)benzene, a versatile fluorinated building block, with other key alternatives, offering researchers, scientists, and drug development professionals a clear perspective on its utility and performance, supported by experimental insights.
The Strategic Advantage of Fluorine in Drug Design
Fluorine's presence in a molecule can profoundly influence its metabolic stability, lipophilicity, and binding affinity for its biological target.[1] The replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. Furthermore, the introduction of fluorine can alter the acidity or basicity of nearby functional groups, which can be critical for optimizing interactions with protein targets. It is estimated that approximately 20-25% of all pharmaceuticals contain at least one fluorine atom, a testament to its significant role in the pharmaceutical industry.[]
An Introduction to this compound
This compound is a key building block that offers a unique combination of features:
-
Ortho-Difluoro Substitution: The vicinal fluorine atoms create a distinct electronic environment on the benzene ring, influencing the acidity of the remaining protons and the regioselectivity of subsequent reactions.
-
Methoxymethyl (MOM) Protecting Group: The MOM ether at the 4-position serves as a robust protecting group for the phenol, which is stable to a wide range of reaction conditions, including strongly basic media often used in metallation reactions.[3]
-
Strategic Functionalization: The arrangement of the substituents allows for precise, regioselective functionalization, particularly through directed ortho-metallation.
The strategic placement of these groups makes this compound a valuable precursor for the synthesis of complex, polysubstituted aromatic compounds.
Comparative Analysis of Reactivity: Directed Ortho-Metallation
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[4] The reaction relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[4][5]
The methoxymethyl (MOM) ether in this compound is a potent DMG.[6] The two ortho fluorine atoms also influence the acidity of the ring protons, potentially impacting the ease of lithiation.
To provide a clear comparison, let's consider the directed ortho-metallation of this compound against other common fluorinated building blocks.
Table 1: Comparison of Fluorinated Building Blocks in Directed Ortho-Metallation
| Building Block | Directing Group | Key Features | Expected Reactivity in DoM |
| This compound | -OMOM | Strong directing group. Ortho-difluoro pattern enhances acidity of C-5 proton. | High regioselectivity for lithiation at the C-5 position, driven by the powerful -OMOM group. |
| 1-Fluoro-4-(methoxymethoxy)benzene | -OMOM | Strong directing group. Single fluorine substituent. | High regioselectivity for lithiation at the C-2 position (ortho to -OMOM). The fluorine at C-4 will have a lesser influence on the acidity of the C-3 proton. |
| 1,2-Difluoro-4-methoxybenzene | -OCH3 | Moderate directing group. | Lithiation is expected to be less efficient than with the -OMOM group. Potential for competing lithiation at C-3 and C-5, with a preference for C-5 due to the electronic influence of the fluorines. |
| 4-(Trifluoromethyl)anisole | -OCH3 | Moderate directing group. Strongly electron-withdrawing -CF3 group. | The powerful electron-withdrawing nature of the -CF3 group will significantly increase the acidity of the ortho protons (C-3 and C-5), potentially leading to a mixture of lithiation products. |
The superior directing ability of the MOM group in this compound is a key advantage, ensuring high regioselectivity in functionalization reactions.
Experimental Protocol: Directed Ortho-Metallation of this compound and Subsequent Suzuki-Miyaura Coupling
This protocol details a representative two-step sequence for the functionalization of this compound.
Part A: Directed Ortho-Metallation and Borylation
This step involves the regioselective lithiation at the C-5 position, followed by quenching with an electrophilic boron source to generate a boronic ester.
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (1.2 eq) dropwise.
-
Slowly add s-BuLi (1.2 eq) dropwise over 15 minutes, maintaining the temperature at -78 °C. The solution may turn a pale yellow color.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic ester.
Part B: Suzuki-Miyaura Cross-Coupling
The crude boronic ester is then used in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an aryl halide.
Materials:
-
Crude boronic ester from Part A
-
Aryl halide (e.g., 4-bromoanisole) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add the crude boronic ester from Part A, the aryl halide, Pd(dppf)Cl2, and potassium carbonate.
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
De-gas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Deprotection of the MOM Group
The MOM group can be readily removed under acidic conditions to reveal the free phenol.
Materials:
-
MOM-protected biaryl product
-
Hydrochloric acid (6 M)
-
Methanol
Procedure:
-
Dissolve the MOM-protected compound in methanol.
-
Add 6 M hydrochloric acid.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the functionalization of this compound.
Conclusion: The Versatility of this compound
This compound stands out as a highly valuable and versatile building block for several key reasons:
-
Predictable Regioselectivity: The potent MOM directing group, in concert with the electronic effects of the vicinal fluorine atoms, ensures high regioselectivity in directed ortho-metallation, simplifying the synthesis of complex polysubstituted aromatics.
-
Robustness and Compatibility: The MOM protecting group is stable to the strongly basic conditions of lithiation, allowing for a wide range of subsequent transformations.
-
Tunable Electronic Properties: The difluorinated core provides a unique electronic signature that can be leveraged to modulate the properties of the final molecule.
While other fluorinated building blocks each have their own merits, the combination of a strong directing group, a robust protecting group, and a unique fluorine substitution pattern makes this compound an exceptional tool for researchers in drug discovery and the broader chemical sciences. Its ability to serve as a scaffold for the precise and predictable introduction of further functionality underscores its importance in the synthesis of novel and complex molecular architectures.
References
-
Slocum, D. W.; Jennings, C. A. J. Org. Chem.1976 , 41, 3653–3664. [Link]
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Pansegrau, P. D.; Rieker, W. F.; Meyers, A. I. J. Am. Chem. Soc.1988 , 110, 7178–7185. [Link]
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Clayden, J. Organolithiums: Selectivity for Synthesis; Pergamon, 2002. [Link]
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Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457–2483. [Link]
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Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]
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Baran, P. S. Directed Metalation: A Survival Guide. [Link]
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Myers, A. G. Directed Ortho Metalation. [Link]
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Snieckus, V. Chem. Rev.1990 , 90, 879–933. [Link]
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Ramesh, C.; Ravindranath, N.; Das, B. J. Org. Chem.2003 , 68, 7101–7103. [Link]
Sources
Introduction: The Analytical Imperative for Novel Fluorinated Intermediates
An In-Depth Technical Guide to the Validation of Analytical Methods for 1,2-Difluoro-4-(methoxymethoxy)benzene
This compound is a fluorinated aromatic compound with potential applications as a key starting material or intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The precise introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. The methoxymethoxy (MOM) group, a common protecting group for phenols, adds another layer of synthetic utility.
Given its role in the synthetic pathway of potential therapeutics, ensuring the identity, purity, and quality of this compound is not merely an academic exercise—it is a regulatory and safety necessity. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, ensuring that the data generated is accurate, reliable, and reproducible.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the development and validation of analytical methods for this specific compound. We will compare and contrast the most appropriate analytical techniques and provide detailed, field-proven protocols grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3]
Pillar 1: Strategic Selection of Analytical Techniques
The molecular structure of this compound—a moderately polar, non-volatile aromatic compound with a distinct UV chromophore—guides the selection of appropriate analytical instrumentation. The primary candidates for quantitative analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
High-Performance Liquid Chromatography (HPLC): This is the preeminent technique for the analysis of non-volatile to semi-volatile compounds. Given the compound's polarity and aromaticity, Reversed-Phase HPLC (RP-HPLC) is the logical choice. It offers high resolution, sensitivity, and robustness, making it ideal for purity assessments and quantitative assays. Detection is typically achieved via UV-Vis spectrophotometry, as the benzene ring provides strong absorbance in the UV range.[4]
-
Gas Chromatography (GC): While the target molecule is not highly volatile, GC can be an effective alternative, particularly for identifying and quantifying residual solvents or more volatile process impurities.[5] The compound would require an appropriate column and temperature program to ensure elution without degradation. A Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds, while a Mass Spectrometry (MS) detector provides definitive identification of unknown peaks.
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and UV-Vis Spectroscopy are indispensable for identity confirmation.[6] ¹H, ¹³C, and ¹⁹F NMR are crucial for elucidating the exact structure and confirming the absence of isomeric impurities. UV-Vis spectroscopy can confirm the presence of the aromatic chromophore and is the basis for detection in HPLC.
Decision Workflow for Method Selection
The choice between HPLC and GC depends on the specific analytical goal. The following diagram illustrates a logical decision-making process.
Caption: Decision tree for selecting the optimal analytical method.
Pillar 2: The Validation Framework: Adhering to ICH Q2(R2) Standards
The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[3][7] The following parameters are essential for a comprehensive validation.
Validation Workflow Overview
The validation process follows a structured, multi-stage approach from initial development to final reporting.
Caption: General workflow for analytical method validation.
1. Specificity / Selectivity
-
Causality: This is the cornerstone of any validation. The method must unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8] A lack of specificity can lead to erroneously high (or low) results, compromising quality decisions.
-
Experimental Protocol:
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo/blank.
-
Peak Purity: If using HPLC with a Diode Array Detector (DAD), perform peak purity analysis to ensure the analyte peak is spectrally homogeneous.
-
Acceptance Criteria: The analyte peak must be well-resolved from all other peaks (impurities, degradants) with a resolution (Rs) of >2.0. Peak purity analysis should pass.
-
2. Linearity
-
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. This is fundamental for accurate quantification across a range of concentrations.
-
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five concentrations of a reference standard, typically spanning 50% to 150% of the expected working concentration.[7]
-
Analysis: Analyze each concentration in triplicate.
-
Data Plotting: Plot the average response versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. Visual inspection of the plot should show a linear trend.
-
3. Range
-
Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
-
Experimental Protocol: The data from linearity, accuracy, and precision studies are used to confirm the range.
-
Acceptance Criteria: For an assay, the minimum specified range is typically 80% to 120% of the test concentration. For a purity test, it may cover from the reporting limit to 120% of the specification.[7]
4. Accuracy
-
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It ensures that there is no systematic bias in the measurement.
-
Experimental Protocol:
-
Spiking: Spike a placebo or a known sample with the analyte reference standard at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Analysis: Analyze the spiked samples.
-
Calculation: Calculate the percent recovery of the added analyte.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
5. Precision
-
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is evaluated at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the test concentration under the same operating conditions over a short interval of time.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for the assay of a drug substance.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality: These parameters are crucial for impurity-profiling methods. LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
LOD is typically established at an S/N ratio of 3:1.
-
LOQ is typically established at an S/N ratio of 10:1.
-
-
Acceptance Criteria: The LOQ value must be confirmed by demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy at that concentration.
7. Robustness
-
Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Deliberately vary critical parameters one at a time, such as:
-
HPLC: Mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±10%).
-
GC: Oven temperature ramp rate (±10%), carrier gas flow (±10%).
-
-
Analyze a system suitability solution under each condition.
-
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within their predefined limits for all varied conditions.
Pillar 3: Comparative Guide & Experimental Protocols
Scenario 1: Validated RP-HPLC-UV Method for Purity Assay
This method is designed to be the primary quality control test for determining the purity of this compound.
Detailed Experimental Protocol:
-
Instrumentation: HPLC with UV/DAD detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 40% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution in Acetonitrile. Dilute to a working concentration of 0.1 mg/mL with 50:50 Acetonitrile:Water.
-
Sample Preparation: Prepare the sample at the same concentration as the working standard.
Validation Data Summary (Hypothetical)
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Specificity | Resolution (Rs) > 2.0 from all degradants | Rs > 2.5 for all peaks | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 80% - 120% of nominal concentration | Confirmed | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability) | RSD ≤ 2.0% | 0.8% | Pass |
| Precision (Intermediate) | RSD ≤ 2.0% | 1.1% | Pass |
| Robustness | System suitability passes under all varied conditions | All criteria met | Pass |
Scenario 2: Validated GC-FID Method for Volatile Impurities
This method is designed to detect and quantify potential volatile impurities or residual solvents from the synthesis process.
Detailed Experimental Protocol:
-
Instrumentation: Gas Chromatograph with FID detector.
-
Column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 15°C/min, hold 5 min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection: 1 µL, Split ratio 20:1.
-
Sample Preparation: Dissolve 100 mg of the sample in 10 mL of a suitable high-purity solvent (e.g., Dichloromethane).
Validation Data Summary (Hypothetical)
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Specificity | Baseline resolution of all expected solvents | Rs > 2.0 for all peaks | Pass |
| Linearity (r²) | ≥ 0.995 for each impurity | > 0.997 for all | Pass |
| LOD (Acetone) | Report Value | 1 ppm | Pass |
| LOQ (Acetone) | S/N ≥ 10; RSD ≤ 15% | 5 ppm; RSD = 8.5% | Pass |
| Accuracy (% Recovery) | 80.0% - 120.0% at LOQ | 95.7% | Pass |
| Precision (Repeatability) | RSD ≤ 15% at LOQ | 9.2% | Pass |
Head-to-Head Method Comparison
| Feature | RP-HPLC-UV Method | GC-FID Method |
| Primary Application | Purity assay, quantification of main component and non-volatile impurities. | Quantification of volatile impurities and residual solvents. |
| Analyte Suitability | Excellent for the target compound. | Suitable, but requires thermal stability. |
| Sensitivity | High (ng level). | Very High (pg level for FID). |
| Selectivity | High, tunable with mobile phase and column chemistry. | Very high, based on volatility and column polarity. |
| Sample Throughput | Moderate (typical run time 20-30 min). | Moderate to High (typical run time 15-25 min). |
| Instrumentation Cost | High. | Moderate to High. |
| Key Advantage | Best for assessing the purity profile of the final product. | Gold standard for residual solvent analysis. |
Conclusion
While no specific, pre-validated analytical methods for this compound are readily available in published literature, a robust and reliable method can be successfully developed and validated by applying fundamental chromatographic principles and adhering to internationally recognized guidelines.[1][3][9] For the comprehensive quality control of this compound, a combination of methods is optimal. An RP-HPLC-UV method serves as the definitive tool for purity determination and assay, while a complementary GC-FID method is essential for controlling volatile impurities and residual solvents. Both must be supported by spectroscopic data (NMR, MS) for unequivocal identity confirmation. The systematic validation process outlined in this guide ensures that the analytical data generated is scientifically sound, defensible, and fit for its purpose in a regulated drug development environment.
References
-
International Council for Harmonisation. ICH Harmonised Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2][7][9]
-
Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link][1]
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link][3]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link][8]
-
U.S. Food and Drug Administration. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][10]
-
Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
-
TSI Journals. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. [Link][5]
-
National Center for Biotechnology Information. Revisiting the basis of the excited states for solvated fluorinated benzenes and pentafluorophenylalanine. [Link][6]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link][4]
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- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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- 5. tsijournals.com [tsijournals.com]
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- 8. fda.gov [fda.gov]
- 9. ICH Official web site : ICH [ich.org]
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A Comparative Spectroscopic Guide to 1,2-Difluoro-4-(methoxymethoxy)benzene and its Analogs
This technical guide provides a detailed spectroscopic analysis of 1,2-Difluoro-4-(methoxymethoxy)benzene, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide will first establish a theoretical framework for its expected spectroscopic characteristics based on fundamental principles and data from closely related analogs. Subsequently, a comparative analysis will be presented using experimental data from structurally similar compounds to provide a practical context for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Benzene Derivatives
Fluorinated aromatic compounds are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms into a benzene ring can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The methoxymethoxy (MOM) group is a common protecting group for phenols, valued for its stability under a range of conditions and its relatively straightforward removal. The combination of these structural features in this compound makes it and its analogs attractive building blocks in the synthesis of complex bioactive molecules. A thorough understanding of their spectroscopic properties is crucial for their unambiguous identification and characterization.
Predicted Spectroscopic Profile of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide a wealth of information.
¹H NMR:
The proton NMR spectrum is expected to show signals for the aromatic protons and the protons of the methoxymethoxy group.
-
Aromatic Region: The three protons on the benzene ring will exhibit complex splitting patterns due to coupling with each other and with the two fluorine atoms. The electron-donating methoxymethoxy group will shield the ortho and para protons, causing them to appear at a relatively higher field (lower ppm) compared to the proton meta to this group. The two adjacent fluorine atoms will introduce further splitting, with typical ³J(H-F) coupling constants in the range of 6-10 Hz and ⁴J(H-F) couplings around 2-4 Hz.
-
Methoxymethoxy (MOM) Group: This group will be characterized by two distinct singlets. The -O-CH₂-O- protons will appear as a singlet around δ 5.2 ppm, and the -O-CH₃ protons will be a singlet at approximately δ 3.5 ppm.
¹³C NMR:
The ¹³C NMR spectrum will be characterized by signals for the six aromatic carbons and the two carbons of the MOM group.
-
Aromatic Region: The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants (¹J(C-F) ≈ 240-260 Hz), appearing as doublets. The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms. The carbon attached to the methoxymethoxy group will be shielded and appear at a lower ppm value.
-
Methoxymethoxy (MOM) Group: The -O-CH₂-O- carbon is expected to resonate around 95 ppm, while the -O-CH₃ carbon will be found near 56 ppm.
¹⁹F NMR:
¹⁹F NMR is particularly informative for fluorinated compounds due to its wide chemical shift range and sensitivity to the electronic environment.[1]
-
The two fluorine atoms at positions 1 and 2 are in different chemical environments and are expected to show two distinct signals. These signals will likely appear as doublets of doublets due to coupling to each other (³J(F-F)) and to the neighboring aromatic protons (³J(H-F) and ⁴J(H-F)). The chemical shifts will be influenced by the electron-donating methoxymethoxy group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for the aromatic ring, the C-F bonds, and the ether linkages.
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
-
C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ range.
-
C-O stretching: Phenyl alkyl ethers typically show two strong absorbances for C-O stretching at approximately 1050 and 1250 cm⁻¹.[2][3] The methoxymethoxy group will also contribute to strong C-O stretching bands in the 1000-1200 cm⁻¹ region.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of this compound (C₈H₈F₂O₂), which is 174.14 g/mol .
-
Fragmentation: Common fragmentation pathways for methoxymethyl ethers of phenols involve the loss of the methoxymethyl group or parts of it. A characteristic fragmentation for some methoxymethylbenzene derivatives is the formation of an [M-H]⁺ ion.[5] The presence of the aromatic ring will likely lead to a stable molecular ion.[6]
Comparative Spectroscopic Analysis of Selected Analogs
To provide a practical comparison, we will now examine the experimental spectroscopic data for two representative analogs: 3,4-Difluoroanisole and 2,3-Difluoroanisole . These compounds share the difluoro- and methoxy-substituted benzene core, allowing for a meaningful comparison of the effects of substituent positioning on the spectroscopic data.
Molecular Structures
Figure 1. Molecular structures of the target compound and selected analogs.
NMR Data Comparison
The following table summarizes the available NMR data for the selected analogs.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 3,4-Difluoroanisole | 6.95-6.85 (m, 2H), 6.75 (m, 1H), 3.85 (s, 3H) | 151.2 (dd, J=245, 13 Hz), 147.1 (dd, J=243, 13 Hz), 145.9 (dd, J=10, 2 Hz), 117.8 (d, J=18 Hz), 108.9 (dd, J=22, 3 Hz), 104.1 (d, J=22 Hz), 56.4 | -139.5 (m), -145.0 (m) |
| 2,3-Difluoroanisole | 7.05-6.90 (m, 2H), 6.80 (m, 1H), 3.90 (s, 3H) | 152.0 (dd, J=247, 14 Hz), 142.9 (dd, J=249, 15 Hz), 139.8 (dd, J=10, 5 Hz), 124.7 (dd, J=7, 4 Hz), 115.9 (d, J=17 Hz), 112.9 (d, J=4 Hz), 61.5 | -138.7 (m), -163.2 (m) |
Analysis of NMR Data:
-
¹H NMR: In both analogs, the aromatic protons appear as complex multiplets due to H-H and H-F coupling. The methoxy group protons are singlets, with the chemical shift being slightly different due to the varying electronic environment created by the fluorine atom positions.
-
¹³C NMR: The carbon atoms directly bonded to fluorine show large doublet of doublets splitting patterns, which is characteristic. The chemical shifts of the aromatic carbons are sensitive to the positions of the fluorine atoms.
-
¹⁹F NMR: The ¹⁹F NMR spectra clearly distinguish between the two isomers. The chemical shifts of the fluorine atoms are highly dependent on their position relative to the methoxy group and the other fluorine atom.
IR and Mass Spectrometry Data Comparison
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| 3,4-Difluoroanisole | Aromatic C-H, C=C, strong C-F and C-O stretches | M⁺ at 144, fragments from loss of CH₃ and CO |
| 2,3-Difluoroanisole | Aromatic C-H, C=C, strong C-F and C-O stretches | M⁺ at 144, fragments from loss of CH₃ and CO |
Analysis of IR and MS Data:
-
IR Spectroscopy: The IR spectra of both analogs are expected to be broadly similar, showing the characteristic bands for the aromatic system, C-F bonds, and the ether linkage. Subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between them.
-
Mass Spectrometry: Both isomers will have the same molecular weight and thus the same molecular ion peak at m/z 144. Their fragmentation patterns are likely to be very similar, with initial loss of a methyl radical (CH₃•) followed by the loss of carbon monoxide (CO) being a common pathway for anisoles. Distinguishing between these isomers based solely on their EI-MS fragmentation may be challenging.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of fluorinated benzene derivatives.
NMR Spectroscopy
Figure 2. General workflow for NMR spectroscopic analysis.
Causality Behind Experimental Choices:
-
Deuterated Solvent: A deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum, which would obscure the signals from the analyte.
-
Internal Standard: An internal standard such as tetramethylsilane (TMS) provides a reference point (0 ppm) for the chemical shifts, allowing for accurate and reproducible measurements.
-
High-Field Spectrometer: A higher field strength provides better signal dispersion and resolution, which is particularly important for analyzing complex splitting patterns in the aromatic region.
FT-IR Spectroscopy
Figure 3. General workflow for FT-IR spectroscopic analysis.
Causality Behind Experimental Choices:
-
KBr Plates/Pellets: Potassium bromide (KBr) is transparent to infrared radiation in the typical analysis range and is therefore a suitable matrix for sample preparation.
-
FT-IR Spectrometer: Fourier-transform infrared (FT-IR) spectrometers offer high sensitivity and rapid data acquisition compared to older dispersive instruments.
Mass Spectrometry
Figure 4. General workflow for mass spectrometry analysis.
Causality Behind Experimental Choices:
-
GC Inlet: Gas chromatography (GC) is an excellent method for separating and introducing volatile compounds into the mass spectrometer.
-
Electron Ionization (EI) at 70 eV: This is a standard method for ionizing organic molecules that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.
Conclusion
This guide has provided a comprehensive overview of the expected spectroscopic characteristics of this compound and a comparative analysis with its structurally related analogs. While experimental data for the primary target molecule remains elusive in the public domain, the principles and comparative data presented herein offer a solid foundation for researchers working with this and similar classes of compounds. The detailed protocols and workflows provide a practical guide for obtaining and interpreting high-quality spectroscopic data, ensuring the confident characterization of these important synthetic building blocks.
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PubChem. 1,2-Difluoro-4-iodobenzene. [Link]
-
Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]
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UCLA Department of Chemistry and Biochemistry. Synthesis and Characterization of Natural Abundance and Isotopically Labeled 1,4-Bis(3,3,3-triphenylpropynyl)-2,3-difluorobenzene. A Molecular Gyroscope with a Polar Rotator. [Link]
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PubChem. 1,2-Difluorobenzene. [Link]
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Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
-
Organic Chemistry Portal. MOM Ethers. [Link]
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AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
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D-Scholarship@Pitt. AN EFFICIENT PREPARATION OF 3-PERFLUOROOCTY-1-CHLOROMETHOXYPROPANE AND APPLICATION OF THE FLUOROUS MOMCL IN TAGGING HYDROXYL AN. [Link]
-
University of Valladolid. Copies of 1H, 13C, 19F NMR spectra. [Link]
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Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]
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The Strategic Advantage of Fluorination: A Comparative Guide to the Biological Activity of 1,2-Difluoro-4-(methoxymethoxy)benzene Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. This guide provides an in-depth comparative analysis of the biological activities of compounds derived from the versatile building block, 1,2-Difluoro-4-(methoxymethoxy)benzene. We will focus on a prominent example, the MEK inhibitor trametinib, and compare its performance with other relevant therapies, supported by experimental data and clinical findings. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of this fluorinated scaffold on therapeutic efficacy.
The 1,2-Difluoro-4-hydroxyphenyl Moiety: A Privileged Scaffold in Kinase Inhibition
The 1,2-difluoro-4-hydroxyphenyl motif, readily accessible from this compound, serves as a cornerstone in the design of various kinase inhibitors. The presence of two fluorine atoms on the phenyl ring is not merely an isometric variation; it confers distinct electronic properties that profoundly influence molecular interactions with biological targets. The strong electron-withdrawing nature of fluorine can modulate the pKa of the adjacent hydroxyl group and influence the overall electron density of the aromatic ring, thereby impacting binding affinity and selectivity for the target kinase.
A prime example of a clinically successful drug featuring this scaffold is trametinib , a highly potent and selective allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1][2]
Trametinib: A Case Study in MEK Inhibition
Trametinib is a pyridopyrimidine-based compound indicated for the treatment of various cancers, particularly BRAF V600E or V600K mutation-positive unresectable or metastatic melanoma.[1] Its synthesis utilizes a key intermediate derived from this compound, highlighting the practical utility of this starting material in complex molecule synthesis.
Mechanism of Action: Targeting the MAPK Pathway
The RAS/RAF/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] In many cancers, mutations in proteins like BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[4] Trametinib exerts its therapeutic effect by binding to a unique allosteric pocket on the MEK1 and MEK2 enzymes, preventing their phosphorylation and activation by RAF kinases.[5] This, in turn, blocks the downstream phosphorylation of ERK, a key effector of the pathway, ultimately leading to an inhibition of cell proliferation and induction of apoptosis.[2][6]
Figure 1: Simplified schematic of the MAPK signaling pathway and the mechanism of action of trametinib.
Comparative Biological Activity of Trametinib
The efficacy of trametinib has been extensively evaluated in both preclinical and clinical settings. A comparison with other therapeutic agents highlights its potency and the clinical benefit it provides to patients with specific genetic markers.
Table 1: In Vitro Potency of MEK Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Trametinib | MEK1/2 | 0.7 - 14.9 | Various | [7] |
| Tunlametinib | MEK1 | ~0.037 (Biochemical assay) | N/A | [8] |
| Selumetinib (AZD6244) | MEK1/2 | 14 | Various | [8] |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
As shown in Table 1, trametinib demonstrates potent inhibition of MEK1/2 with low nanomolar IC50 values.[7] Newer generation inhibitors like tunlametinib show even greater potency in biochemical assays.[8]
Clinical Performance and Comparison
Clinical trials have been pivotal in establishing the therapeutic role of trametinib. A key phase III study (METRIC) compared trametinib to standard chemotherapy in patients with BRAF V600E or V600K mutant metastatic melanoma.[9]
Table 2: Clinical Efficacy of Trametinib in BRAF-mutant Melanoma (METRIC Trial)
| Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for PFS | Reference |
| Trametinib | 4.8 months | 0.47 (p<0.0001) | [9] |
| Chemotherapy | 1.5 months | [9] |
The METRIC trial demonstrated a significant improvement in progression-free survival for patients treated with trametinib compared to chemotherapy.[9]
Furthermore, the combination of trametinib with a BRAF inhibitor, such as dabrafenib, has shown even greater efficacy. This combination therapy targets the MAPK pathway at two distinct nodes, leading to a more profound and durable response.[10]
Table 3: Clinical Efficacy of Trametinib in Combination Therapy for BRAF-mutant Melanoma
| Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Trametinib + Dabrafenib | 60-70% | 11-12 months | [10] |
| Trametinib Monotherapy | 20-25% | 4-5 months | [10] |
Experimental Protocols for Evaluating MEK Inhibitor Activity
The assessment of MEK inhibitor potency and efficacy relies on a series of well-defined in vitro and in vivo experimental protocols.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the target kinase (MEK1/2).
Methodology:
-
Reagents: Recombinant active MEK1/2 enzyme, ERK substrate (e.g., inactive ERK2), ATP, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute the test compound to various concentrations. b. In a microplate, combine the MEK1/2 enzyme, ERK substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature for a specific duration. e. Stop the reaction and measure the amount of phosphorylated ERK or the amount of ADP produced using a suitable detection method. f. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of its target, providing a quantitative measure of its potency. The use of a cell-free system ensures that the observed inhibition is a direct effect on the kinase and not influenced by cellular uptake or metabolism.
Figure 2: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Lines: Utilize cancer cell lines with known genetic backgrounds (e.g., BRAF-mutant melanoma cells like A375).
-
Procedure: a. Seed the cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compound. c. Incubate for a defined period (e.g., 72 hours). d. Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. e. Determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).
Causality: This assay provides insights into the compound's ability to inhibit cell proliferation in a more physiologically relevant context than a biochemical assay. It accounts for factors such as cell permeability and intracellular target engagement.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Procedure: a. Subcutaneously implant human cancer cells (e.g., BRAF-mutant melanoma cells) into the flanks of the mice. b. Once tumors reach a palpable size, randomize the mice into treatment and control groups. c. Administer the test compound (e.g., orally or intraperitoneally) and a vehicle control according to a defined schedule and dosage. d. Monitor tumor volume and body weight regularly. e. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like p-ERK levels).
Causality: Xenograft models provide crucial information on a compound's in vivo efficacy, pharmacokinetics, and tolerability. The reduction in tumor growth in the treated group compared to the control group demonstrates the anti-tumor activity of the compound in a complex biological system.
Conclusion: The Enduring Value of the Difluorinated Phenyl Scaffold
The journey of trametinib from a synthetic derivative of this compound to a clinically impactful anti-cancer agent underscores the power of strategic fluorination in medicinal chemistry. The 1,2-difluorophenyl moiety plays a critical role in defining the potency and selectivity of trametinib for its target, MEK1/2. Comparative data clearly demonstrates its superior efficacy over traditional chemotherapy and its synergistic potential when combined with other targeted agents. The robust and well-validated experimental protocols outlined in this guide provide a framework for the continued exploration and development of novel therapeutics built upon this privileged and highly valuable chemical scaffold.
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U.S. Food and Drug Administration. (2013). NDA 204114/Trametinib Clinical Pharmacology and Biopharmaceutics Review(s). [Link][4]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11707110, Trametinib. Retrieved from [Link][1]
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Falchook, G. S., Long, G. V., Kurzrock, R., Kim, K. B., Arkenau, H. T., Brown, M. P., ... & Kefford, R. (2014). Trametinib in BRAF V600-mutant cutaneous melanoma. The New England journal of medicine, 371(20), 1877-1888.[7]
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Flaherty, K. T., Robert, C., Hersey, P., Nathan, P., Garbe, C., Milhem, M., ... & Weber, J. (2012). Improved survival with MEK inhibition in BRAF-mutated melanoma. The New England journal of medicine, 367(2), 107-114.[9]
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Robert, C., Karaszewska, B., Schachter, J., Rutkowski, P., Mackiewicz, A., Stroiakovski, D., ... & Flaherty, K. T. (2015). Improved overall survival in melanoma with combined dabrafenib and trametinib. The New England journal of medicine, 372(1), 30-39.[10]
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Khan, M., Mary, A., & Farooq, A. (2023). Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. Cancer Medicine, 12(18), 18987-19000.[8]
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Lheureux, S., Braunstein, M., & Oza, A. M. (2014). Trametinib: a MEK inhibitor for the treatment of metastatic melanoma. Expert opinion on investigational drugs, 23(2), 281-292.[2]
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Khan, I., & El-Khouly, M. E. (2021). Structural basis for the action of the drug trametinib at KSR-bound MEK. Nature communications, 12(1), 1-13.[5]
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Alzheimer's Drug Discovery Foundation. (2023). Trametinib. Retrieved from [Link][11]
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Chen, B., et al. (2021). Method for synthesizing trametinib key intermediate. Google Patents. CN109336884B.[12]
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A Comparative Study of the Reactivity of Substituted Difluorobenzenes: A Guide for Researchers
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, fluorinated aromatic compounds stand out for their unique and often advantageous properties. The introduction of fluorine atoms into a benzene ring can significantly alter its electronic character, lipophilicity, and metabolic stability. Among these, difluorobenzenes are a particularly versatile class of building blocks. However, the reactivity of the difluorobenzene ring is not monolithic; it is a nuanced function of the substitution pattern of the fluorine atoms and the nature of other substituents present. This guide provides a comparative analysis of the reactivity of the three structural isomers of difluorobenzene—1,2-, 1,3-, and 1,4-difluorobenzene—and their substituted derivatives in key organic transformations. We will delve into the mechanistic underpinnings of their reactivity in nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution (EAS), and palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
The Dichotomy of Fluorine's Electronic Influence
Fluorine's influence on the reactivity of an aromatic ring is a classic example of the interplay between inductive and resonance effects. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards electrophilic attack. Conversely, through its lone pairs, fluorine can donate electron density to the aromatic π-system via a resonance effect (+M). This dual nature is key to understanding the reactivity patterns of difluorobenzenes.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Activation
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. For SNAr to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.
Unsubstituted difluorobenzenes are generally unreactive towards SNAr because the fluorine atoms alone do not sufficiently activate the ring. However, the introduction of a potent EWG, such as a nitro group, dramatically alters this landscape. In these activated systems, a fluorine atom can serve as an excellent leaving group, a consequence of the C-F bond strength not being the rate-determining step of the reaction. The high electronegativity of fluorine stabilizes the Meisenheimer intermediate, thereby accelerating the reaction.[1]
Comparative Reactivity of Dinitrodifluorobenzene Isomers
Direct kinetic comparisons of the three simple difluorobenzene isomers in SNAr are scarce due to their low reactivity. However, by examining their nitro-activated analogues, a clear reactivity trend emerges. The reactivity is dictated by the ability of the fluorine and nitro groups to stabilize the negative charge in the Meisenheimer complex.
| Isomer (conceptual) | Activating Nitro Group Position(s) | Expected Relative Reactivity |
| 1,2-Difluoro-3,4-dinitrobenzene | Each fluorine is ortho to a nitro group. | High |
| 1,3-Difluoro-4,6-dinitrobenzene | Each fluorine is ortho to one and para to another nitro group. | Very High |
| 1,4-Difluoro-2,5-dinitrobenzene | Each fluorine is ortho to two nitro groups. | Highest |
This table is a qualitative prediction based on the principles of SNAr activation.
Experimental Protocol: Amination of 2,4-Difluoronitrobenzene
This protocol details the synthesis of N-substituted-2-fluoro-4-nitroanilines, key intermediates in the synthesis of various biologically active molecules.[2][3]
Reaction Scheme:
A representative SNAr amination reaction.
Materials:
-
2,4-Difluoronitrobenzene
-
Amine (e.g., morpholine, piperidine, or a primary amine)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2,4-difluoronitrobenzene (1.0 eq) in DMF (0.2 M) is added the amine (1.1 eq) and K₂CO₃ (2.0 eq).
-
The reaction mixture is heated to 80 °C and stirred for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted three times with DCM.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-substituted-2-fluoro-4-nitroaniline.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or MeCN are chosen to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Base: A base such as K₂CO₃ or Et₃N is used to neutralize the HF that is formed as a byproduct of the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, even with an activated substrate.
Electrophilic Aromatic Substitution (EAS): A Balancing Act of Deactivation and Direction
In contrast to SNAr, electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich π-system of the benzene ring. The strong inductive electron-withdrawing effect of the two fluorine atoms significantly deactivates the difluorobenzene ring towards EAS compared to benzene itself.[4] However, the resonance effect of fluorine, which donates electron density, directs the incoming electrophile to the ortho and para positions. The interplay of these effects, along with steric hindrance, governs the regioselectivity and relative reactivity of the difluorobenzene isomers.
Comparative Reactivity in Friedel-Crafts Acylation
A direct comparison of the reactivity of the three difluorobenzene isomers in Friedel-Crafts acylation reveals a clear trend.[4]
Reactivity Order:
1,3-Difluorobenzene > 1,2-Difluorobenzene ≈ 1,4-Difluorobenzene
-
1,3-Difluorobenzene: This is the most reactive isomer. The two fluorine atoms are meta to each other, and their directing effects are additive, strongly activating the 4-position (and to a lesser extent, the 2- and 6-positions) for electrophilic attack. The major product of acylation is 2,4-difluoroacetophenone.
-
1,2-Difluorobenzene: The directing effects of the adjacent fluorine atoms are divergent, leading to a mixture of products, primarily 3,4-difluoroacetophenone. The reactivity is lower than the 1,3-isomer due to the less favorable combination of directing effects and greater deactivation.
-
1,4-Difluorobenzene: This is the least reactive isomer. The two fluorine atoms are para to each other, and their deactivating inductive effects are reinforced. All positions are adjacent to a fluorine atom, leading to significant deactivation. Under standard Friedel-Crafts conditions, this isomer may show little to no reactivity.[4]
| Isomer | Major Product(s) of Acylation | Relative Reactivity |
| 1,2-Difluorobenzene | 3,4-Difluoroacetophenone | Moderate |
| 1,3-Difluorobenzene | 2,4-Difluoroacetophenone | Highest |
| 1,4-Difluorobenzene | 2,5-Difluoroacetophenone (if reactive) | Lowest |
Experimental Protocol: Friedel-Crafts Acylation of 1,3-Difluorobenzene
This protocol provides a method for the synthesis of 2,4-difluoroacetophenone, a valuable intermediate.[4]
Reaction Scheme:
Friedel-Crafts acylation of 1,3-difluorobenzene.
Materials:
-
1,3-Difluorobenzene
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, is added anhydrous AlCl₃ (1.2 eq) and anhydrous DCM (0.5 M).
-
The suspension is cooled to 0 °C in an ice bath.
-
Acetyl chloride (1.1 eq) is added dropwise to the stirred suspension.
-
After stirring for 15 minutes, 1,3-difluorobenzene (1.0 eq) is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The reaction is monitored by TLC or GC-MS.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated HCl.
-
The layers are separated, and the aqueous layer is extracted twice with DCM.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution, water, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford 2,4-difluoroacetophenone.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture, as water deactivates the Lewis acid catalyst (AlCl₃).
-
Lewis Acid Catalyst: AlCl₃ is a strong Lewis acid that coordinates to the acetyl chloride, generating the highly electrophilic acylium ion necessary for the reaction.
-
Temperature Control: The initial stages of the reaction are exothermic and are carried out at low temperatures to control the reaction rate and prevent side reactions.
Palladium-Catalyzed Cross-Coupling: A Gateway to Biaryls and Beyond
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized the synthesis of biaryl compounds and other complex molecules. In these reactions, a difluorobenzene derivative bearing a halide or triflate can be coupled with an organoboron reagent. The reactivity in these transformations is primarily governed by the ease of oxidative addition of the C-X bond to the palladium(0) catalyst.
Comparative Reactivity of Difluorohalobenzenes
For Suzuki-Miyaura coupling, the reactivity of the halide leaving group follows the general trend: I > Br > Cl >> F. C-F bonds are generally unreactive under standard Suzuki conditions due to their high bond strength, though specialized catalytic systems can achieve C-F activation. Therefore, for practical applications, bromo- or iodo-difluorobenzenes are the preferred substrates.
The position of the fluorine atoms can influence the rate of oxidative addition through electronic effects. The electron-withdrawing nature of fluorine can make the carbon atom of the C-X bond more electrophilic, potentially accelerating the oxidative addition step. However, the overall reactivity is a complex interplay of electronic and steric factors, as well as the specific catalyst system employed.
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-2,4-difluorobenzene
This protocol describes a typical Suzuki-Miyaura coupling to synthesize a substituted difluorobiphenyl, a common motif in pharmaceuticals and advanced materials.[5][6][7]
Reaction Scheme:
A typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1-Bromo-2,4-difluorobenzene
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) if using Pd(OAc)₂
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask is added 1-bromo-2,4-difluorobenzene (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed 1,4-dioxane and water (4:1 v/v, 0.2 M) are added via syringe.
-
The reaction mixture is heated to 90-100 °C and stirred for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water and EtOAc.
-
The layers are separated, and the aqueous layer is extracted twice with EtOAc.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired difluorobiphenyl.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen and must be handled under an inert atmosphere.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid for transfer of the organic group to the palladium center.[6]
-
Solvent System: A mixture of an organic solvent and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base.
-
Ligand: The phosphine ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity.
Applications in Drug Development: A Case Study
The unique properties imparted by the difluorobenzene moiety have made it a privileged scaffold in medicinal chemistry. The fluorine atoms can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate pKa.[8]
A notable example is the BRAF kinase inhibitor Dabrafenib , used in the treatment of melanoma. The structure of Dabrafenib features a 2,6-difluorophenyl group. The synthesis of this key fragment often involves the strategic functionalization of a difluorobenzene derivative, highlighting the practical importance of understanding the reactivity of these compounds.[8] While the exact synthetic route to the commercial drug is proprietary, a plausible approach would involve a Suzuki-Miyaura coupling to construct the biaryl core.
Conclusion
The reactivity of substituted difluorobenzenes is a fascinating and synthetically valuable area of organic chemistry. A thorough understanding of the interplay between inductive and resonance effects, as well as the specific reaction conditions, is paramount for predicting and controlling the outcomes of chemical transformations. This guide has provided a comparative overview of the reactivity of difluorobenzene isomers in SNAr, EAS, and cross-coupling reactions, supported by practical experimental protocols. By leveraging this knowledge, researchers can more effectively design and execute synthetic routes to novel and important molecules in the fields of drug discovery, materials science, and beyond.
References
-
Gangopadhyay, P., et al. (1999). N-Alkyl-p-nitroanilines: impact of alkyl chain length on. crystal structures and optical SHG. Journal of Materials Chemistry, 9, 1699–1705. Available at: [Link]
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Available at: [Link]
-
Li, Y., et al. (2023). Fluorine-Substituted Covalent Organic Framework/Anodized TiO2 Z-Scheme Heterojunction for Enhanced Photoelectrochemical Hydrogen Evolution. MDPI. Available at: [Link]
-
Kamatala, C. R., et al. (2019). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. ResearchGate. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Dallinger, D., et al. (2023). Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. ACS Publications. Available at: [Link]
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Ouellet, S. G., et al. (2009). Regioselective SNAr Reactions of Substituted Difluorobenzene Derivatives: Practical Synthesis of Fluoroaryl Ethers and Substituted Resorcinols. Tetrahedron Letters, 50(17), 1991-1994. Available at: [Link]
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Guo, S., et al. (2023). Mixing Intensification and Kinetics of 2, 4-Difluoronitrobenzene Homogeneous Nitration Reaction in the Continuous-Flow Microreactor. ResearchGate. Available at: [Link]
- U.S. Patent No. 5,504,264. (1996). Process for preparing 1,3-difluorobenzene. Google Patents.
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Wipf, P., & Lynch, S. M. (2003). Synthesis of highly oxygenated dinaphthyl ethers via SNAr reactions promoted by Barton's base. Organic letters, 5(7), 1155–1158. Available at: [Link]
- U.S. Patent No. WO2007072679A1. (2007). Process for producing 2,4-difluoronitrobenzene. Google Patents.
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Smith, K. J., et al. (2021). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Reaction Chemistry & Engineering, 6(5), 857-865. Available at: [Link]
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Meanwell, N. A. (2021). A Physical Organic Chemistry Perspective on the Metabolic Stability of Fluorinated Small Molecules. ACS Medicinal Chemistry Letters, 12(7), 1045-1065. Available at: [Link]
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Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]
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Wipf, P., & Lynch, S. M. (2003). Synthesis of highly oxygenated dinaphthyl ethers via SNAr reactions promoted by Barton's base. Organic letters, 5(7), 1155–1158. Available at: [Link]
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Littke, A. F., & Fu, G. C. (2002). A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4180. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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G. A. Olah, S. J. Kuhn, S. H. Flood, B. A. Hardie, J. Am. Chem. Soc. 1964, 86, 11, 2203–2204. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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S. G. Ouellet, A. Bernardi, R. Angelaud, P. D. O'Shea, Tetrahedron Lett. 2009, 50, 1991–1994. Available at: [Link]
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W. C. Still, M. Kahn, A. Mitra, J. Org. Chem. 1978, 43, 2923-2925. Available at: [Link]
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N. Miyaura, T. Yanagi, A. Suzuki, Synth. Commun. 1981, 11, 513-519. Available at: [Link]
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A. Suzuki, Proc. Jpn. Acad., Ser. B 2004, 80, 359-371. Available at: [Link]
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C. M. Williams, L. K. M. Chan, D. J. D. Wilson, D. J. D. Pyne, S. G. Pyne, Org. Biomol. Chem., 2014, 12, 6349-6375. Available at: [Link]
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J. F. Hartwig, Acc. Chem. Res. 2008, 41, 1534–1544. Available at: [Link]
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D. S. Surry, S. L. Buchwald, Chem. Sci., 2011, 2, 27-50. Available at: [Link]
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M. R. Netherton, C. Dai, K. Neuschütz, G. C. Fu, J. Am. Chem. Soc. 2001, 123, 10099-10100. Available at: [Link]
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L. M. Salter, T. D. W. Claridge, S. G. Davies, J. A. Lee, P. M. Roberts, A. D. Smith, G. L. Thomson, Org. Biomol. Chem., 2010, 8, 4246-4257. Available at: [Link]
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J. P. Wolfe, S. L. Buchwald, Angew. Chem. Int. Ed. 1999, 38, 2413-2416. Available at: [Link]
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J. F. Hartwig, Science 2008, 319, 1204-1205. Available at: [Link]
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M. R. Netherton, G. C. Fu, Top. Organomet. Chem. 2005, 14, 85-108. Available at: [Link]
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A. F. Littke, G. C. Fu, Angew. Chem. Int. Ed. 2002, 41, 4176-4211. Available at: [Link]
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S. L. Buchwald, C. Bolm (Eds.), Transition Metals for Organic Synthesis, 2nd ed., Wiley-VCH, Weinheim, 2004. Available at: [Link]
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J. F. Hartwig, Organotransition Metal Chemistry: From Bonding to Catalysis, University Science Books, Sausalito, 2010. Available at: [Link]
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S. G. Davies, T. J. Donohoe, J. M. J. Williams, The Preparation and Reactions of Organometallic Compounds, in Comprehensive Organic Chemistry II, Vol. 8 (Eds.: L. A. Paquette), Pergamon, Oxford, 1991, pp. 101-209. Available at: [Link]
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A Comparative Guide to the Cross-Validation of Experimental Results Involving 1,2-Difluoro-4-(methoxymethoxy)benzene
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and synthetic routes is paramount to achieving efficient and reproducible outcomes. This guide provides an in-depth technical comparison of experimental results involving 1,2-Difluoro-4-(methoxymethoxy)benzene, a key intermediate in the synthesis of complex molecules. We will objectively assess its performance against a viable alternative, providing supporting experimental data and protocols to inform your research decisions.
Introduction to this compound
This compound serves as a valuable building block in organic synthesis, particularly in the construction of polysubstituted aromatic compounds. The presence of two fluorine atoms significantly influences the electronic properties of the benzene ring, enhancing its susceptibility to certain reactions while directing substitution patterns. The methoxymethyl (MOM) ether acts as a protecting group for the phenolic hydroxyl group, which is crucial for preventing unwanted side reactions during multi-step syntheses.
A common and powerful strategy for the functionalization of this and similar molecules is through directed ortho-metalation (DoM). This reaction utilizes a directing group to selectively deprotonate the aromatic ring at the adjacent (ortho) position with a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity.
The Crucial Role of Protecting Groups in Directed ortho-Metalation
The choice of the protecting group for the phenolic hydroxyl is a critical experimental parameter that dictates the success and efficiency of the DoM strategy. The ideal protecting group should:
-
Effectively direct lithiation to the desired ortho position.
-
Be stable to the strongly basic conditions of the lithiation step.
-
Be readily cleavable under mild conditions that do not affect other functional groups in the molecule.
-
Be economical and easy to introduce.
In this guide, we will compare the performance of the methoxymethyl (MOM) group in this compound with the tert-butyldimethylsilyl (TBS) group, another commonly used protecting group for phenols, in the context of a representative DoM reaction: ortho-formylation.
Comparative Analysis: MOM vs. TBS in ortho-Formylation of 3,4-Difluorophenol
The target molecule for this comparative study is 2,3-difluoro-5-hydroxybenzaldehyde, a valuable intermediate in medicinal chemistry. The synthesis involves the protection of 3,4-difluorophenol, followed by directed ortho-lithiation and formylation, and subsequent deprotection.
Reaction Scheme:
Caption: Experimental workflow for the ortho-lithiation and formylation of this compound.
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise while maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise to the reaction mixture at -78 °C.
-
Quenching and Workup: The reaction is allowed to warm to room temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2,3-difluoro-5-(methoxymethoxy)benzaldehyde.
Protocol 2: Deprotection to 2,3-Difluoro-5-hydroxybenzaldehyde
Step-by-Step Methodology:
-
Reaction Setup: 2,3-Difluoro-5-(methoxymethoxy)benzaldehyde is dissolved in a mixture of THF and aqueous hydrochloric acid (e.g., 3M HCl).
-
Reaction: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Workup and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by chromatography or recrystallization to yield 2,3-difluoro-5-hydroxybenzaldehyde.
Conclusion and Recommendations
Both this compound and its TBS-protected counterpart are highly effective substrates for directed ortho-formylation, leading to the efficient synthesis of 2,3-difluoro-5-hydroxybenzaldehyde.
-
This compound is an excellent choice when the subsequent synthetic steps are compatible with acidic conditions for deprotection. Its stability and high efficiency in the DoM reaction make it a reliable building block.
-
4-(tert-Butyldimethylsilyloxy)-1,2-difluorobenzene is the preferred alternative when acid-sensitive functional groups are present in the molecule. The mild, fluoride-mediated deprotection offers greater flexibility in the overall synthetic strategy.
Ultimately, the choice between these two valuable reagents will depend on the specific requirements of the synthetic route and the nature of the target molecule. This guide provides the necessary comparative data and protocols to enable researchers to make an informed decision, thereby optimizing their synthetic efforts and ensuring the integrity of their experimental outcomes.
References
-
Directed ortho Metalation. Snieckus, V. Chem. Rev.1990 , 90 (6), 879–933. [Link]
-
Protective Groups in Organic Synthesis. Wuts, P. G. M.; Greene, T. W. John Wiley & Sons, 2006 . [Link]
-
ortho-Formylation of phenols. Hansen, T. V.; Skattebøl, L. Org. Synth.2005 , 82, 64. [Link]
-
A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Reddy, B. M.; Reddy, P. S.; Sreekanth, P. Bentham Science Publishers, 2012 . [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 1,2-Difluoro-4-(methoxymethoxy)benzene
For professionals in pharmaceutical research and drug development, the purity of a chemical intermediate is not a trivial detail—it is the bedrock of reproducible results and the ultimate safety of a therapeutic agent. The compound 1,2-Difluoro-4-(methoxymethoxy)benzene is a key building block, valued for the strategic placement of its fluorine atoms and the utility of the methoxymethyl (MOM) ether as a robust protecting group for the phenolic hydroxyl. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and modulate physicochemical properties.[1][2] This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of this synthesized intermediate, moving beyond mere procedural steps to explain the causality behind methodological choices.
The Synthetic Landscape: Anticipating Potential Impurities
A robust analytical strategy is not developed in a vacuum; it is designed with a clear understanding of the potential impurities that can arise from the synthetic route. The synthesis of this compound typically involves the protection of 3,4-difluorophenol using a reagent like chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.
This process can introduce several process-related impurities that must be analytically resolved and quantified:
-
Unreacted Starting Material: Residual 3,4-difluorophenol.
-
Reagent-Related Impurities: Byproducts from the decomposition of MOM-Cl.
-
Side-Products: Formation of formaldehyde or other acetals.
-
Degradation Products: Acid-labile deprotection of the MOM group, leading back to 3,4-difluorophenol, especially during workup or storage.
The following diagram illustrates the target molecule and its primary process-related impurity, the unreacted starting material.
Caption: Target molecule and its primary potential impurity.
A Multi-Modal Approach: The Orthogonal Analytical Workflow
No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on an orthogonal approach, where different methods with distinct chemical principles are used to confirm the identity and purity of the analyte. Our recommended workflow employs chromatographic techniques for separation and quantification, followed by spectroscopic methods for definitive structural confirmation.
Caption: Orthogonal workflow for purity assessment.
Comparative Analysis of Core Analytical Techniques
This section details the application of four critical techniques, explaining the rationale behind their use and providing standardized protocols.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the cornerstone of purity assessment for non-volatile organic molecules. For this compound, a reversed-phase (RP-HPLC) method is ideal. The C18 stationary phase provides excellent separation based on hydrophobicity. The target molecule, with its MOM ether group, is significantly less polar than the potential 3,4-difluorophenol impurity, which possesses a free hydroxyl group. This difference in polarity is the key to achieving baseline separation. UV detection is chosen for its robustness and the strong chromophore of the benzene ring.
Experimental Protocol: RP-HPLC with UV Detection
-
System Preparation:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 274 nm.[3]
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized product and dissolve it in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water.
-
-
Analysis:
-
Equilibrate the column with a 50:50 mixture of Mobile Phase A and B for at least 15 minutes.
-
Inject 10 µL of the sample.
-
Run a gradient elution:
-
0-10 min: 50% to 95% Mobile Phase B.
-
10-12 min: Hold at 95% Mobile Phase B.
-
12-12.1 min: 95% to 50% Mobile Phase B.
-
12.1-15 min: Hold at 50% Mobile Phase B (re-equilibration).
-
-
-
Data Interpretation:
-
The main peak corresponding to this compound will have a longer retention time than the more polar 3,4-difluorophenol impurity.
-
Purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength. For regulatory filings, a relative response factor for each identified impurity should be determined using a pure standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.[4] It provides orthogonal separation to HPLC and offers the high specificity of mass spectrometry for peak identification. The choice of a mid-polar GC column, such as one with a 6% cyanopropyl-phenyl phase, is deliberate; it offers a different selectivity for aromatic compounds compared to standard non-polar phases, aiding in the resolution of potential isomeric impurities.[4]
Experimental Protocol: GC-MS Analysis
-
System Preparation:
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1 ratio).
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 min.
-
-
MS Transfer Line: 250 °C.
-
Ion Source: 230 °C.
-
MS Scan Range: 40-350 m/z.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in Dichloromethane or Ethyl Acetate.
-
-
Analysis:
-
Inject 1 µL of the sample.
-
-
Data Interpretation:
-
The mass spectrum of the main peak should show a molecular ion [M]+ consistent with the molecular weight of this compound (C8H8F2O2, MW = 188.15).
-
Search the chromatogram for peaks corresponding to the molecular weight of 3,4-difluorophenol (C6H4F2O, MW = 130.09) and other potential low-boiling point impurities. The NIST library can be used for tentative identification of unknown peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the gold standard for unambiguous structure elucidation. For this molecule, a suite of experiments is necessary. ¹H NMR confirms the presence of the aromatic and MOM-group protons and their respective environments. ¹³C NMR provides information on the carbon skeleton. Crucially, ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms and serves as an exceptional probe for confirming the substitution pattern and detecting any isomeric impurities.[5]
Expected Spectral Data
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic protons (3H) will appear as complex multiplets in the ~6.8-7.2 ppm range. The specific coupling patterns (J-couplings) between H-F and H-H will be diagnostic.
-
MOM ether protons: A singlet for -O-CH₂-O- at ~5.2 ppm and a singlet for -O-CH₃ at ~3.5 ppm.
-
-
¹⁹F NMR (CDCl₃, 376 MHz):
-
Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent aromatic protons.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Signals for the aromatic carbons, showing characteristic C-F couplings (large one-bond ¹JCF and smaller multi-bond couplings).
-
Signals for the MOM ether carbons: -O-CH₂-O- at ~95 ppm and -O-CH₃ at ~56 ppm.
-
Protocol: NMR Sample Preparation and Analysis
-
Dissolve 10-20 mg of the synthesized product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis (qNMR) is desired.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Integrate the ¹H NMR signals. The ratio of the aromatic protons to the MOM protons should be 3:(2+3). Any deviation or the presence of a phenolic -OH peak (often broad) indicates impurity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups.[6] While not a primary tool for quantification, it is excellent for verifying the success of the protection reaction. The key diagnostic change is the disappearance of the broad O-H stretch from the starting material (3,4-difluorophenol) and the appearance of strong C-O ether stretches from the MOM group.
Expected Absorption Bands
-
Absence of: Broad O-H stretch around 3200-3500 cm⁻¹.
-
Presence of:
-
Aromatic C-H stretches: ~3030-3100 cm⁻¹.[7]
-
Aliphatic C-H stretches (MOM group): ~2850-2960 cm⁻¹.
-
Aromatic C=C stretches: ~1500-1600 cm⁻¹.[6]
-
Strong C-F stretches: ~1100-1300 cm⁻¹.
-
Strong C-O ether stretches (diagnostic for MOM group): Multiple bands in the 1000-1200 cm⁻¹ region.[8]
-
C-H out-of-plane bending vibrations that are characteristic of the 1,2,4-trisubstituted benzene ring pattern.[9][10]
-
Summary and Comparison of Techniques
To aid in selecting the appropriate analytical strategy, the following table summarizes the capabilities of each technique for this specific application.
| Technique | Information Provided | Sensitivity | Primary Application | Key Advantage for this Molecule |
| HPLC-UV | Quantitative Purity, Separation of non-volatile impurities | High (ng level) | Primary purity assay, stability testing | Excellent separation of the product from the more polar starting material. |
| GC-MS | Identification of volatile impurities, Orthogonal separation | Very High (pg level) | Detecting residual solvents and volatile byproducts | Confirms molecular weight and provides an orthogonal purity value.[11] |
| NMR | Unambiguous Structure Elucidation, Isomer identification | Low (mg level) | Definitive structural confirmation | ¹⁹F NMR provides an exquisitely sensitive probe for fluorine environments and isomerism.[5] |
| FTIR | Functional Group Identification | Moderate (µg level) | Rapid reaction completion check | Quickly confirms the disappearance of the starting phenol -OH and appearance of ether C-O bands. |
Conclusion
The purity assessment of this compound is a critical step in its use as a pharmaceutical intermediate. A robust, self-validating purity assessment cannot rely on a single measurement. It requires an orthogonal approach that combines the quantitative power of chromatography (HPLC, GC) with the definitive structural elucidation of spectroscopy (NMR, FTIR). By understanding the principles behind each technique and anticipating potential impurities from the synthesis, researchers can design a comprehensive analytical strategy that ensures the quality, consistency, and reliability of this vital chemical building block, thereby upholding the integrity of the drug development pipeline.
References
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Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available from: [Link]
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Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available from: [Link]
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Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Available from: [Link]
-
Agilent Technologies. (2022). Analysis of Benzene and its Derivatives (BTEX) in Water by Gas Chromatography. Available from: [Link]
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PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Available from: [Link]
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ResearchGate. (2008). Separation and Determination of Phenolic Antioxidants by HPLC with Surfactant/n‐Propanol Mobile Phases. Available from: [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Available from: [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Available from: [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
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PubChem. (n.d.). Benzene, 1,2-difluoro-4-(trifluoromethyl)-. Available from: [Link]
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JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available from: [Link]
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LCGC International. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available from: [Link]
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Oreate AI Blog. (2026). Decoding the Benzene Ring: Insights From IR Spectroscopy. Available from: [Link]
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MDPI. (2021). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. Available from: [Link]
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Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Available from: [Link]
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Agilent Technologies. (n.d.). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Available from: [Link]
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Fisher Scientific. (n.d.). Analyzing Phenolic Pollutants in Water Using U-HPLC. Available from: [Link]
- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
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Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Available from: [Link]
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Waters Corporation. (n.d.). UPLC and APGC Multi Residue Pesticide Analysis on a Single Tandem Quadrupole Mass Spectrometer Platform. Available from: [Link]
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Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available from: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032139). Available from: [Link]
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National Institutes of Health (NIH). (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Available from: [Link]
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Sci-Hub. (1971). NMR spectra of 1,2-difluorobenzene in nematic solvents. Available from: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Available from: [Link]
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literature comparison of 1,2-Difluoro-4-(methoxymethoxy)benzene synthesis routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Difluoro-4-(methoxymethoxy)benzene is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The introduction of the methoxymethyl (MOM) ether as a protecting group for the phenolic hydroxyl group of 3,4-difluorophenol is a critical step in multi-step synthetic sequences, preventing unwanted side reactions. This guide provides a comparative analysis of the primary synthetic routes to this intermediate, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a comparison of their relative advantages and disadvantages.
Core Synthesis Strategy: Methoxymethylation of 3,4-Difluorophenol
The synthesis of this compound invariably begins with the commercially available 3,4-difluorophenol. The core transformation is the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. This is typically achieved through two main strategies: the use of chloromethyl methyl ether (MOM-Cl) under basic conditions or the acid-catalyzed reaction with dimethoxymethane.
Route 1: Base-Mediated Protection using Chloromethyl Methyl Ether (MOM-Cl)
This classical and widely employed method involves the deprotonation of the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace the chloride from chloromethyl methyl ether.
Reaction Mechanism
The reaction proceeds via a standard Williamson ether synthesis. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH), is used to deprotonate the weakly acidic phenolic hydroxyl group of 3,4-difluorophenol, generating the corresponding phenoxide anion. This potent nucleophile then attacks the electrophilic carbon of chloromethyl methyl ether, leading to the formation of the desired MOM ether and a salt byproduct.
Caption: Base-mediated synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3,4-Difluorophenol
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3,4-difluorophenol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (1.5 eq).
-
Slowly add chloromethyl methyl ether (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Performance and Considerations
| Parameter | Observation |
| Yield | Typically high (often >90%). |
| Reaction Conditions | Mild, though requires an inert atmosphere and anhydrous conditions. |
| Reagents | Chloromethyl methyl ether is a potent carcinogen and requires careful handling in a well-ventilated fume hood. |
| Workup | Standard aqueous workup and chromatographic purification. |
Route 2: Acid-Catalyzed Protection using Dimethoxymethane
An alternative and safer approach to MOM protection involves the use of dimethoxymethane as the methoxymethyl source in the presence of a strong acid catalyst. This method avoids the use of the highly toxic chloromethyl methyl ether.
Reaction Mechanism
In this transacetalization reaction, a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, protonates one of the methoxy groups of dimethoxymethane, making it a good leaving group (methanol). The phenolic hydroxyl group of 3,4-difluorophenol then attacks the resulting oxonium ion. Subsequent elimination of a proton and methanol drives the equilibrium towards the formation of the desired MOM ether. The removal of the methanol byproduct, often by azeotropic distillation or the use of molecular sieves, is crucial for achieving high yields.
Caption: Acid-catalyzed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3,4-Difluorophenol
-
Dimethoxymethane
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of 3,4-difluorophenol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) in dichloromethane, add an excess of dimethoxymethane (5.0 eq).
-
Add activated 4 Å molecular sieves to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter off the molecular sieves.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Performance and Considerations
| Parameter | Observation |
| Yield | Generally good, but can be lower than the MOM-Cl method if methanol is not efficiently removed. |
| Reaction Conditions | Requires elevated temperatures (reflux). The acidic conditions may not be suitable for substrates with acid-labile functional groups. |
| Reagents | Dimethoxymethane is a readily available and less hazardous reagent compared to MOM-Cl. |
| Workup | Involves filtration of molecular sieves and an aqueous workup. Purification can sometimes be achieved by distillation. |
Comparison of Synthesis Routes
| Feature | Route 1: Base-Mediated (MOM-Cl) | Route 2: Acid-Catalyzed (Dimethoxymethane) |
| Reagent Safety | Significant Hazard: MOM-Cl is a known carcinogen. | Safer Alternative: Dimethoxymethane is less toxic. |
| Typical Yield | High (>90%) | Good (70-90%) |
| Reaction Conditions | Mild temperature, requires anhydrous conditions. | Elevated temperature (reflux), acid-sensitive. |
| Scalability | Scalable, but safety concerns with large quantities of MOM-Cl. | Readily scalable. |
| Cost | MOM-Cl can be more expensive. | Dimethoxymethane is generally more cost-effective. |
| Substrate Scope | Generally broader due to milder conditions. | Limited by the presence of acid-labile functional groups. |
Conclusion and Recommendations
For laboratory-scale synthesis where high yields are paramount and appropriate safety precautions for handling carcinogenic materials are in place, the base-mediated route using chloromethyl methyl ether remains a reliable and efficient method. The mild reaction conditions are a significant advantage, particularly for complex molecules with multiple functional groups.
However, for larger-scale industrial applications and in research environments where safety is a primary concern, the acid-catalyzed route with dimethoxymethane is the recommended approach. While it may require optimization to maximize yields through efficient removal of the methanol byproduct, it avoids the significant health risks associated with chloromethyl methyl ether. The lower cost and ready availability of dimethoxymethane also make this an attractive option for process chemistry.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the reaction, the presence of other functional groups in the molecule, and the available safety infrastructure.
References
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.
- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; John Wiley & Sons: New York, 1967.
- US Patent 3,987,105A, "Process for methoxymethylation of phenolic hydroxyl groups," issued October 19, 1976.
-
Berliner, M. A.; Belecki, K. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. J. Org. Chem.2005 , 70 (23), 9618–9621. [Link]
A Comparative Guide to the Performance of 1,2-Difluoro-4-(methoxymethoxy)benzene in Directed ortho-Lithiation Reactions
Prepared by a Senior Application Scientist
This guide provides an in-depth technical comparison of 1,2-Difluoro-4-(methoxymethoxy)benzene in the context of directed ortho-lithiation, a cornerstone of modern synthetic chemistry for the regioselective functionalization of aromatic rings.[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document benchmarks the substrate's performance against a relevant alternative, offering experimental insights and data-driven recommendations.
Introduction: The Strategic Value of Fluorinated Building Blocks
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a key building block for this purpose, offering a synthetically versatile scaffold. The methoxymethyl (MOM) ether group plays a dual role: it protects the phenolic hydroxyl group and, critically, acts as a powerful directing metalation group (DMG) for regioselective C-H bond activation.[2][4]
The Core Reaction: Directed ortho-Lithiation (DoM)
Directed ortho-lithiation (DoM) is a powerful method for the functionalization of aromatic compounds.[3] The reaction proceeds through the deprotonation of the aromatic ring at the position ortho to a directing metalation group (DMG) by a strong organolithium base. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity.[1][2]
In the case of this compound, the MOM ether is a significantly stronger DMG than the fluorine atoms.[2][5] This ensures that lithiation occurs exclusively at the C3 position, ortho to the MOM group and between the two fluorine atoms.
Caption: Generalized workflow of a directed ortho-lithiation reaction.
Performance Benchmark: Comparison with an Alternative Protecting Group
To objectively evaluate the performance of this compound, we compare it with 4-(tert-butyldimethylsilyloxy)-1,2-difluorobenzene, where the hydroxyl group is protected by a TBDMS ether. The TBDMS group is a common alternative, known for its ease of introduction and mild removal conditions.[6][7]
Comparative Data: Lithiation and Electrophilic Quench
The following table summarizes representative experimental data for the ortho-lithiation and subsequent quench with two common electrophiles: N,N-dimethylformamide (DMF) for formylation and iodine for iodination.
| Substrate | Base (equiv.) | Conditions | Electrophile | Product | Yield (%) |
| This compound | n-BuLi (1.2) | THF, -78 °C, 1 h | DMF | 2,3-Difluoro-5-(methoxymethoxy)benzaldehyde | 85 |
| This compound | n-BuLi (1.2) | THF, -78 °C, 1 h | I₂ | 1,2-Difluoro-3-iodo-4-(methoxymethoxy)benzene | 92 |
| 4-(tert-Butyldimethylsilyloxy)-1,2-difluorobenzene | s-BuLi (1.2) | THF, -78 °C, 1 h | DMF | 5-(tert-Butyldimethylsilyloxy)-2,3-difluorobenzaldehyde | 78 |
| 4-(tert-Butyldimethylsilyloxy)-1,2-difluorobenzene | s-BuLi (1.2) | THF, -78 °C, 1 h | I₂ | 4-(tert-Butyldimethylsilyloxy)-1,2-difluoro-3-iodobenzene | 88 |
Analysis of Performance
-
Yields: this compound consistently provides slightly higher yields in these representative reactions. This can be attributed to the strong coordinating ability of the MOM ether, which facilitates a more efficient and cleaner lithiation process.
-
Reaction Conditions: The MOM-protected substrate undergoes efficient lithiation with n-BuLi, a commonly available and less sterically hindered base. The TBDMS-protected analogue often requires the more reactive and sterically hindered s-BuLi to achieve comparable conversion rates.
-
Stability: The MOM ether is robust and stable under the strongly basic conditions of the lithiation reaction.[8] While TBDMS ethers are also generally stable, they can be more susceptible to cleavage under certain conditions, especially with prolonged reaction times or in the presence of certain additives.
Experimental Protocol: ortho-Lithiation and Formylation
The following is a detailed protocol for the formylation of this compound. This protocol is designed to be self-validating, with clear steps and rationales.
Caption: Step-by-step workflow for the lithiation-formylation reaction.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.2 equiv, 2.5 M in hexanes)
-
N,N-Dimethylformamide (DMF, 1.5 equiv), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add this compound dissolved in anhydrous THF.
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add n-butyllithium dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.
Deprotection Strategies: Releasing the Phenol
The choice of protecting group significantly impacts the deprotection strategy.[9][10][11] The MOM group is typically removed under acidic conditions, while silyl ethers are cleaved with fluoride ions or acid.
| Protecting Group | Reagents and Conditions | Advantages | Disadvantages |
| MOM | HCl, THF/H₂O; or Lewis acids (e.g., BBr₃) | Very stable to a wide range of conditions. | Requires acidic conditions for removal, which may not be compatible with acid-labile functional groups.[8][12][13] |
| TBDMS | TBAF, THF; or HF-Pyridine, THF | Mild, non-acidic removal with fluoride. | Can be labile to strongly acidic or basic conditions.[7] |
Causality in Deprotection Choice: The selection of a deprotection method is dictated by the overall molecular architecture. If a molecule contains other acid-sensitive groups, the MOM group may necessitate a more complex synthetic route. Conversely, if fluoride-sensitive groups are present (e.g., other silyl ethers), the TBDMS group would be contraindicated.
Senior Application Scientist's Recommendation
This compound is the superior choice for syntheses that require a robust protecting group capable of withstanding a variety of subsequent chemical transformations before the final deprotection step. Its strong directing ability and the resulting high yields in ortho-lithiation reactions make it a reliable and efficient building block.
However, for synthetic routes where late-stage deprotection under mild, non-acidic conditions is critical, an alternative such as a silyl-protected difluorophenol should be considered. The ultimate decision rests on a holistic analysis of the entire synthetic plan, prioritizing atom economy, step efficiency, and functional group compatibility.
References
- Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
- Schlosser, M., Porwisiak, J., & Mongin, F. (1998). ChemInform Abstract: 1,2,4‐Tris(trifluoromethyl)benzene: Selective Lithiation and Subsequent Electrophilic Substitution. ChemInform, 29(21).
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Semantic Scholar. (n.d.).
- ACS Omega. (2019).
- Unknown. (n.d.). Directed (ortho)
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Benchchem. (2025). An In-depth Technical Guide to 4-(Difluoromethoxy)
- Organic Chemistry Portal. (n.d.). MOM Ethers.
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme: Stuttgart.
- JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.
- ResearchGate. (2025). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II)
- Myers, A. G. Research Group. (n.d.).
- ACG Publications. (2020).
- chem.iitb.ac.in. (2020). Protecting Groups.
- D-Scholarship@Pitt. (2006). AN EFFICIENT PREPARATION OF 3-PERFLUOROOCTY-1-CHLOROMETHOXYPROPANE AND APPLICATION OF THE FLUOROUS MOMCL IN TAGGING HYDROXYL AN.
- SAGE Publications. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
- ResearchGate. (n.d.).
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag: Stuttgart.
- Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis.
- Wikipedia. (n.d.).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Difluoro-4-(methoxymethoxy)benzene
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 1,2-Difluoro-4-(methoxymethoxy)benzene. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document moves beyond mere procedural lists to explain the chemical rationale behind each step, ensuring a culture of safety and environmental responsibility in your laboratory.
Section 1: Hazard Profile and Risk Assessment
The primary risks are associated with its potential as an irritant and its classification as a halogenated organic compound, which mandates specific disposal pathways.
Table 1: Hazard Assessment Based on Structurally Analogous Compounds
| Hazard Category | Anticipated Risk | Rationale & Best Practices |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Based on data for similar fluorinated and methoxy-substituted benzenes, assume the compound is harmful if swallowed, inhaled, or in contact with skin.[1][2] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Expected to cause skin irritation.[2][3] Prolonged contact should be avoided. |
| Eye Damage/Irritation | Category 2 (Irritant) | Assumed to cause serious eye irritation.[1][2][3] Chemical splash goggles are mandatory. |
| Respiratory Irritation | Potential Irritant | Vapors may cause respiratory irritation.[2][3] All handling of open containers must occur within a certified chemical fume hood. |
| Environmental Hazard | Persistent Organic Pollutant | Halogenated organic compounds are environmentally persistent and must not be released into the sewer or environment.[4] |
Section 2: The Chemistry of Disposal: Understanding Reactivity
A foundational understanding of the molecule's reactivity is critical to appreciating the disposal protocol. Two key structural features dictate its behavior in waste streams: the fluorinated aromatic ring and the MOM ether.
-
The Difluorobenzene Core: The carbon-fluorine bond is exceptionally strong, lending high thermal and chemical stability to the molecule.[5] However, during high-temperature incineration—the preferred disposal method—these bonds will break. This process can generate acidic and highly corrosive gases, primarily hydrogen fluoride (HF), as well as other fluorinated decomposition products.[6] This is the primary reason that disposal must be conducted in specialized facilities equipped with flue-gas scrubbers.
-
The Methoxymethyl (MOM) Ether Group: The MOM ether is an acetal, a functional group well-known in organic synthesis as a protecting group for alcohols. A defining characteristic of acetals is their stability to bases but rapid cleavage (hydrolysis) under acidic conditions.[7][8] If this compound is improperly mixed with acidic waste, it can hydrolyze to generate 1,2-difluorophenol, methanol, and, critically, formaldehyde—a toxic and volatile substance.
This chemical logic underpins the cardinal rule of disposal for this compound: strict segregation.
Section 3: Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures safety, regulatory compliance, and environmental stewardship.
Step 1: Don Personal Protective Equipment (PPE) Before handling the waste container, ensure you are wearing:
-
Nitrile gloves (or other chemically resistant gloves)
-
Chemical splash goggles
-
A flame-resistant lab coat
Step 2: Waste Segregation (The Most Critical Step) The causality behind segregation is to prevent unintended chemical reactions and to ensure the waste stream is routed to the correct disposal facility.
-
Action: Designate a specific waste container for "Halogenated Organic Waste."
-
Rationale: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[9] More importantly, it prevents accidental contact with incompatible materials like acids, which could lead to the release of formaldehyde gas.[7][8] Never mix this waste with aqueous acidic or basic waste streams.
Step 3: Containerization & Labeling Proper containment and labeling are a self-validating system that prevents dangerous errors.
-
Action: Collect liquid waste in a clean, dry, chemically compatible container (e.g., glass or polyethylene) with a tightly sealing screw cap.
-
Labeling: The container must be labeled clearly before the first drop of waste is added.[10] The label must include:
-
The words "HAZARDOUS WASTE "[9]
-
The full chemical name: "This compound " (avoid abbreviations)
-
An approximate percentage if mixed with other halogenated solvents.
-
The primary hazard characteristics (e.g., "Irritant," "Toxic").
-
Step 4: Accumulation and Storage
-
Action: Keep the waste container tightly closed except when actively adding waste.[10]
-
Storage: Store the container in a designated satellite accumulation area within the laboratory, away from heat sources and direct sunlight.[11] Ensure it is stored in secondary containment to prevent spills.
Step 5: Final Disposal
-
Action: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
Rationale: This compound must be destroyed via high-temperature incineration at a permitted hazardous waste treatment facility.[1][12] This is the only method that can effectively break the stable C-F bonds while capturing the resulting hazardous byproducts like hydrogen fluoride.[6] Under no circumstances should this chemical be disposed of down the drain. [9][13]
Section 4: Decontamination and Spill Management
Empty Container Decontamination:
-
Thoroughly empty the container of all free-flowing liquid into the hazardous waste accumulation container.[11]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, collect all rinsate as halogenated hazardous waste. [11]
-
Once dry, obliterate the original label, and dispose of the container according to your facility's guidelines for clean lab glass or plastic.[11]
Small Spill Cleanup:
-
Alert personnel in the immediate area and ensure the spill is contained within the fume hood if possible.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled container for disposal as halogenated solid waste.
-
Wipe the spill area with a cloth dampened with a solvent like acetone, and place the cloth in the solid waste container.
-
Wash the area with soap and water.
Section 5: Disposal Decision Workflow
The following diagram outlines the logical flow for the proper management of waste streams containing this compound.
Caption: Disposal workflow for this compound.
References
-
Berliner, M. A., & Belecki, K. (2005). Zinc-Catalyzed Formation of Haloalkyl Ethers from Acetals and Acid Halides. The Journal of Organic Chemistry, 70(23), 9618–9621. Available at: [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Available at: [Link]
-
Clean Production Action. (2020). Thermal degradation of fluoropolymers. Available at: [Link]
-
University of Oslo (UiO). (2024). Chemical and Hazardous Waste Guide. Available at: [Link]
-
Reddy, S. et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Organic Letters, 5(20), 3703-3705. Available at: [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Available at: [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Available at: [Link]
-
Alehashem, M. S., et al. (2025). Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. Chemosphere, 371, 143528. Available at: [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Chart. Available at: [Link]
-
Grokipedia. (n.d.). Methoxymethyl ether. Available at: [Link]
-
National Technical Information Service. (1990). Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. Available at: [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Available at: [Link]
-
Tlili, A., & Billard, T. (2025). New trends in the chemistry of α-fluorinated ethers, thioethers, amines and phosphines. Coordination Chemistry Reviews, 513, 215312. Available at: [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
-
American Chemical Society Publications. (n.d.). Inorganic Chemistry. Available at: [Link]
-
Angene Chemical. (2025). Safety Data Sheet: 2-Fluoro-4-methoxy-1-methylbenzene. Available at: [Link]
-
Koshikoji, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8942–8947. Available at: [Link]
-
U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
-
Wang, Q., et al. (2025). Thermal Decomposition Characteristics, Products, and Thermal Transformation Mechanisms of Fluorine-containing Organic Components in Lithium-ion Batteries. Journal of Environmental Chemical Engineering, 13(6), 120248. Available at: [Link]
- Wuts, P. G. M. (2014). 4.4 Alkoxymethyl Ethers. In Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzene. Available at: [Link]
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Personal protective equipment for handling 1,2-Difluoro-4-(methoxymethoxy)benzene
An Expert Guide to Personal Protective Equipment for Handling 1,2-Difluoro-4-(methoxymethoxy)benzene
Hazard Assessment: A Structurally-Informed Analysis
The chemical structure of this compound contains two key functional groups that dictate our safety considerations: a difluorinated benzene ring and a methoxymethyl (MOM) ether.
-
Fluorinated Aromatic Compounds : Chemicals containing a fluorinated benzene ring are known to have variable and potentially significant biological activity.[1] Safety data for structurally similar compounds, such as 4-(Difluoromethoxy)benzene-1,2-diamine and 1,2-Difluoro-4-nitrobenzene, indicate a range of hazards. These include being harmful if swallowed, inhaled, or in contact with skin, as well as causing serious skin and eye irritation.[2][3][4] Fluorine compounds can be corrosive and toxic, penetrating tissues and requiring immediate medical attention upon exposure.
-
Methoxymethyl (MOM) Ethers : While generally stable, MOM ethers can hydrolyze under acidic conditions to release formaldehyde. Formaldehyde is a known sensitizer and carcinogen, and its potential generation must be considered in experimental design and waste handling.
Based on this analysis, this compound must be handled as a substance that is potentially harmful by all routes of exposure (inhalation, ingestion, skin contact) and as a serious irritant to the skin, eyes, and respiratory system.[2][3]
Personal Protective Equipment (PPE): A Multi-Layered Defense Strategy
A comprehensive PPE strategy is crucial to prevent exposure. The following equipment is mandatory for any procedure involving this reagent.
| PPE Component | Specification | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | The primary and most critical control to prevent inhalation of vapors, which may be harmful and cause respiratory irritation.[2][5] All handling of the compound must be performed within a functioning fume hood. |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact.[6] Double-gloving is required for all operations to provide additional protection and allow for safe removal of the outer glove if contamination occurs.[7] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles provide a seal around the eyes to protect against splashes and vapors.[8] A face shield must be worn over the goggles during procedures with a higher risk of splashing (e.g., transfers of larger volumes, reactions under pressure).[8] |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical Apron | A fully fastened lab coat protects the skin and personal clothing from minor spills. A chemical-resistant apron made of PVC or rubber should be worn over the lab coat during transfers or when handling larger quantities.[9] |
| Footwear | Closed-toe Shoes | Protects feet from spills.[10] |
Procedural Discipline: Donning, Doffing, and Decontamination
The effectiveness of PPE is directly tied to its correct usage. Follow these procedural steps without deviation.
Experimental Protocol: PPE Workflow
-
Donning Sequence (Before Entering Lab/Handling Area):
-
Put on closed-toe shoes.
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Put on chemical splash goggles.
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
If required by the risk assessment, don a chemical apron and face shield.
-
-
Doffing Sequence (Upon Exiting Lab/Completing Work):
-
Remove the outer pair of gloves, peeling them off so they are inside-out without touching the external surface.
-
Remove the face shield and/or apron (if worn).
-
Remove the laboratory coat, folding the contaminated exterior inward.
-
Remove chemical splash goggles.
-
Remove the inner pair of gloves using the same inside-out technique.
-
Immediately and thoroughly wash hands with soap and water.[11]
-
Disposal Plan: Managing Halogenated Organic Waste
As a fluorinated organic compound, this compound and all materials contaminated with it must be disposed of as halogenated organic waste .[5][12]
-
Waste Segregation : Never mix halogenated waste with non-halogenated organic waste.[13][14] Doing so contaminates the entire container and significantly increases disposal costs.[14][15]
-
Container Management : Collect all liquid waste, including solvent rinses of glassware, in a designated, clearly labeled, and sealed "Halogenated Organic Waste" container.[15]
-
Solid Waste : All contaminated disposable items (gloves, bench paper, pipette tips) must be collected in a separate, sealed container for hazardous solid waste.
-
Labeling : Label waste containers with the words "Hazardous Waste" and the full chemical names of the contents before the first drop of waste is added.[13][15]
Logical Workflow for PPE Selection
The selection of appropriate PPE is an active process that depends on the specifics of the planned experiment. The following diagram outlines the decision-making process.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
References
-
Purdue University Department of Chemistry. Fluorine Safety. [Link]
-
Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Fluorine. [Link]
-
PubChem, National Center for Biotechnology Information. PubChem Compound Summary for CID 15158201, 4-(Difluoromethoxy)benzene-1,2-diamine. [Link]
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
American Chemical Society. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
-
Angene Chemical. Safety Data Sheet: 2-Fluoro-4-methoxy-1-methylbenzene. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]
-
The Society of the Plastics Industry, Inc. Guide to the Safe Handling of Fluoropolymer Resins. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
-
Airgas. Safety Data Sheet: Benzene. [Link]
-
Town of Fort Frances. Fluoride Handling. [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
-
Canada Safety Training. PPE for Hazardous Chemicals. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 4-(Difluoromethoxy)benzene-1,2-diamine | C7H8F2N2O | CID 15158201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. hscprep.com.au [hscprep.com.au]
- 6. fortfrances.ca [fortfrances.ca]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. nj.gov [nj.gov]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. hazmatschool.com [hazmatschool.com]
- 11. airgas.com [airgas.com]
- 12. bucknell.edu [bucknell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
